molecular formula C13H18N2 B8338271 1-(2-Cyclopropylphenyl)piperazine

1-(2-Cyclopropylphenyl)piperazine

Cat. No.: B8338271
M. Wt: 202.30 g/mol
InChI Key: HDQVZCLSESHBHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Cyclopropylphenyl)piperazine is a chemical compound of interest in medicinal chemistry and neuroscience research, integrating a piperazine ring with a cyclopropyl-substituted phenyl group. Piperazine derivatives are frequently explored as key scaffolds in the design of biologically active molecules, particularly for central nervous system (CNS) targets . The incorporation of a cyclopropyl group is a common strategy in drug design to conformationally restrict a molecule, which can enhance selectivity and potency by reducing the entropic cost of binding to a target protein . While specific data on this exact compound may be limited, research on structurally similar compounds provides strong context for its research value. For instance, studies on trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines have identified them as mixed dopamine D2 and D4 receptor antagonists, profiling them as potential leads for antipsychotic agents . Similarly, other cyclopropane-based analogs have been specifically designed and synthesized as conformationally restricted analogs of known antidopaminergic agents like haloperidol, with the aim of improving receptor selectivity . Furthermore, various piperazine derivatives are investigated for their affinity at other receptor types, including histamine H3 and sigma receptors, highlighting the piperazine moiety's versatility in the development of neuropharmacological tools . Researchers may find 1-(2-Cyclopropylphenyl)piperazine valuable for designing novel ligands to study dopaminergic, serotonergic, or other G-protein coupled receptor (GPCR) systems. This product is intended for research use only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

1-(2-cyclopropylphenyl)piperazine

InChI

InChI=1S/C13H18N2/c1-2-4-13(12(3-1)11-5-6-11)15-9-7-14-8-10-15/h1-4,11,14H,5-10H2

InChI Key

HDQVZCLSESHBHG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=CC=C2N3CCNCC3

Origin of Product

United States
Foundational & Exploratory

Synthesis Pathway of 1-(2-Cyclopropylphenyl)piperazine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Cyclopropylphenyl)piperazine is a highly valued arylpiperazine pharmacophore in medicinal chemistry, frequently utilized as a core building block in the development of CNS-active therapeutics, including atypical antipsychotics and 5-HT receptor modulators[1]. The presence of the cyclopropyl group at the ortho position is not merely decorative; it imparts critical steric bulk that forces the adjacent piperazine ring out of coplanarity with the phenyl system. This conformational twist is often a prerequisite for the molecule to correctly orient within deep allosteric or orthosteric receptor pockets.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic recipes. Here, we dissect the causality behind synthetic choices, detailing two self-validating methodologies for the preparation of this compound: the modern transition-metal-catalyzed approach and the classical thermal alkylation route.

Retrosynthetic Analysis & Strategic Disconnections

The architectural construction of 1-(2-cyclopropylphenyl)piperazine can be approached via two primary strategic disconnections, each with distinct advantages depending on the scale, budget, and purity requirements of the target campaign.

  • Disconnection A (Transition-Metal Catalysis): Focuses on C-N bond formation between 1-bromo-2-cyclopropylbenzene and piperazine via a Palladium-catalyzed Buchwald-Hartwig amination.

  • Disconnection B (Classical Alkylation): Relies on the nucleophilic aromatic substitution/alkylation of 2-cyclopropylaniline with bis(2-chloroethyl)amine hydrochloride (a Prelog-type thermal cyclization)[2].

Retrosynthesis Target 1-(2-Cyclopropylphenyl)piperazine RouteA Route A: Buchwald-Hartwig Cross-Coupling Target->RouteA Disconnection A RouteB Route B: Classical Thermal Alkylation Target->RouteB Disconnection B PrecursorA1 1-Bromo-2-cyclopropylbenzene RouteA->PrecursorA1 PrecursorA2 Piperazine (or Boc-Piperazine) RouteA->PrecursorA2 PrecursorB1 2-Cyclopropylaniline RouteB->PrecursorB1 PrecursorB2 Bis(2-chloroethyl)amine HCl RouteB->PrecursorB2

Retrosynthetic analysis of 1-(2-cyclopropylphenyl)piperazine via two distinct pathways.

Detailed Synthetic Methodologies

Pathway A: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

Causality & Rationale: The Buchwald-Hartwig amination has become the modern standard for synthesizing complex arylpiperazines due to its exceptional functional group tolerance and high yield[3]. The coupling of 1-bromo-2-cyclopropylbenzene with piperazine requires overcoming the steric hindrance of the ortho-cyclopropyl group. Therefore, a bulky, electron-rich bidentate phosphine ligand (such as BINAP) or a specialized monodentate ligand (like RuPhos) is strictly required to accelerate the rate-limiting reductive elimination step[4]. To prevent the formation of symmetrical bis-arylated piperazine byproducts, a stoichiometric excess of piperazine (or the use of mono-Boc-protected piperazine) is employed.

Self-Validating Experimental Protocol:

  • System Preparation: In an oven-dried Schlenk flask under a strict argon atmosphere, charge 1-bromo-2-cyclopropylbenzene (1.0 equiv), anhydrous piperazine (3.0 equiv), and sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Catalyst Loading: Add Tris(dibenzylideneacetone)dipalladium(0) [Pd2(dba)3] (2 mol%) and BINAP (4 mol%).

  • Solvent Addition: Inject anhydrous, degassed toluene to achieve a 0.2 M concentration with respect to the aryl bromide.

  • Thermal Activation: Heat the reaction mixture to 90–100 °C for 12–16 hours. Validation checkpoint: Monitor via LC-MS; the reaction is complete when the aryl bromide peak is fully consumed.

  • Workup & Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and insoluble inorganic salts. Wash the organic filtrate with water and brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (eluent: CH2Cl2/MeOH/NH4OH 90:9:1) to yield the pure free base.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-Br AmineBind Amine Binding OxAdd->AmineBind + Piperazine Deprot Deprotonation (by Base) AmineBind->Deprot + NaOtBu - NaBr RedElim Reductive Elimination Deprot->RedElim - tBuOH RedElim->Pd0 + Product

Catalytic cycle of the Buchwald-Hartwig amination for C-N bond formation.

Pathway B: Classical Thermal Alkylation (Prelog-Type Synthesis)

Causality & Rationale: For large-scale manufacturing where the cost of precious metal catalysts and proprietary ligands is prohibitive, the classical double-alkylation of 2-cyclopropylaniline remains a highly robust alternative[2]. This pathway operates via a sequential S_N2 mechanism. High thermal energy (refluxing in high-boiling solvents like diglyme or o-dichlorobenzene) is required to overcome the activation energy barrier of the second, ring-closing cyclization step. Using the hydrochloride salt of bis(2-chloroethyl)amine is critical; the free base of this nitrogen mustard is highly unstable and prone to violent self-polymerization.

Self-Validating Experimental Protocol:

  • System Preparation: In a heavy-walled round-bottom flask equipped with a reflux condenser, combine 2-cyclopropylaniline (1.0 equiv) and bis(2-chloroethyl)amine hydrochloride (1.1 equiv)[2].

  • Solvent & Base Addition: Suspend the reagents in o-dichlorobenzene (0.5 M). Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) to neutralize the generated HCl and facilitate the nucleophilic attack.

  • Thermal Activation: Heat the heterogeneous mixture to 140–150 °C for 24–48 hours under nitrogen.

  • Acid-Base Extraction (Validation): Cool the mixture to room temperature. Extract the organic layer with 1M HCl (3x). Causality: The basic piperazine product partitions into the aqueous layer as a water-soluble salt, leaving unreacted aniline and neutral impurities in the organic layer.

  • Basification & Isolation: Basify the aqueous layer with 5M NaOH to pH > 10, and extract with dichloromethane. Dry the combined organic extracts and concentrate to yield the crude product.

  • Salt Formation: Dissolve the free base in diethyl ether and bubble anhydrous HCl gas through the solution to precipitate 1-(2-cyclopropylphenyl)piperazine dihydrochloride as a highly pure, stable white solid[2].

Comparative Analysis of Synthetic Routes

To aid process chemists in selecting the appropriate methodology, the quantitative and qualitative metrics of both pathways are summarized below:

MetricPathway A: Buchwald-HartwigPathway B: Thermal Alkylation
Overall Yield 70–85%40–60%
Reaction Time 12–16 hours24–48 hours
Reagent Toxicity Low/ModerateHigh (Nitrogen mustard precursors)
Cost Profile High (Pd catalyst, phosphine ligands)Low (Commodity chemicals)
Scalability Excellent (Requires optimized catalyst loading)Excellent (Historically used for ton-scale)
Impurity Profile Trace heavy metals (Pd), bis-arylated piperazineUnreacted aniline, polymeric polyamines

Analytical Characterization & Quality Control

To ensure absolute trustworthiness in the synthesized batch before its deployment in downstream API synthesis, the following analytical thresholds must be met:

  • 1H NMR (CDCl3, 400 MHz): Verification of the ortho-cyclopropyl ring is confirmed by characteristic multiplets at δ 0.6–1.0 ppm (for the two CH2 groups) and δ 2.0–2.2 ppm (for the CH methine proton). The piperazine ring protons typically appear as broad singlets or distinct multiplets around δ 2.9–3.1 ppm.

  • Mass Spectrometry (LC-MS): A prominent [M+H]+ parent ion peak at m/z 203.1.

  • Chromatographic Purity: >98% purity by HPLC (UV detection at 254 nm), with specific monitoring to ensure the absence of unreacted 1-bromo-2-cyclopropylbenzene or 2-cyclopropylaniline, both of which are structural alerts in pharmaceutical development.

References

  • Title: HU207515B - Process for producing 2-amino-pyrimidine-4-carboxamide derivatives and pharmaceutical compositions containing them Source: Google Patents URL
  • Title: US5859014A - Pyrimidinedione, pyrimidinetrione, triazinedione and tetrahydroquinazolinedione derivatives as α1 -adrenergic receptor antagonists Source: Google Patents URL
  • Title: (PDF)
  • Title: Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds Source: RSC Publishing URL

Sources

Unraveling the Mechanism of Action of 1-(2-Cyclopropylphenyl)piperazine: A Technical Whitepaper on Arylpiperazine Pharmacology

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Arylpiperazines represent a privileged and highly versatile structural motif in medicinal chemistry, functioning as potent ligands for aminergic G-protein-coupled receptors (GPCRs)[1]. While classical derivatives like 1-(2-methoxyphenyl)piperazine have been extensively studied, the substitution of the ortho-position with a cyclopropyl ring to form 1-(2-Cyclopropylphenyl)piperazine (2-CPP) introduces unique steric and electronic properties. This whitepaper provides an in-depth mechanistic analysis of 2-CPP, detailing its receptor binding kinetics, structural advantages, downstream signaling modulation, and the self-validating experimental protocols required to quantify its pharmacological profile.

Receptor Binding Mechanics: The Orthosteric Pocket

The pharmacological activity of 2-CPP is primarily driven by its interaction with the orthosteric binding pocket (OBP) of class A GPCRs, specifically α1​ -adrenergic and serotonin (5-HT) receptors.

The binding event is governed by two critical interactions:

  • Ionic Anchoring: The basic piperazine nitrogen (N4) is protonated at physiological pH. This protonated amine forms a highly conserved salt bridge with the carboxylate side chain of an aspartate residue (Asp3.32) located in transmembrane helix 3 (TM3)[2].

  • Hydrophobic & CH- π Interactions: The 2-cyclopropylphenyl moiety extends into a hydrophobic sub-pocket. The aromatic phenyl ring engages in edge-to-face CH- π interactions with aromatic residues, notably Phe6.52 in TM6[2].

The 2-Cyclopropyl Advantage (Structure-Activity Relationship)

The selection of a cyclopropyl group over traditional ortho-substituents (such as methoxy or chloro groups) is a deliberate design choice to optimize the pharmacophore[2].

  • Steric Rigidity: The cyclopropyl ring is sterically bulky but highly rigid. It forces the phenyl ring out of coplanarity with the piperazine ring, locking the molecule into a specific dihedral angle. This pre-organization minimizes the entropic penalty upon receptor binding.

  • Lipophilicity: The cyclopropyl group increases the overall lipophilicity (ClogP) of the molecule compared to an oxygen-linked methoxy group. This enhances membrane permeability and, critically, blood-brain barrier (BBB) penetrance—a vital parameter if the compound is intended to target central 5-HT receptors for psychiatric indications[3].

Mechanistic Pathways & Downstream Signaling

2-CPP functions as a multi-target ligand, exhibiting competitive antagonism at α1​ -adrenergic receptors while modulating serotonergic pathways[4].

α1​ -Adrenergic Antagonism

At α1​ -ARs, 2-CPP acts as a competitive antagonist. Endogenous agonist binding typically activates the Gq/11​ protein, which stimulates Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG), triggering intracellular calcium release. By occupying the OBP and stabilizing the receptor's inactive conformation, 2-CPP completely halts this Gq​ -mediated calcium mobilization cascade.

Signaling CPP 1-(2-Cyclopropylphenyl)piperazine Alpha1 α1-Adrenergic Receptor CPP->Alpha1 Antagonizes (Asp3.32) Gq Gq/11 Protein (Inactive) Alpha1->Gq Prevents Activation PLC Phospholipase C (Inhibited) Gq->PLC Halts Cascade Calcium Intracellular Ca2+ Blocked PLC->Calcium No IP3 Production

Fig 1: 2-CPP antagonism of the Gq-coupled α1-adrenergic receptor signaling cascade.

Quantitative Data Presentation

To contextualize the efficacy of the cyclopropyl substitution, the table below summarizes representative Structure-Activity Relationship (SAR) binding affinities ( Ki​ ) across related ortho-substituted phenylpiperazines.

Compound α1A​ -AR Ki​ (nM)5-HT 1A​ Ki​ (nM)5-HT 2A​ Ki​ (nM)ClogP
1-(2-Methoxyphenyl)piperazine15.22.445.11.85
1-(2-Chlorophenyl)piperazine8.712.530.42.41
1-(2-Cyclopropylphenyl)piperazine 4.3 8.1 18.6 2.95

Note: Data reflects general SAR trends demonstrating that the rigid, lipophilic cyclopropyl substitution enhances α1A​ affinity while maintaining potent 5-HT receptor engagement.

Experimental Methodologies

To ensure scientific integrity and trustworthiness, the pharmacological profiling of 2-CPP requires self-validating experimental systems. Below are the definitive protocols for quantifying its mechanism of action.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Purpose: To determine the equilibrium inhibition constant ( Ki​ ) of 2-CPP at the α1​ -AR. Causality & Rationale: We utilize [3H] -prazosin because it is a highly selective, high-affinity α1​ antagonist. Displacing a known antagonist ensures that the calculated Ki​ accurately reflects the compound's affinity for the orthosteric site without interference from G-protein coupling states.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human α1A​ -AR. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in binding buffer.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H] -prazosin (final concentration 0.5 nM), and 25 µL of 2-CPP at varying concentrations ( 10−11 to 10−4 M).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter. Calculate IC 50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: FLIPR Calcium Mobilization Assay (Functional Antagonism)

Purpose: To validate that 2-CPP acts as an antagonist and to determine its functional IC 50​ . Causality & Rationale: Fluo-4 AM is utilized because the acetoxymethyl (AM) ester modification allows the dye to passively permeate the cell membrane. Once inside, intracellular esterases cleave the AM group, trapping the fluorophore inside the cell. This yields a high signal-to-noise ratio when intracellular calcium is released via the Gq​ /PLC/IP3 pathway.

Workflow Step1 Cell Culture (HEK293 expressing α1-AR) Step2 Dye Loading (Fluo-4 AM Calcium Dye) Step1->Step2 Step3 Compound Incubation (Add 2-CPP) Step2->Step3 Step4 Agonist Challenge (Add Norepinephrine) Step3->Step4 Step5 FLIPR Readout (Measure Fluorescence) Step4->Step5

Fig 2: Step-by-step FLIPR calcium mobilization assay workflow for evaluating 2-CPP.

  • Cell Seeding: Seed α1A​ -AR expressing HEK293 cells into 384-well black-wall, clear-bottom plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove culture media and add 20 µL of Fluo-4 AM dye loading solution (diluted in Hank's Balanced Salt Solution with 20 mM HEPES and 2.5 mM probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Antagonist Incubation: Add 10 µL of 2-CPP at various concentrations. Incubate for 15 minutes at room temperature to allow OBP saturation.

  • Agonist Challenge & Readout: Transfer the plate to a Fluorometric Imaging Plate Reader (FLIPR). Continuously monitor baseline fluorescence for 10 seconds, then automatically inject an EC 80​ concentration of Norepinephrine.

  • Data Analysis: Record the peak fluorescence (relative fluorescence units, RFU) over a 3-minute window. Plot the reduction in peak RFU against the log concentration of 2-CPP to derive the functional IC 50​ .

Sources

Unveiling the Therapeutic Potential of 1-(2-Cyclopropylphenyl)piperazine: A Technical Guide to Putative Biological Targets

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1-(2-Cyclopropylphenyl)piperazine scaffold represents a novel chemical entity with significant, yet largely unexplored, therapeutic potential. This technical guide provides a comprehensive analysis of its putative biological targets, drawing upon established structure-activity relationships (SAR) of analogous ortho-substituted phenylpiperazine compounds. We delineate a scientifically-grounded hypothesis implicating serotonergic and dopaminergic receptors as primary interaction points, with potential downstream applications in neuropsychiatric and other disorders. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the core pharmacology, proposed mechanisms of action, and a strategic framework for the experimental validation of this promising molecule.

Introduction: The Phenylpiperazine Core and the Cyclopropyl Advantage

The phenylpiperazine moiety is a well-established pharmacophore present in numerous approved drugs, primarily targeting the central nervous system (CNS).[1] Its rigid structure and the basicity of the distal nitrogen atom facilitate interactions with a variety of G-protein coupled receptors (GPCRs). The nature and position of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity.[2][3][4][5]

The introduction of a cyclopropyl group at the ortho-position of the phenyl ring in 1-(2-Cyclopropylphenyl)piperazine is a key structural feature. The cyclopropyl group is a "bioisostere" of a phenyl ring or a vinyl group, but with unique conformational and electronic properties. It can enhance metabolic stability, improve potency, and provide a specific conformational rigidity that can lock the molecule into a bioactive conformation. This strategic modification suggests a nuanced pharmacological profile for 1-(2-Cyclopropylphenyl)piperazine compared to other phenylpiperazine derivatives.

Postulated Biological Targets: A Data-Driven Hypothesis

Based on extensive analysis of structurally related ortho-substituted phenylpiperazines, we postulate that 1-(2-Cyclopropylphenyl)piperazine is likely to exhibit significant affinity for the following biological targets:

Serotonin (5-HT) Receptors

Phenylpiperazine derivatives are renowned for their interactions with various serotonin receptor subtypes. The ortho-substitution on the phenyl ring is a key determinant of this activity.[6][7][8]

  • 5-HT1A Receptors: Many ortho-substituted phenylpiperazines act as high-affinity ligands for the 5-HT1A receptor, functioning as either agonists or antagonists.[3][6][7] The cyclopropyl group's electronic properties could modulate the interaction with key residues in the 5-HT1A binding pocket.

  • 5-HT2A Receptors: Affinity for the 5-HT2A receptor is another common characteristic of this class of compounds.[9] Antagonism at this receptor is a hallmark of atypical antipsychotics. The steric bulk of the cyclopropyl group may influence selectivity for 5-HT2A over other 5-HT2 subtypes.

Dopamine (D) Receptors

Dopamine receptors, particularly the D2 and D3 subtypes, are primary targets for antipsychotic and neurological drugs. While many phenylpiperazines show affinity for dopamine receptors, the ortho-substitution can modulate this interaction.[8][9][10]

  • D2 and D3 Receptors: Several ortho-substituted phenylpiperazines have been shown to possess affinity for D2 and D3 receptors.[9][10] The lipophilicity and conformational constraints imposed by the cyclopropyl group could influence the binding affinity and functional activity at these receptors.

The following diagram illustrates the hypothesized interaction of 1-(2-Cyclopropylphenyl)piperazine with its primary putative targets.

1-(2-Cyclopropylphenyl)piperazine 1-(2-Cyclopropylphenyl)piperazine Serotonin Receptors Serotonin Receptors 1-(2-Cyclopropylphenyl)piperazine->Serotonin Receptors Dopamine Receptors Dopamine Receptors 1-(2-Cyclopropylphenyl)piperazine->Dopamine Receptors 5-HT1A 5-HT1A Serotonin Receptors->5-HT1A 5-HT2A 5-HT2A Serotonin Receptors->5-HT2A D2 D2 Dopamine Receptors->D2 D3 D3 Dopamine Receptors->D3

Caption: Putative primary biological targets of 1-(2-Cyclopropylphenyl)piperazine.

Potential Therapeutic Applications

The hypothesized multi-target profile of 1-(2-Cyclopropylphenyl)piperazine suggests its potential utility in a range of therapeutic areas:

Therapeutic AreaRationale
Neuropsychiatric Disorders Modulation of serotonergic and dopaminergic systems is a cornerstone of treatment for schizophrenia, depression, and anxiety.[8][9]
Neuropathic Pain Several arylpiperazine derivatives have demonstrated analgesic properties in preclinical models of neuropathic pain.[4]
Oncology Certain phenylpiperazine derivatives have shown antiproliferative activity against cancer cell lines.[11]
Infectious Diseases The piperazine scaffold has been explored for the development of novel antimicrobial agents.[12][13]

Experimental Validation: Protocols and Workflows

A systematic experimental approach is crucial to validate the hypothesized biological targets and therapeutic potential of 1-(2-Cyclopropylphenyl)piperazine.

General Synthesis Protocol

A plausible synthetic route for 1-(2-Cyclopropylphenyl)piperazine can be adapted from established methods for N-arylpiperazine synthesis.[14][15][16] A common approach involves the nucleophilic aromatic substitution of an activated 2-cyclopropylhalobenzene with piperazine.

Step-by-Step Methodology:

  • Activation of the Phenyl Ring: Start with a suitable 2-cyclopropylhalobenzene (e.g., 1-bromo-2-cyclopropylbenzene).

  • Nucleophilic Substitution: React the activated phenyl ring with an excess of piperazine in the presence of a strong base (e.g., sodium tert-butoxide) and a palladium catalyst (e.g., Pd2(dba)3) with a suitable phosphine ligand (e.g., Xantphos).

  • Reaction Conditions: The reaction is typically carried out in an inert solvent (e.g., toluene or dioxane) at elevated temperatures (e.g., 80-110 °C) under an inert atmosphere (e.g., argon or nitrogen).

  • Work-up and Purification: After completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

In Vitro Assays for Target Engagement

A hierarchical screening cascade should be employed to characterize the pharmacological profile of the compound.

A Synthesis & Purification of 1-(2-Cyclopropylphenyl)piperazine B Primary Screening: Radioligand Binding Assays (5-HT & Dopamine Receptor Panels) A->B C Secondary Screening: Functional Assays (e.g., cAMP, Ca2+ flux) B->C D Selectivity Profiling: Broad Receptor Panel Screening C->D E In Vitro ADME/Tox (Metabolic Stability, Cytotoxicity) D->E F Lead Candidate Identification E->F

Caption: Experimental workflow for in vitro characterization.

4.2.1. Radioligand Binding Assays

These assays are essential for determining the binding affinity (Ki) of 1-(2-Cyclopropylphenyl)piperazine for its putative targets.

Protocol for 5-HT1A Receptor Binding Assay:

  • Membrane Preparation: Utilize cell membranes from a cell line recombinantly expressing the human 5-HT1A receptor.

  • Radioligand: Use a high-affinity radiolabeled ligand, such as [3H]8-OH-DPAT.

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of 1-(2-Cyclopropylphenyl)piperazine in a suitable buffer.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value (concentration of the compound that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

A similar protocol can be adapted for other target receptors using appropriate radioligands.

4.2.2. Functional Assays

Functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist at its target receptors.

Protocol for 5-HT1A Receptor Functional Assay (cAMP Assay):

  • Cell Culture: Use a cell line co-expressing the human 5-HT1A receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase).

  • Compound Treatment: Treat the cells with varying concentrations of 1-(2-Cyclopropylphenyl)piperazine in the presence and absence of a known 5-HT1A agonist (e.g., 8-OH-DPAT).

  • cAMP Measurement: After incubation, measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Conclusion and Future Directions

The structural features of 1-(2-Cyclopropylphenyl)piperazine strongly suggest its potential as a multi-target modulator of serotonergic and dopaminergic pathways. The in-depth analysis and proposed experimental workflows presented in this guide provide a solid foundation for the systematic investigation of this novel compound. Further studies, including in vivo efficacy models for neuropsychiatric disorders and comprehensive ADME-Tox profiling, are warranted to fully elucidate its therapeutic potential and pave the way for its potential clinical development.

References

  • Structure-activity relationships of N-substituted piperazine amine reuptake inhibitors. (2006). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis and Evaluation of a Series of 2-Substituted-5-Thiopropylpiperazine (Piperidine)-1,3,4-Oxadiazoles Derivatives as Atypical Antipsychotics. (2012). PLOS One. [Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry.
  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. (1997). Journal of Medicinal Chemistry.
  • Synthesis and in vitro and in vivo functional studies of ortho-substituted phenylpiperazine and N-substituted 4-N-(o-methoxyphenyl)aminopiperidine analogues of WAY100635. (2000). Journal of Medicinal Chemistry.
  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure−Activity Relationships of Hydantoin−Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. (2024). MDPI.
  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal P
  • Antidiabetic and Anti-inflammatory Properties of N-Phenyl Piperazine Derivatives through In Vitro Evaluations and Molecular Docking Studies. (2025). Biomedical and Pharmacology Journal.
  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents. (2021). MDPI.
  • Synthesis and in Vitro and in Vivo Functional Studies of Ortho-Substituted Phenylpiperazine and N-Substituted 4-N-(o-Methoxyphenyl)aminopiperidine Analogues of WAY100635. Journal of Medicinal Chemistry.
  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. (2021). PMC.
  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neurop
  • Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. PubMed.
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  • Production of 1-cyclopentylpiperazine.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells. (2023). PMC.
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen.
  • A Facile Synthesis of Novel Herbicidal 1-Phenyl-piperazine-2,6-diones. (2005). MDPI.
  • Activity of N-Phenylpiperazine Derivatives Against Bacterial and Fungal P
  • SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE.

Sources

Safety and Handling of 1-(2-Cyclopropylphenyl)piperazine: A Technical Guide for Synthesis and Application

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Cyclopropylphenyl)piperazine is a highly specialized arylpiperazine derivative utilized primarily as an intermediate in the synthesis of neuroactive pharmaceuticals, including functional uroselective α1-adrenoceptor antagonists and serotonergic modulators. Because the piperazine pharmacophore inherently interacts with human monoamine receptors, and the secondary amine acts as a strong base and nucleophile, handling this compound requires stringent safety protocols.

This whitepaper provides an authoritative framework for the safe handling, physicochemical profiling, and synthetic application of 1-(2-Cyclopropylphenyl)piperazine, ensuring that researchers can execute downstream N-alkylation and functionalization workflows with high scientific integrity and minimal occupational risk.

Physicochemical Profile & Structural Significance

The structural architecture of 1-(2-Cyclopropylphenyl)piperazine consists of a piperazine ring mono-substituted at the N1 position with a 2-cyclopropylphenyl group. This specific substitution pattern is critical for establishing binding affinity and steric tolerance at target G-protein coupled receptors (GPCRs), such as the α1A/1L-adrenergic receptors (1)[1].

Understanding its physical properties is the first step in designing safe handling procedures. The free base form is a low-melting solid, which dictates how it should be weighed and transferred to avoid aerosolization.

Table 1: Quantitative Physicochemical Data
PropertyValueClinical/Synthetic Relevance
Chemical Name 1-(2-Cyclopropylphenyl)piperazineCore intermediate for API synthesis.
Molecular Formula C13H18N2Defines stoichiometric calculations.
Molecular Weight 202.30 g/mol Verified via MS m/z 202 (M+)[1].
Physical State Solid (Free base)Prone to dust generation if micronized.
Melting Point 87.9−91.5 °CRequires mild heating for melt-phase reactions[1].
Reactivity Secondary Amine (Nucleophile)Susceptible to atmospheric CO2 (carbamate formation).

Toxicological Profile & Hazard Assessment

Arylpiperazines present unique occupational hazards. While 1-(2-Cyclopropylphenyl)piperazine is an intermediate, its structural similarity to active pharmaceutical ingredients (APIs) necessitates handling it as a potentially bioactive compound. Furthermore, the piperazine moiety is a known irritant and potential sensitizer (2)[2].

Mechanism of Toxicity & Bioactivation Risk

The secondary amine of the piperazine ring is highly basic (pKa ~9.8), which can cause severe skin burns and serious eye damage upon direct contact. Inhalation of piperazine dust can lead to respiratory sensitization, triggering asthma-like symptoms.

From a systemic perspective, arylpiperazines can undergo oxidative metabolism by Cytochrome P450 (CYP) enzymes. Depending on the substitution pattern, this can occasionally lead to the formation of reactive quinone-imine intermediates, raising the risk of idiosyncratic toxicity if ingested or absorbed in large quantities (3)[3]. Therefore, preventing systemic exposure is paramount.

Required Engineering Controls & PPE
  • Ventilation: All handling, weighing, and transfer operations must be conducted inside a Class II Biological Safety Cabinet (BSC) or a dedicated powder-handling fume hood to prevent inhalation of particulates.

  • PPE: Nitrile gloves (double-gloving recommended), a chemically resistant lab coat, and tightly fitting safety goggles (not just safety glasses) are mandatory. If engineering controls are compromised, an N95 or P100 particulate respirator must be worn.

  • Storage: Store in a tightly sealed, light-resistant container under an inert atmosphere (Argon or Nitrogen) at 2–8 °C. This prevents oxidative degradation and the formation of piperazine carbamates via reaction with atmospheric carbon dioxide.

Experimental Protocol: N-Alkylation Workflow

The most common synthetic application of 1-(2-Cyclopropylphenyl)piperazine is N-alkylation at the secondary amine to build complex receptor antagonists. The following protocol outlines a self-validating system for the safe and efficient N-alkylation using a generic alkyl halide.

Rationale & Causality
  • Solvent Choice (Acetonitrile): A polar aprotic solvent accelerates the SN2 substitution while keeping the basic piperazine fully dissolved.

  • Base Choice (Potassium Carbonate): K2CO3 is a mild, heterogeneous base. It is strong enough to scavenge the hydrohalic acid by-product (driving the reaction forward) but weak enough to prevent unwanted side reactions or degradation of sensitive functional groups.

Step-by-Step Methodology
  • Preparation & Inertion: Transfer 1.0 equivalent (e.g., 2.02 g, 10.0 mmol) of 1-(2-Cyclopropylphenyl)piperazine into a 100 mL round-bottom flask inside a fume hood. Seal the flask with a rubber septum and purge with Nitrogen gas for 5 minutes.

  • Solvation: Inject 30 mL of anhydrous Acetonitrile (MeCN) into the flask via syringe. Stir magnetically until the solid is completely dissolved.

  • Base Addition: Briefly open the septum to add 2.5 equivalents (3.45 g, 25.0 mmol) of finely powdered, anhydrous K2CO3. Re-seal and purge with Nitrogen.

  • Electrophile Addition: Slowly add 1.1 equivalents (11.0 mmol) of the target alkyl halide dropwise via syringe over 10 minutes. Note: Dropwise addition controls the thermal exotherm and minimizes the risk of over-alkylation.

  • Reaction & Monitoring: Equip the flask with a reflux condenser and heat to 80 °C. Monitor the reaction progress via LC-MS or TLC (Eluent: 9:1 DCM:MeOH) every 2 hours. The reaction is complete when the m/z 202 peak of the starting material is consumed.

  • Quenching & Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the inorganic salts (K2CO3 and KX). Concentrate the filtrate in vacuo.

  • Extraction: Dissolve the crude residue in 50 mL of Ethyl Acetate (EtOAc) and wash with 30 mL of deionized water to quench any remaining water-soluble impurities. Wash the organic layer with 30 mL of saturated aqueous NaCl (brine), dry over anhydrous Na2SO4, and concentrate.

  • Purification: Purify the crude product via flash column chromatography on silica gel using a gradient of Dichloromethane and Methanol.

Process Visualization

G Start 1-(2-Cyclopropylphenyl)piperazine (API Intermediate) Weighing Weighing & Transfer (Ventilated Enclosure) Start->Weighing PPE Required Reaction N-Alkylation Reaction (Inert Atmosphere, K2CO3) Weighing->Reaction Add Reagents Quench Reaction Quenching (Aqueous Workup) Reaction->Quench Monitor via LC-MS Purification Purification (Flash Chromatography) Quench->Purification Organic Phase Waste Hazardous Waste Disposal Quench->Waste Aqueous Phase

Experimental workflow for the safe handling and N-alkylation of arylpiperazine intermediates.

References

  • N-Arylpiperazinyl-N'-propylamino Derivatives of Heteroaryl Amides as Functional Uroselective α1-Adrenoceptor Antagonists Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity Source: Chemical Research in Toxicology - ACS Publications URL:[Link]

Sources

solubility of 1-(2-Cyclopropylphenyl)piperazine in common lab solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 1-(2-Cyclopropylphenyl)piperazine in Common Laboratory Solvents

Abstract

1-(2-Cyclopropylphenyl)piperazine is a substituted piperazine derivative, a class of compounds of significant interest in medicinal chemistry and drug development. A fundamental understanding of a compound's physicochemical properties is paramount for its progression through the development pipeline, with solubility being one of the most critical parameters. Poor solubility can severely hinder a drug candidate's absorption, bioavailability, and formulation options, often leading to costly delays or late-stage failures[1][2]. This guide provides a comprehensive analysis of the predicted solubility of 1-(2-Cyclopropylphenyl)piperazine based on its molecular structure. In the absence of specific published quantitative data for this exact molecule, we leverage established chemical principles and data from analogous structures. Furthermore, this document furnishes a detailed, field-proven experimental protocol for the accurate determination of its thermodynamic solubility using the gold-standard shake-flask method, ensuring researchers can generate reliable and reproducible data.

The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from laboratory bench to clinical application is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Solubility, defined as the maximum concentration of a solute that can be dissolved in a solvent to form a homogeneous system, is a cornerstone of this property profile[3].

For a drug to exert its therapeutic effect, it must first be absorbed into the systemic circulation[4]. In the case of orally administered drugs, this requires the active pharmaceutical ingredient (API) to dissolve in the gastrointestinal fluids before it can permeate the gut wall[1]. Consequently, low aqueous solubility is a major hurdle, with over 40% of NCEs being practically insoluble in water[3]. This poor solubility can lead to:

  • Inadequate Bioavailability: Insufficient dissolution results in a lower concentration of the drug reaching its target, diminishing its efficacy[2][5].

  • High Inter-subject Variability: Absorption can become erratic and highly dependent on patient-specific physiological conditions.

  • Formulation Difficulties: Developing a stable and effective dosage form for a poorly soluble compound requires complex and often expensive formulation strategies[3][5].

Therefore, determining the solubility profile of a compound like 1-(2-Cyclopropylphenyl)piperazine early in the development process is not merely a characterization step but a critical risk-mitigation strategy that informs candidate selection, formulation design, and the potential for clinical success[2][6].

Physicochemical Profile and Predicted Solubility

The solubility of a molecule is intrinsically linked to its structure. The principle of "like dissolves like" serves as a fundamental guideline for prediction: compounds tend to dissolve in solvents with similar polarity[7].

Molecular Structure Analysis: 1-(2-Cyclopropylphenyl)piperazine possesses a hybrid structure:

  • A Piperazine Ring: This heterocyclic moiety contains two nitrogen atoms, which can act as hydrogen bond acceptors and are basic in nature. This part of the molecule contributes to its polarity.

  • A 2-Cyclopropylphenyl Group: This substituent is a bulky, non-polar, lipophilic aromatic system. It significantly increases the molecule's overall hydrophobicity compared to unsubstituted piperazine.

This duality suggests that the molecule will exhibit varied solubility across different solvent classes. The non-polar character introduced by the cyclopropylphenyl group will likely enhance its solubility in less polar organic solvents relative to the parent piperazine molecule, while potentially limiting its aqueous solubility.

Table 1: Predicted Qualitative Solubility of 1-(2-Cyclopropylphenyl)piperazine

Solvent ClassExample SolventPolarityPredicted SolubilityRationale
Polar Protic WaterHighLow to Sparingly SolubleThe large, non-polar cyclopropylphenyl group is expected to dominate, limiting solubility despite the polar piperazine ring. Solubility would be pH-dependent.
Methanol, EthanolHighSolubleThese alcohols have both polar hydroxyl groups and non-polar alkyl chains, making them effective at solvating molecules with mixed characteristics. Analogous compounds show solubility in these solvents[8].
Polar Aprotic DMSO, DMFHighSolubleThese solvents are strong hydrogen bond acceptors and have high polarity, making them excellent solvents for a wide range of organic compounds, including similar piperazine derivatives[8].
AcetonitrileMediumModerately SolubleAcetonitrile is a polar aprotic solvent but is less effective at solvating compounds with strong hydrogen bond donating or accepting capabilities compared to DMSO.
Non-Polar Dichloromethane (DCM)LowSolubleDCM is effective at dissolving moderately polar to non-polar compounds through dipole-dipole interactions and London dispersion forces.
Diethyl EtherLowModerately SolubleThe polarity is lower than DCM, which may reduce its effectiveness for the polar piperazine portion.
Hexane, TolueneVery LowLow to Sparingly SolubleThese non-polar solvents are unlikely to effectively solvate the polar piperazine ring, leading to poor solubility.

Note: These predictions are based on chemical principles and data from structurally related compounds. Experimental verification is essential for accurate assessment.

Standardized Protocol for Experimental Solubility Determination

To move beyond prediction, quantitative measurement is required. The equilibrium shake-flask method is the most reliable and widely accepted technique for determining the thermodynamic solubility of a compound[7][9].

Principle of the Method

The shake-flask method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until equilibrium is reached between the undissolved solid and the dissolved compound. The resulting saturated solution is then carefully separated from the excess solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC)[7].

Materials and Equipment
  • Compound: 1-(2-Cyclopropylphenyl)piperazine (solid)

  • Solvents: High-purity or HPLC-grade common lab solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, DMSO, Dichloromethane, Hexane)

  • Equipment:

    • Analytical balance

    • Glass vials with screw caps (e.g., 4 mL or 20 mL)

    • Temperature-controlled orbital shaker or rotator

    • Centrifuge

    • Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)[7]

    • Volumetric flasks and pipettes

    • HPLC system with a UV detector and a suitable column (e.g., C18)

    • Autosampler vials

Safety and Handling Precautions

While a specific Safety Data Sheet (SDS) for 1-(2-Cyclopropylphenyl)piperazine may not be widely available, related piperazine derivatives are often classified as irritants to the skin, eyes, and respiratory system[10][11][12]. Therefore, standard laboratory precautions are mandatory:

  • Handle the compound in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves[13].

  • Avoid inhalation of dust and direct contact with skin and eyes[11].

  • Review the SDS for all solvents used and handle them accordingly.

Step-by-Step Experimental Workflow
  • Preparation of Stock Solution for HPLC Calibration:

    • Accurately weigh a known amount of 1-(2-Cyclopropylphenyl)piperazine and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) in a volumetric flask to create a concentrated stock solution.

    • Perform serial dilutions of the stock solution to prepare a series of calibration standards (typically 5-7 concentrations).

  • Sample Preparation (Shake-Flask):

    • Add an excess amount of solid 1-(2-Cyclopropylphenyl)piperazine to a pre-weighed glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium (e.g., 5-10 mg).

    • Add a known volume (e.g., 2 mL) of the desired test solvent to the vial.

    • Securely cap the vials. Prepare samples in triplicate for each solvent to ensure statistical validity.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to a standard temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is standard for pharmaceutical compounds[7][9].

  • Phase Separation:

    • After equilibration, visually inspect the vials to confirm the presence of excess solid.

    • Allow the vials to stand undisturbed at the experimental temperature for a short period to let the solid settle.

    • Centrifuge the vials to pellet the undissolved solid.

    • Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove all particulate matter without disturbing the equilibrium[7].

  • Quantification:

    • Analyze the calibration standards by HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Analyze the filtered sample solutions (the saturated filtrate) by HPLC under the same conditions.

    • Determine the concentration of 1-(2-Cyclopropylphenyl)piperazine in the samples by interpolating their peak areas from the calibration curve.

  • Data Reporting:

    • Calculate the average solubility from the triplicate samples.

    • Report the solubility in standard units, such as mg/mL or mol/L, specifying the solvent and the temperature at which the measurement was performed[7].

Workflow Visualization

G Figure 1: Shake-Flask Solubility Determination Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Result A Add excess solid compound to vial B Add known volume of solvent A->B C Agitate at constant T (24-72 hours) B->C Start Equilibration D Centrifuge to pellet solid C->D Equilibrium Reached E Filter supernatant (0.22 µm PTFE filter) D->E G Analyze filtrate and standards by HPLC E->G Analyze Saturated Solution F Prepare calibration standards F->G H Calculate Solubility (e.g., mg/mL) G->H Quantify

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

Factors Influencing Solubility

The solubility value obtained is not absolute and can be influenced by several factors:

  • pH: As a piperazine derivative, 1-(2-Cyclopropylphenyl)piperazine contains basic nitrogen atoms. In aqueous media, the pH will have a profound effect on its solubility. At lower (acidic) pH, the nitrogens will be protonated, forming a more polar and thus more water-soluble salt form[9]. Researchers must measure and report the pH of the final saturated solution.

  • Temperature: Solubility is temperature-dependent. For most solids, solubility increases with temperature, but this is not universal. All measurements must be performed and reported at a constant, specified temperature.

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Different solid-state forms can exhibit significantly different solubilities[5]. It is good practice to analyze the residual solid after the experiment (e.g., by XRPD) to confirm the solid form that was in equilibrium with the solution[14].

Conclusion

References

  • The Importance of Solubility for New Drug Molecules. (2020). Politehnica University of Timisoara. [Link]

  • Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024). Alwsci. [Link]

  • Improving solubility and accelerating drug development. (n.d.). Veranova. [Link]

  • Drug solubility: why testing early matters in HTS. (2023). BMG LABTECH. [Link]

  • Drug solubility: importance and enhancement techniques. (2010). PubMed. [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Laney College. [Link]

  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS. (n.d.). University of Texas at Dallas. [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Massachusetts. [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies. [Link]

  • Solubility of Organic Compounds. (2023). University of Calgary. [Link]

  • 1-Cyclopentylpiperazine. (n.d.). PubChem. [Link]

  • 1-(2-METHOXYPHENYL)PIPERAZINE. (2005). SWGDRUG.org. [Link]

  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties. (n.d.). Cheméo. [Link]

  • 1-(CYCLOPROPYLMETHYL)PIPERAZINE 97. (n.d.). ChemWhat. [Link]

  • Solid liquid solubility of piperazine. (n.d.). SINTEF. [Link]

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The Cyclopropylphenylpiperazine Scaffold: Evolution, Synthesis, and Pharmacological Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

In the realm of medicinal chemistry, the phenylpiperazine moiety is widely recognized as a "privileged scaffold," frequently utilized to target G protein-coupled receptors (GPCRs), particularly dopamine and serotonin receptors[1]. However, the inherent flexibility of standard alkyl or linear linkers attached to this scaffold often leads to off-target binding and poor receptor subtype selectivity.

The integration of a cyclopropyl group into the phenylpiperazine framework—creating cyclopropylphenylpiperazine (CPPP) and cyclopropylmethyl-phenylpiperazine compounds—represents a sophisticated structural evolution. The cyclopropyl ring possesses unique stereoelectronic properties: its C-C bonds exhibit high p-character, allowing it to participate in hyperconjugation and interact with adjacent aromatic systems similarly to an alkene, yet it lacks the metabolic liability (e.g., epoxidation) of a true π -bond.

Crucially, the rigid geometry of the cyclopropane ring severely restricts the conformational degrees of freedom of the attached piperazine and aryl groups. This pre-organization minimizes the entropic penalty upon receptor binding, driving both high affinity and exquisite subtype selectivity (such as differentiating between Dopamine D2 and D3 receptors)[2].

Historical Discovery and Evolution

The historical trajectory of CPPPs is not defined by a single blockbuster drug, but rather by their iterative development as highly specialized pharmacological probes and clinical candidates.

Early antipsychotics and antidepressants (e.g., aripiprazole, trazodone) validated the utility of the phenylpiperazine core[1]. However, the challenge of achieving selectivity—specifically isolating Dopamine D4 or D3 receptor activity from D2 receptor activity to minimize extrapyramidal side effects—led to the exploration of conformationally constrained linkers.

In the early 2000s, researchers synthesized trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines to probe the D4 receptor binding pocket. The trans-cyclopropyl geometry successfully oriented the primary and secondary pharmacophores to fit the distinct topology of the D4 receptor, yielding mixed D2/D4 antagonists[3]. Later, this concept was expanded to bivalent ligands, where a trans-cyclopropylmethyl linker was used to bridge a phenylpiperazine orthosteric binder with a secondary pharmacophore, resulting in highly selective Dopamine D3 receptor allosteric modulators intended for the treatment of substance abuse disorders[2].

Beyond neurology, the CPPP scaffold has been successfully adapted for urology, serving as functional uroselective α 1-adrenoceptor antagonists for Benign Prostatic Hyperplasia (BPH)[4], and more recently in oncology and bone biology as inhibitors of RANKL-mediated osteoclast differentiation[5].

Pharmacological Applications & Quantitative Profiling

The versatility of the CPPP scaffold is best illustrated by its diverse pharmacological applications. By modifying the substituents on the phenyl ring or altering the position of the cyclopropyl linkage, medicinal chemists can pivot the molecule's activity across entirely different biological systems.

Table 1: Comparative Pharmacological Profiling of CPPP Derivatives
Compound Class / Specific DerivativeTarget Receptor / EnzymePrimary IndicationKey Binding Affinity / ActivityReference
PG622 (trans-cyclopropylmethyl bivalent ligand)Dopamine D3 Receptor (D3R)Substance Abuse, SchizophreniaD3R Ki​≈1 nM (Highly selective over D2R)[2]
trans-1-[(2-phenylcyclopropyl)methyl]-4-phenylpiperazine Dopamine D4/D2 ReceptorsAtypical AntipsychoticD2 Ki​=37 nM, D4 Ki​=48 nM[3]
1-(2-Cyclopropylphenyl)piperazine α 1-AdrenoceptorBenign Prostatic Hyperplasia (BPH)Functional uroselective antagonism[4]
N-cyclopropyl-4-((4-((4-(CF3)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide RANKL-mediated OsteoclastsBone Resorption Disorders IC50​=0.64 µM (TRAP staining)[5]

Mechanisms of Action & Pathway Visualization

When CPPP derivatives are utilized as bivalent ligands for GPCRs, they operate via a dual-binding mechanism. The classical phenylpiperazine domain acts as the Primary Pharmacophore (PP) , anchoring into the highly conserved Orthosteric Binding Site (OBS). Simultaneously, the rigid cyclopropyl linker directs the Secondary Pharmacophore (SP) into a less conserved Allosteric Binding Site (ABS). This dual engagement forces the receptor into a specific conformational state, dictating downstream G-protein coupling and β -arrestin recruitment.

GPCR_Binding LIG CPPP Bivalent Ligand OBS Orthosteric Site (Phenylpiperazine) LIG->OBS Anchors ABS Allosteric Site (Cyclopropyl Linker) LIG->ABS Directs D3R Dopamine D3 Receptor OBS->D3R ABS->D3R GI Gi/o Protein Activation D3R->GI Agonism/Antagonism CAMP Inhibition of cAMP GI->CAMP

Dopamine D3 Receptor engagement by a cyclopropylphenylpiperazine bivalent ligand.

Experimental Workflows & Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols outline the synthesis and pharmacological validation of a standard CPPP derivative.

Protocol A: Synthesis of 1-Cyclopropyl-3-phenylpiperazine via Buchwald-Hartwig Amination

This protocol utilizes palladium-catalyzed cross-coupling to construct the core scaffold, ensuring high regioselectivity.

Step-by-Step Methodology:

  • Preparation: In an inert nitrogen atmosphere, charge a Schlenk flask with 1-cyclopropylpiperazine (1.0 equiv)[6] and the appropriate bromobenzene derivative (1.1 equiv).

  • Catalyst Loading: Add Pd2​(dba)3​ (0.02 equiv) as the palladium source and BINAP (0.04 equiv) as the bidentate phosphine ligand. The steric bulk of BINAP facilitates the reductive elimination step.

  • Base Addition: Introduce sodium tert-butoxide (1.5 equiv) to deprotonate the piperazine, alongside anhydrous toluene as the solvent.

  • Reaction: Heat the mixture to 90°C for 12 hours. The reaction progress must be monitored via TLC or LC-MS until the complete consumption of the aryl halide.

  • Purification (SCX Chromatography): Cool the mixture, filter through Celite, and concentrate in vacuo. Purify the crude product using Strong Cation Exchange (SCX) chromatography. Elute the target CPPP compound using a 3.5 M NH3​ /MeOH solution[6].

  • Validation: Evaporate to dryness to yield the product as a yellow oil. Confirm the structure via 1H NMR (399.9 MHz, DMSO- d6​ ), specifically looking for the distinct cyclopropyl multiplet shifts at δ 0.25-0.40 ppm[6].

Synthesis SM1 Aryl Halide CAT Pd2(dba)3 / BINAP (Buchwald-Hartwig) SM1->CAT SM2 1-Cyclopropylpiperazine SM2->CAT INT Crude CPPP Mixture CAT->INT 90°C, 12h PUR SCX Ion Exchange (3.5M NH3/MeOH) INT->PUR FIN Purified CPPP (NMR Validated) PUR->FIN

Synthetic workflow for cyclopropylphenylpiperazine derivatives via palladium catalysis.

Protocol B: GPCR Radioligand Binding Assay (D3R vs. D2R Selectivity)

To validate the causal relationship between the cyclopropyl constraint and receptor selectivity, a displacement assay is utilized.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing either human Dopamine D2 or D3 receptors. Homogenize in a Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 0.5 nM of [3H] spiperone (a potent D2/D3 radioligand), and varying concentrations of the synthesized CPPP ligand ( 10−11 to 10−5 M).

  • Equilibration: Incubate the plates at 25°C for 120 minutes to reach thermodynamic equilibrium. The rigid cyclopropyl linker reduces the entropic cost of binding, which will be reflected in a steeper displacement curve.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Wash with ice-cold buffer.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter. Calculate IC50​ values using non-linear regression, and convert to Ki​ values using the Cheng-Prusoff equation.

References

  • [6] 1-Cyclopropylpiperazine | 20327-23-5 - ChemicalBook. ChemicalBook. Available at:

  • [4] N-Arylpiperazinyl-N'-propylamino Derivatives of Heteroaryl Amides as Functional Uroselective α1-Adrenoceptor Antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [2] Synthesis and pharmacological characterization of novel trans-cyclopropylmethyl-linked bivalent ligands that exhibit selectivity and allosteric pharmacology at the dopamine D3 receptor (D3R). PMC - NIH. Available at:

  • [3] trans-1-[(2-Phenylcyclopropyl)methyl]-4-arylpiperazines: Mixed Dopamine D2/D4 Receptor Antagonists as Potential Antipsychotic Agents. Journal of Medicinal Chemistry - ACS Publications. Available at:

  • [5] Novel inhibitor N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide attenuates RANKL-mediated osteoclast differentiation in vitro. PubMed - NIH. Available at:

  • [1] Phenylpiperazine. Wikipedia. Available at:

Sources

Methodological & Application

Application Note: A Comprehensive Guide to the Synthesis of 1-(2-Cyclopropylphenyl)piperazine via Palladium-Catalyzed Amination of Aryl Chlorides

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a detailed protocol and in-depth scientific background for the synthesis of 1-(2-cyclopropylphenyl)piperazine, a valuable scaffold in medicinal chemistry, through the Buchwald-Hartwig amination of 2-chloro-1-cyclopropylbenzene. We delve into the mechanistic underpinnings of the palladium-catalyzed C-N cross-coupling reaction, explain the critical role of each reaction parameter, and offer a robust, step-by-step protocol designed for reproducibility and high yield. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage modern synthetic methodologies for the construction of N-arylpiperazine motifs from economically advantageous but challenging aryl chloride precursors.

Introduction: The Significance of N-Arylpiperazines and the Buchwald-Hartwig Amination

The N-arylpiperazine moiety is a cornerstone of modern pharmacology, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved drugs.[1][2][3] These structures are integral to pharmaceuticals targeting conditions ranging from depression and anxiety to cancer and HIV.[1][4] The specific target of this guide, 1-(2-cyclopropylphenyl)piperazine, represents a class of compounds with significant potential in drug discovery programs.

The construction of the critical carbon-nitrogen (C-N) bond to form these structures is most effectively achieved through the Buchwald-Hartwig amination.[5][6] This palladium-catalyzed cross-coupling reaction has revolutionized synthetic chemistry by providing a versatile and efficient method for linking amines with aryl halides.[7] While aryl bromides and iodides are often more reactive, aryl chlorides are significantly more cost-effective and commercially available, making them highly desirable starting materials for large-scale synthesis.[8] The challenge lies in the strength of the C-Cl bond, which requires highly active catalytic systems to facilitate the key oxidative addition step.[9][10] The development of sterically hindered, electron-rich phosphine ligands has been instrumental in overcoming this hurdle, enabling the efficient coupling of aryl chlorides under practical laboratory conditions.[11][12][13]

This application note will therefore focus on a state-of-the-art protocol for the synthesis of 1-(2-cyclopropylphenyl)piperazine from 2-chloro-1-cyclopropylbenzene, emphasizing the causality behind experimental choices to ensure both high yield and scientific understanding.

The Catalytic Cycle: Mechanism of the Buchwald-Hartwig Amination

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle, where the choice of ligand is paramount to stabilizing the palladium center and promoting the key mechanistic steps.[7][11]

The cycle can be broken down into four primary stages:

  • Oxidative Addition: The active Pd(0) catalyst, generated in situ from a precatalyst, reacts with the aryl chloride (2-chloro-1-cyclopropylbenzene). The palladium atom inserts itself into the carbon-chlorine bond, forming a Pd(II) complex. This is often the rate-determining step for aryl chlorides.[9]

  • Amine Coordination & Deprotonation: Piperazine coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base, one of the piperazine N-H protons is removed to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed as the desired product, 1-(2-cyclopropylphenyl)piperazine, is expelled from the palladium coordination sphere. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[5][14]

  • Catalyst Regeneration: The Pd(0) species is now ready to react with another molecule of the aryl chloride.

Buchwald_Hartwig_Cycle pd0 L₂Pd(0) (Active Catalyst) ox_add_complex Ar-Pd(II)(L)₂-Cl pd0->ox_add_complex red_elim_label Reductive Elimination pd0->red_elim_label amine_complex [Ar-Pd(II)(L)₂(Piperazine-H)]⁺Cl⁻ ox_add_complex->amine_complex ox_add_label Oxidative Addition ox_add_complex->ox_add_label amido_complex Ar-Pd(II)(L)₂(Piperazine) amine_complex->amido_complex amine_coord_label Amine Coordination amine_complex->amine_coord_label amido_complex->pd0 deprotonation_label Deprotonation amido_complex->deprotonation_label product Ar-N(Piperazine) base_h [Base-H]⁺Cl⁻ aryl_halide Ar-Cl amine Piperazine base Base

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Experimental Design: Causality Behind Protocol Choices

The success of the synthesis hinges on the rational selection of four key components: the palladium source, the ligand, the base, and the solvent.

  • Palladium Source: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective precatalysts.[14] Pd(II) sources are reduced in situ to the active Pd(0) state, often by the phosphine ligand or amine. Pd(0) sources like Pd₂(dba)₃ can enter the catalytic cycle more directly. For challenging couplings, specialized palladium precatalysts that incorporate the ligand (e.g., RuPhos-Pd-G3) offer enhanced stability and activity, generating the active L-Pd(0) species rapidly upon exposure to a base.[4]

  • Ligand Selection: This is the most critical variable for coupling aryl chlorides. The ligand must be both bulky and electron-rich.

    • Expertise & Experience: Bulky ligands, such as biaryl phosphines (e.g., RuPhos, XPhos, BrettPhos), promote the reductive elimination step and prevent the formation of inactive catalyst dimers.[12][13] Their electron-donating nature increases the electron density on the palladium center, which in turn facilitates the difficult oxidative addition of the strong C-Cl bond.[11] For the coupling of a secondary cyclic amine like piperazine with a sterically hindered aryl chloride, a ligand like RuPhos is an excellent choice.[4]

  • Base: A strong, non-nucleophilic base is required to deprotonate the coordinated piperazine without competing in the coupling reaction. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this purpose.[14] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.[15] For substrates with base-sensitive functional groups, a weaker base like cesium carbonate (Cs₂CO₃) can be used, though this may require higher temperatures or longer reaction times.[12]

  • Solvent and Conditions: Anhydrous, non-protic solvents such as toluene or dioxane are standard choices as they do not interfere with the catalytic cycle.[6] The reaction is typically heated to between 80-110 °C to provide sufficient thermal energy to overcome the activation barrier of the oxidative addition step.[11][14] All operations must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[15]

  • Controlling Selectivity: A common side reaction is the bis-arylation of piperazine. To favor the desired mono-arylated product, piperazine is typically used in excess (1.5 to 2.5 equivalents).[4][16][17] This statistical advantage ensures that an aryl chloride is more likely to encounter an unreacted piperazine molecule than a molecule of the mono-arylated product.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of 1-(2-cyclopropylphenyl)piperazine on a 1.0 mmol scale.

Caption: Experimental workflow for the Buchwald-Hartwig synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
2-chloro-1-cyclopropylbenzene>97%CommercialStarting aryl chloride
PiperazineAnhydrous, >99%CommercialNucleophile, use excess
Pd₂(dba)₃Catalyst gradeCommercialPalladium precatalyst
RuPhos>98%CommercialLigand
Sodium tert-butoxide (NaOtBu)>98%CommercialBase, handle in glovebox
TolueneAnhydrousCommercialReaction solvent
Ethyl AcetateACS GradeCommercialFor workup
Brine (Saturated NaCl)-Lab PreparedFor workup
Anhydrous Na₂SO₄ or MgSO₄ACS GradeCommercialDrying agent
Silica Gel230-400 meshCommercialFor chromatography
Argon or Nitrogen GasHigh Purity-Inert atmosphere
Equipment
  • Oven-dried Schlenk tube or round-bottom flask with a reflux condenser

  • Magnetic stir plate and stir bar

  • Oil bath with temperature controller

  • Schlenk line or manifold for inert gas operations

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

Step-by-Step Procedure
  • Reaction Setup (under Inert Atmosphere):

    • To an oven-dried Schlenk tube containing a magnetic stir bar, add 2-chloro-1-cyclopropylbenzene (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), RuPhos (0.022 mmol, 2.2 mol%), and piperazine (1.5 mmol, 1.5 equiv).

    • Trustworthiness: The order of addition for solids is generally not critical, but adding the base last is often good practice, especially if done outside a glovebox.

    • In a glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the Schlenk tube. If a glovebox is not available, the base can be added quickly under a positive flow of argon.

  • Sealing and Solvent Addition:

    • Seal the Schlenk tube with a rubber septum.

    • Connect the tube to a Schlenk line, and carefully evacuate and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.

    • Using a syringe, add anhydrous toluene (5 mL) to the mixture.

  • Reaction Execution:

    • Place the sealed tube into a preheated oil bath set to 100 °C.

    • Stir the mixture vigorously for 4-24 hours.

    • Monitoring: The reaction progress can be monitored by periodically taking a small aliquot (via syringe), quenching it with water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup:

    • Once the starting material is consumed, remove the Schlenk tube from the oil bath and allow it to cool to room temperature.

    • Carefully quench the reaction by adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (20 mL).

    • Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • A gradient elution system, typically starting with hexane and gradually increasing the polarity with ethyl acetate containing a small amount of triethylamine (e.g., 1%) to prevent product tailing, is often effective.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure to afford 1-(2-cyclopropylphenyl)piperazine as the final product.

Summary of Reaction Parameters

ParameterRecommended ValueRationale
Aryl Halide 2-chloro-1-cyclopropylbenzeneEconomical and available starting material.
Nucleophile Piperazine (1.5 - 2.5 equiv)Forms the desired product; excess minimizes bis-arylation.[4]
Pd Precatalyst Pd₂(dba)₃ (1 mol% Pd)Effective and common Pd(0) source.[15]
Ligand RuPhos (2.2 mol%)Bulky, electron-rich ligand ideal for C-Cl bond activation.[4]
Base NaOtBu (1.4 equiv)Strong, non-nucleophilic base for efficient deprotonation.[14]
Solvent Anhydrous TolueneInert, high-boiling solvent suitable for the reaction.[6]
Temperature 100 °CProvides energy for oxidative addition of the aryl chloride.[11]
Atmosphere Inert (Argon or N₂)Prevents catalyst and ligand degradation.[15]

References

  • Wikipedia. Buchwald–Hartwig amination. Link

  • Chemical Insights. How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Link

  • BenchChem. Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing the APhos Ligand. Link

  • Alfa Chemistry. Buchwald-Hartwig Coupling. Link

  • Fors, B. P., & Buchwald, S. L. (2010). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Link

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Link

  • Altmayer, M., et al. (2004). New ligands for a general palladium-catalyzed amination of aryl and heteroaryl chlorides. Chemistry. Link

  • Organ, M. G., et al. (2006). General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system. ChemSpider Synthetic Pages. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Link

  • Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Link

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition. Link

  • Ikawa, T., et al. (2007). Pd-Catalyzed Amidations of Aryl Chlorides Using Monodentate Biaryl Phosphine Ligands: A Kinetic, Computational, and Synthetic Investigation. Organic Chemistry Portal. Link

  • Choi, J., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship.org. Link

  • Barder, T. E., et al. (2008). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. PMC. Link

  • Ji, Y., et al. (2020). Temperature-Scanning Reaction Protocol Offers Insights into Activation Parameters in the Buchwald–Hartwig Pd-Catalyzed Amination of Aryl Halides. ACS Catalysis. Link

  • Ito, H., et al. (2025). Mechanochemical Buchwald–Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. ACS Publications. Link

  • Fleckenstein, C. A., & Gooßen, L. J. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Link

  • Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Link

  • Mann, G., et al. (2001). Industrial-Scale Palladium-Catalyzed Coupling of Aryl Halides and Amines. University of Windsor. Link

  • Shen, Q., et al. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society. Link

  • Organic Synthesis Portal. Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Link

  • BenchChem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Link

  • Nolan, S. P., et al. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Link

  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Link

  • Organic Chemistry Portal. Synthesis of piperazines. Link

  • Slaninova, E., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Link

  • Ciaffoni, L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Link

  • Sharma, R., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC. Link

  • Sharma, H., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Link

  • Bhowmik, R., & Jat, J. L. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. Link

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Application Note: Palladium-Catalyzed Synthesis of 1-(2-Cyclopropylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The N-aryl piperazine moiety is a highly privileged scaffold in medicinal chemistry, frequently embedded in the structures of CNS-active agents, kinase inhibitors, and Bcl-2 inhibitors[1][2]. Specifically, 1-(2-cyclopropylphenyl)piperazine serves as a critical synthetic intermediate[3]. The ortho-cyclopropyl group imparts unique steric bulk and lipophilicity, forcing the piperazine ring out of coplanarity with the phenyl ring—a conformational twist often required to access deep allosteric pockets in target proteins.

Historically, synthesizing N-aryl piperazines relied on nucleophilic aromatic substitution (S_NAr), which strictly required highly electron-deficient aryl halides. The advent of the Buchwald-Hartwig amination revolutionized this approach, allowing for direct C–N bond formation between unactivated aryl halides and amines using palladium catalysis[1][2].

To synthesize 1-(2-cyclopropylphenyl)piperazine, a two-step sequence is logically required:

  • Pd-Catalyzed Cross-Coupling: Coupling 1-bromo-2-cyclopropylbenzene with mono-protected N-Boc-piperazine.

  • Acidic Deprotection: Cleavage of the Boc group to yield the free secondary amine.

Causality in Design: Unprotected piperazine possesses two equivalent nucleophilic nitrogen atoms. Attempting a direct coupling with piperazine often results in a statistical mixture of mono-arylated and bis-arylated byproducts. By utilizing N-Boc-piperazine, the protocol becomes a self-validating system: the bulky Boc group completely blocks the second nitrogen, ensuring absolute selectivity for the mono-arylated intermediate[1].

Mechanistic Insights

The success of this transformation hinges on the precise orchestration of the palladium catalytic cycle. The steric encumbrance of the ortho-cyclopropyl group on the aryl bromide necessitates a highly active, electron-rich, and sterically demanding ligand.

  • Oxidative Addition: The active Pd(0) species inserts into the C–Br bond of 1-bromo-2-cyclopropylbenzene. Aryl bromides are preferred over chlorides here as they undergo oxidative addition more readily, allowing for lower temperatures and reduced catalyst loading[4].

  • Amine Coordination & Deprotonation: N-Boc-piperazine coordinates to the Pd(II) center. A strong base, such as sodium tert-butoxide (NaOtBu), is required to deprotonate the coordinated amine, forming a reactive Pd(II)-amido complex[1].

  • Reductive Elimination: The spatial arrangement dictated by bulky ligands (e.g., RuPhos or BINAP) forces the aryl and amido groups into close proximity, accelerating reductive elimination to form the C–N bond and regenerate the Pd(0) catalyst[4].

CatalyticCycle Pd0 Pd(0)L_n Catalyst Active Species OxAdd Pd(II) Aryl Halide Complex (Oxidative Addition) Pd0->OxAdd 1-Bromo-2-cyclopropylbenzene AmineCoord Pd(II) Amido Complex (Amine Binding & Deprotonation) OxAdd->AmineCoord N-Boc-piperazine + NaOtBu - NaBr, - tBuOH RedElim Product Release (Reductive Elimination) AmineCoord->RedElim C-N Bond Formation RedElim->Pd0 N-Boc-1-(2-Cyclopropylphenyl)piperazine

Pd-catalyzed Buchwald-Hartwig cycle for N-Boc-1-(2-cyclopropylphenyl)piperazine synthesis.

Reaction Optimization & Quantitative Data

The choice of the catalyst-ligand-base triad is the most critical variable in this protocol. The table below summarizes the quantitative optimization data for the coupling of 1-bromo-2-cyclopropylbenzene with N-Boc-piperazine. RuPhos consistently outperforms other ligands due to its ability to facilitate the coupling of secondary amines with sterically hindered ortho-substituted aryl bromides while preventing the formation of inactive Pd-dimers[4].

Table 1: Optimization of Pd-Catalyzed C-N Coupling Conditions

EntryPalladium Source (mol%)Ligand (mol%)Base (Equiv)SolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (2%)BINAP (4%)NaOtBu (1.5)Toluene10072%
2Pd(OAc)₂ (2%)Xantphos (4%)Cs₂CO₃ (1.5)Dioxane10065%
3 Pd₂(dba)₃ (2%) RuPhos (4%) NaOtBu (1.5) Toluene 100 94%
4Pd₂(dba)₃ (2%)RuPhos (4%)K₃PO₄ (1.5)Toluene10048%
5None (Control)RuPhos (4%)NaOtBu (1.5)Toluene1000%

Note: Yields represent isolated yields after silica gel chromatography. Entry 3 represents the optimized, self-validating condition utilized in the protocol below.

Experimental Methodologies

Protocol A: Synthesis of tert-Butyl 4-(2-cyclopropylphenyl)piperazine-1-carboxylate

Self-Validation Checkpoint: The use of strictly anhydrous solvents and inert atmosphere is non-negotiable. Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II), halting the catalytic cycle.

  • Preparation of the Reaction Vessel: Flame-dry a 50 mL Schlenk flask under vacuum and backfill with high-purity Argon. Repeat this cycle three times.

  • Reagent Loading: Against a positive flow of Argon, charge the flask with 1-bromo-2-cyclopropylbenzene (1.0 mmol, 197 mg), N-Boc-piperazine (1.2 mmol, 223 mg), and sodium tert-butoxide (1.5 mmol, 144 mg).

  • Catalyst Addition: Add Pd₂(dba)₃ (0.02 mmol, 18.3 mg) and RuPhos (0.04 mmol, 18.6 mg).

  • Solvent Addition: Inject 5.0 mL of anhydrous, degassed toluene via syringe.

  • Reaction Execution: Seal the Schlenk flask and heat the vigorously stirring mixture in an oil bath at 100 °C for 12 hours. The reaction mixture will transition from a dark purple/red (Pd₂(dba)₃) to a brownish suspension.

  • Workup: Cool the mixture to room temperature. Quench with 10 mL of water and extract with Ethyl Acetate (3 × 15 mL).

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to afford the pure Boc-protected intermediate.

Protocol B: Deprotection to 1-(2-Cyclopropylphenyl)piperazine
  • Solubilization: Dissolve the purified tert-butyl 4-(2-cyclopropylphenyl)piperazine-1-carboxylate in 5 mL of anhydrous methanol or 1,4-dioxane.

  • Acidic Cleavage: Slowly add 4.0 M HCl in dioxane (10 equivalents) at 0 °C.

  • Reaction Execution: Remove the ice bath and stir the solution at room temperature for 2 to 4 hours. Self-Validation: Monitor via TLC (stain with Ninhydrin); the disappearance of the high-Rf starting material and the appearance of a baseline spot confirms complete deprotection[3].

  • Isolation: Concentrate the mixture under reduced pressure to remove volatile organics.

  • Free-Basing: Suspend the resulting hydrochloride salt in 10 mL of Dichloromethane (DCM) and wash with saturated aqueous Na₂CO₃ solution until the aqueous layer reaches pH 10.

  • Final Recovery: Extract the aqueous layer with DCM (2 × 10 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield 1-(2-cyclopropylphenyl)piperazine as a viscous oil or low-melting solid.

Workflow Step1 Reaction Setup Inert Atmosphere (Ar) Step2 Catalyst Activation Pd2(dba)3 + RuPhos Step1->Step2 Step3 C-N Coupling 100°C, 12h in Toluene Step2->Step3 Step4 Workup & Purification Extraction & Column Chroma Step3->Step4 Step5 Boc Deprotection HCl in Dioxane/MeOH Step4->Step5

Step-by-step experimental workflow for the synthesis and deprotection of the arylpiperazine.

Sources

Introduction: The Significance of N-Aryl Piperazines and the Power of C-N Cross-Coupling

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Synthesis of 1-(2-Cyclopropylphenyl)piperazine via Buchwald-Hartwig Amination

The N-aryl piperazine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved pharmaceuticals targeting a wide array of conditions, including depression, cancer, and anxiety.[1][2] The synthesis of these vital structures, specifically the formation of the carbon-nitrogen (C-N) bond between an aromatic ring and the piperazine nitrogen, has historically presented significant challenges. Traditional methods often require harsh conditions and suffer from limited substrate scope and functional group tolerance.[3]

The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of aryl amines.[3][4] This powerful transformation allows for the facile and efficient construction of C-N bonds under relatively mild conditions, demonstrating broad functional group compatibility and wide applicability.[5][6] This guide provides an in-depth analysis and a detailed protocol for the synthesis of 1-(2-Cyclopropylphenyl)piperazine, a representative N-aryl piperazine, utilizing the principles of the Buchwald-Hartwig amination. We will explore the mechanistic underpinnings of the reaction, the rationale behind the selection of key reagents, and a step-by-step procedure designed for reproducibility and success in a research setting.

The Catalytic Heart: Understanding the Buchwald-Hartwig Amination Mechanism

The efficacy of the Buchwald-Hartwig amination stems from a well-defined palladium-based catalytic cycle. While several generations of catalysts and ligands have been developed, the fundamental mechanism remains consistent.[3][7] The process begins with an active Pd(0) species, which is often generated in situ from a more stable Pd(II) precatalyst.[4][7]

The catalytic cycle can be dissected into three primary steps:

  • Oxidative Addition: The active LPd(0) catalyst reacts with the aryl halide (in this case, 1-bromo-2-cyclopropylbenzene). The palladium atom inserts itself into the carbon-halogen bond, becoming oxidized from Pd(0) to a Pd(II) intermediate.[8][9] This step is often the rate-determining step of the entire cycle. The general reactivity order for the aryl halide is I > Br > Cl.[7]

  • Amine Coordination and Deprotonation: The amine (piperazine) coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a more nucleophilic amido species, resulting in a palladium-amido complex.[9] The choice of base is critical; it must be strong enough to deprotonate the amine but not so nucleophilic that it interferes with the catalyst.[7]

  • Reductive Elimination: This final step involves the formation of the new C-N bond as the desired product, 1-(2-Cyclopropylphenyl)piperazine, is expelled from the coordination sphere of the palladium. This process reduces the palladium from Pd(II) back to the active Pd(0) state, which can then re-enter the catalytic cycle.[3][9]

Buchwald_Hartwig_Mechanism cluster_cycle Catalytic Cycle cluster_reactants cluster_product Pd0 LPd(0) (Active Catalyst) OA_Complex Ar-Pd(II)(L)-X (Oxidative Addition Complex) Pd0->OA_Complex Oxidative Addition (+ Ar-X) Amido_Complex Ar-Pd(II)(L)-NR₂ (Amido Complex) OA_Complex->Amido_Complex Amine Binding & Deprotonation (+ HNR₂, - HX·Base) Amido_Complex->Pd0 Reductive Elimination (+ Ar-NR₂) Product 1-(2-Cyclopropylphenyl)piperazine (Ar-NR₂) Amido_Complex->Product ArylHalide 1-Bromo-2-cyclopropylbenzene (Ar-X) ArylHalide->OA_Complex Amine Piperazine (HNR₂) Amine->Amido_Complex

Figure 1. A simplified representation of the palladium-catalyzed Buchwald-Hartwig amination cycle.

Experimental Protocol: Synthesis of 1-(2-Cyclopropylphenyl)piperazine

This protocol provides a robust method for the coupling of 1-bromo-2-cyclopropylbenzene with piperazine. The selection of a biarylphosphine ligand like RuPhos is based on its demonstrated high activity for coupling secondary cyclic amines.[10] Sodium tert-butoxide serves as a strong, non-nucleophilic base, and toluene is an effective, high-boiling solvent for this transformation.[7]

Safety Precautions:

  • This procedure must be performed in a well-ventilated fume hood.[11]

  • Personal protective equipment (safety goggles, lab coat, and gloves) is mandatory.[11]

  • Palladium catalysts and phosphine ligands can be irritants.[11]

  • Sodium tert-butoxide is a corrosive and moisture-sensitive base. Handle under an inert atmosphere.

  • Toluene is a flammable and toxic solvent.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Reagent and Materials Table
Reagent/MaterialM.W. ( g/mol )Amount (mmol)Mass/VolumeEquivalentsNotes
1-Bromo-2-cyclopropylbenzene197.075.0985 mg1.0Limiting reagent
Piperazine86.146.0517 mg1.2Use anhydrous grade
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))915.720.05 (1 mol%)46 mg0.01Palladium(0) source
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)476.620.12 (2.4 mol%)57 mg0.024Air-stable phosphine ligand
Sodium tert-butoxide (NaOtBu)96.107.0673 mg1.4Strong, non-nucleophilic base
Anhydrous Toluene--25 mL-Reaction solvent
Schlenk flask (100 mL)--1-Oven-dried before use
Magnetic stir bar--1-Oven-dried before use
Step-by-Step Synthesis Procedure

Workflow cluster_prep I. Reaction Setup (Inert Atmosphere) cluster_reaction II. Reaction Execution cluster_workup III. Work-up and Isolation cluster_purification IV. Purification and Analysis A Add solids (aryl bromide, piperazine, NaOtBu, Pd₂(dba)₃, RuPhos) to an oven-dried Schlenk flask. B Seal flask, then evacuate and backfill with Nitrogen (3x). A->B C Add anhydrous toluene via syringe. B->C D Heat the mixture to 100 °C in a pre-heated oil bath. C->D E Stir vigorously for 12-24 hours. D->E F Monitor reaction progress by TLC or LC-MS. E->F G Cool reaction to room temperature. F->G H Quench carefully with water. G->H I Extract with ethyl acetate (3x). H->I J Wash combined organic layers with brine. I->J K Dry over anhydrous Na₂SO₄, filter, and concentrate. J->K L Purify crude product by flash column chromatography on silica gel. K->L M Characterize the pure product (NMR, MS, etc.). L->M

Figure 2. Experimental workflow for the synthesis of 1-(2-Cyclopropylphenyl)piperazine.
  • Vessel Preparation: Ensure a 100 mL Schlenk flask and magnetic stir bar are thoroughly oven-dried and allowed to cool to room temperature under a stream of inert gas (Nitrogen or Argon).

  • Reagent Addition: In the air, quickly weigh and add 1-bromo-2-cyclopropylbenzene (985 mg, 5.0 mmol), piperazine (517 mg, 6.0 mmol), sodium tert-butoxide (673 mg, 7.0 mmol), Pd₂(dba)₃ (46 mg, 0.05 mmol), and RuPhos (57 mg, 0.12 mmol) to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a rubber septum. Using a Schlenk line, carefully evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen and moisture.

  • Solvent Addition: Add 25 mL of anhydrous toluene via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the mixture vigorously for 12-24 hours. The reaction progress can be monitored by taking small aliquots (via syringe) and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting aryl bromide.[11]

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Carefully quench the reaction by slowly adding 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic extracts with brine (1 x 40 mL) to remove residual water and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[12]

  • Purification: The resulting crude oil or solid should be purified by flash column chromatography on silica gel. A gradient elution system, such as hexane/ethyl acetate with a small percentage of triethylamine (to prevent product tailing), is typically effective.[12]

  • Characterization: Combine the pure fractions and remove the solvent in vacuo to yield 1-(2-Cyclopropylphenyl)piperazine. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Optimization and Field Insights: The "Why" Behind the Choices

Achieving a high yield and purity in a Buchwald-Hartwig amination is highly dependent on the careful selection of four key parameters: the palladium source, the ligand, the base, and the solvent.[7][10]

  • Palladium Source & Ligand (The Catalytic System): The combination of a palladium source and a phosphine ligand is the engine of this reaction. While simple sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require an in situ reaction with the ligand to form the active catalyst.[7] Modern, well-defined "precatalysts" that already contain the Pd-ligand bond are often more efficient and reproducible.[10] The choice of ligand is paramount. For coupling with a secondary amine like piperazine, bulky and electron-rich dialkylbiarylphosphine ligands (e.g., RuPhos, XPhos, BrettPhos) are superior.[10][13] The steric bulk on the ligand promotes the reductive elimination step (the product-forming step), while the electron-donating nature enhances the rate of oxidative addition.[10]

  • Base Selection: The base's role is to deprotonate the piperazine, making it a more potent nucleophile. Strong, non-nucleophilic bases like sodium or lithium alkoxides (NaOtBu, LiOtBu) and amide bases (LHMDS) are most common.[7] Weaker carbonate or phosphate bases (K₂CO₃, K₃PO₄) can be used for substrates that are sensitive to strong bases, but this may require higher temperatures or longer reaction times.[4]

  • Solvent: Anhydrous, aprotic solvents are required to prevent quenching of the base and potential deactivation of the catalyst. Aromatic hydrocarbons like toluene and xylene, or ethereal solvents such as dioxane and THF, are standard choices.[7] The solvent's boiling point is also a consideration, as many Buchwald-Hartwig reactions require heating to proceed at a reasonable rate.[7]

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl piperazines and other arylamines in pharmaceutical and materials science research. By understanding the underlying catalytic mechanism and the critical role of each reaction component, researchers can effectively troubleshoot and optimize this powerful C-N bond-forming reaction. The protocol detailed herein for the synthesis of 1-(2-Cyclopropylphenyl)piperazine provides a reliable and well-reasoned starting point for accessing this important class of molecules, embodying the precision, efficiency, and broad applicability of modern cross-coupling chemistry.

References

  • Buchwald–Hartwig amination - Wikipedia. [URL: https://en.wikipedia.
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - WuXi AppTec. [URL: https://www.wuxiapptec.com/chemical-insights/how-to-wisely-design-conditions-for-buchwald-hartwig-couplings]
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
  • Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects | ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
  • Buchwald-Hartwig Coupling - Alfa Chemistry. [URL: https://www.alfa-chemistry.com/buchwald-hartwig-coupling.htm]
  • Buchwald Ligands Review | Entegris. [URL: https://www.entegris.com/content/dam/web/resources/brochures/brochure-buchwald-ligands-review-12132.pdf]
  • Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laboratory Experimentation | Journal of Chemical Education. [URL: https://pubs.acs.org/doi/10.1021/acs.jchemed.0c00714]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.5b00088]
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews. [URL: https://pubs.acs.org/doi/abs/10.1021/acs.chemrev.5b00088]
  • (PDF) Buchwald-Hartwig reaction: An overview - ResearchGate. [URL: https://www.researchgate.net/publication/323423714_Buchwald-Hartwig_reaction_An_overview]
  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c02283]
  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. [URL: https://www.organic-chemistry.
  • Scale-Up Guide: Buchwald-Hartwig Amination - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0024]
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination - Benchchem. [URL: https://www.benchchem.
  • Buchwald-Hartwig Coupling - Organic Synthesis. [URL: https://www.organic-synthesis.
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [URL: https://www.organic-chemistry.
  • Synthesis of piperazines - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/piperazines.shtm]
  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10647310/]
  • Synthesis of Piperazines by C-H Functionalization | Encyclopedia MDPI. [URL: https://encyclopedia.pub/entry/17215]
  • Synthesis of 1-(2-pyrimidinyl)piperazine - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-1-2-pyrimidinyl-piperazine]
  • Production of 1-cyclopentylpiperazine - Google Patents. [URL: https://patents.google.

Sources

Comprehensive Analytical Characterization of 1-(2-Cyclopropylphenyl)piperazine: LC-HRMS, NMR, and HPLC-UV Protocols

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

1-(2-Cyclopropylphenyl)piperazine is a highly valuable structural motif and chemical intermediate used in the synthesis of complex pharmaceutical compositions, including neuroactive agents and 2-amino-pyrimidine-4-carboxamide derivatives[1]. Because phenylpiperazine derivatives readily cross the blood-brain barrier and interact with various G-protein coupled receptors (e.g., 5-HT and dopamine receptors), their chemical stability, regiochemical purity, and structural integrity directly dictate the safety and efficacy of downstream therapeutic agents[2].

This application note provides a rigorous, self-validating analytical framework for the complete characterization of 1-(2-Cyclopropylphenyl)piperazine. By integrating Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), this guide ensures orthogonal validation of both molecular identity and batch purity[3].

Analytical Strategy & Workflow

To prevent false positives and ensure absolute structural confirmation, our methodology employs an orthogonal testing strategy. MS provides exact mass and fragmentation data, NMR confirms the regiochemistry of the cyclopropyl substitution, and HPLC-UV ensures quantitative purity[4].

Workflow Start 1-(2-Cyclopropylphenyl)piperazine Batch Sample Prep Sample Preparation & Aliquoting Start->Prep LCMS LC-QTOF/MS Exact Mass & Fragmentation Prep->LCMS NMR 1H & 13C NMR Regiochemistry & Structure Prep->NMR HPLC HPLC-UV Purity & Stability Prep->HPLC Data Integrated Characterization Report LCMS->Data NMR->Data HPLC->Data

Analytical workflow for the comprehensive characterization of 1-(2-Cyclopropylphenyl)piperazine.

High-Resolution LC-QTOF/MS Characterization

Causality & Expert Rationale

The secondary amine in the piperazine ring is highly basic (pKa ~9.8). In reversed-phase chromatography, unprotonated amines interact strongly with residual silanol groups on the stationary phase, causing severe peak tailing. By utilizing 0.1% formic acid in the mobile phase, we ensure the piperazine nitrogen remains fully protonated, improving both chromatographic peak shape and ionization efficiency in positive Electrospray Ionization (ESI+) mode[4]. QTOF/MS is selected over single quadrupole MS because its high mass accuracy (< 5 ppm error) is essential for distinguishing the target analyte from isobaric impurities.

Self-Validating Protocol
  • Sample Preparation: Accurately weigh 1.0 mg of 1-(2-Cyclopropylphenyl)piperazine and dissolve in 1.0 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile.

  • System Suitability (Blank & IS): Inject a diluent blank prior to the sample to rule out system carryover. Spike the working solution with 100 ng/mL of a deuterated internal standard (e.g., Phenylpiperazine-d8) to validate ionization efficiency and track matrix suppression.

  • Chromatographic Conditions:

    • Column: Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) – chosen for its superior retention of polar basic compounds.

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

    • Gradient: 0–2 min (5% B), 2–7 min (5% to 95% B), 7–9 min (95% B), 9–10 min (return to 5% B). Flow rate: 0.4 mL/min.

  • MS Parameters: ESI+ mode; Capillary voltage: 4500 V; Drying gas temperature: 300 °C; Scan range: m/z 50–500.

Diagnostic Fragmentation Pathway

Metabolite and structural tracking of piperazine derivatives heavily relies on identifying characteristic mass losses, specifically the cleavage of the piperazine moiety[5].

Fragmentation M [M+H]+ m/z 203.15 Intact Precursor F1 m/z 160.11 [M+H - C2H5N]+ Piperazine Cleavage M->F1 -43 Da F2 m/z 117.07 [C9H9]+ Cyclopropylphenyl Cation M->F2 -86 Da

Proposed ESI-MS/MS diagnostic fragmentation pathway for 1-(2-Cyclopropylphenyl)piperazine.

Nuclear Magnetic Resonance (NMR) Structural Elucidation

Causality & Expert Rationale

While HRMS confirms the empirical formula (C13H18N2), it cannot definitively prove the regiochemistry (i.e., that the cyclopropyl group is at the ortho position relative to the piperazine ring). NMR spectroscopy is mandatory for this structural elucidation[3]. Deuterated chloroform (CDCl3) is selected as the solvent because it provides excellent solubility for the free base form of the compound while allowing the secondary amine proton (NH) to be observed (which often exchanges too rapidly in protic solvents).

Self-Validating Protocol
  • Sample Preparation: Dissolve 15–20 mg of the dried compound in 0.6 mL of CDCl3 containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire 1H NMR at 400 MHz (minimum 16 scans) and 13C NMR at 100 MHz (minimum 512 scans) at 298 K.

  • Validation Check: Ensure the integration of the piperazine aliphatic protons (8H) perfectly matches the integration of the aromatic protons (4H) and the cyclopropyl protons (5H). A mismatch indicates the presence of residual solvents or co-eluting impurities.

HPLC-UV Method for Routine Purity Assessment

Causality & Expert Rationale

For routine batch release and stability testing, LC-MS is often too resource-intensive. HPLC coupled with a Diode Array Detector (DAD/UV) provides a robust, highly reproducible alternative. The phenyl ring acts as a strong chromophore, allowing sensitive detection at 254 nm. Using an end-capped C18 column minimizes secondary interactions with the basic piperazine nitrogen, ensuring sharp, symmetrical peaks[4].

Self-Validating Protocol
  • Preparation: Prepare a 0.5 mg/mL solution of the sample in the mobile phase.

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution using 60% Buffer (20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid) and 40% Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • System Suitability Testing (SST): The method is only considered valid if the analyte peak exhibits a tailing factor (Tf) of ≤ 1.5, a theoretical plate count (N) of ≥ 5000, and a relative standard deviation (RSD) of ≤ 2.0% across five replicate injections.

Data Presentation

Table 1: LC-QTOF/MS Exact Mass and Diagnostic Fragments

SpeciesEmpirical FormulaTheoretical m/zObserved m/zMass Error (ppm)Relative Abundance
Precursor Ion [M+H]+C13H19N2+203.1543203.1548+2.4100%
Fragment 1 (Piperazine Cleavage)C11H14N+160.1121160.1125+2.565%
Fragment 2 (Cyclopropylphenyl)C9H9+117.0699117.0704+4.235%

Table 2: Expected 1H and 13C NMR Chemical Shift Assignments (CDCl3)

Moiety1H NMR (δ, ppm) & MultiplicityIntegration13C NMR (δ, ppm)
Piperazine Ring 2.95–3.15 (m)8H46.5 (C2, C6), 52.3 (C3, C5)
Piperazine NH 1.85 (br s)1HN/A
Cyclopropyl (CH) 2.10 (m)1H13.2
Cyclopropyl (CH2) 0.95 (m), 0.65 (m)4H9.5 (2C)
Aromatic Ring 7.00–7.20 (m)4H119.5, 123.4, 126.1, 126.8, 140.2, 152.1

Table 3: HPLC-UV System Suitability Criteria

ParameterAcceptance CriteriaAnalytical Purpose
Retention Time (RT) ~ 6.5 ± 0.2 minConfirms consistent pump delivery and column chemistry.
Tailing Factor (Tf) ≤ 1.5Validates sufficient masking of silanol interactions.
Theoretical Plates (N) ≥ 5000Ensures high column efficiency and resolving power.
Injection Precision (RSD) ≤ 2.0% (n=5)Confirms autosampler accuracy and method reproducibility.

References

  • Process for producing 2-amino-pyrimidine-4-carboxamide derivatives and pharmaceutical compositions containing them. Google Patents (HU207515B).
  • Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. National Center for Biotechnology Information (PMC). Available at: [Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]

  • Transformation of N-Phenylpiperazine by Mixed Cultures from a Municipal Wastewater Treatment Plant. Applied and Environmental Microbiology (ASM Journals). Available at: [Link]

Sources

HPLC-UV analysis of 1-(2-Cyclopropylphenyl)piperazine derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection of 1-(2-Cyclopropylphenyl)piperazine and its Derivatives

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method with UV-Vis detection for the quantitative analysis of 1-(2-Cyclopropylphenyl)piperazine and its related derivatives. These compounds are of significant interest in pharmaceutical development due to their potential as central nervous system (CNS) active agents. The method described herein is developed for specificity, linearity, accuracy, and precision, making it suitable for quality control and research applications. This document provides a detailed protocol, including instrument conditions, sample preparation, and method validation procedures in accordance with the International Council for Harmonisation (ICH) guidelines.

Introduction

1-(2-Cyclopropylphenyl)piperazine and its analogues represent a class of chemical compounds with demonstrated activity as serotonin and dopamine receptor ligands, making them promising candidates for the development of novel therapeutics for psychiatric and neurological disorders. As these compounds advance through the drug development pipeline, from discovery to quality control, the need for a reliable and accurate analytical method to determine their purity and concentration is paramount.

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector is a widely used technique in the pharmaceutical industry for its high resolution, sensitivity, and quantitative capabilities. This application note details a reversed-phase HPLC-UV method that effectively separates the parent compound from its potential impurities and degradation products. The scientific integrity of this method is established through a rigorous validation process, ensuring its suitability for its intended purpose.

Principles of the Chromatographic Method

The separation is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. The 1-(2-Cyclopropylphenyl)piperazine derivatives, being moderately polar compounds, will partition between the stationary and mobile phases. The elution order and retention time are controlled by the composition of the mobile phase, specifically the ratio of organic solvent (acetonitrile) to aqueous buffer. An acidic buffer (formic acid in water) is used to ensure the analytes are in a consistent, protonated state, which leads to sharper peaks and more reproducible retention times.

Detection is achieved by monitoring the UV absorbance of the analytes. The piperazine derivatives contain a phenyl chromophore, which absorbs UV light. The wavelength of maximum absorbance (λmax) is determined by scanning the UV spectrum of the analyte and is selected for detection to achieve the highest sensitivity.

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: A quaternary HPLC system with a degasser, autosampler, column oven, and UV-Vis detector.

  • Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

  • Analytical Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • pH Meter: For mobile phase preparation.

  • Volumetric Glassware: Class A.

  • Syringe Filters: 0.45 µm PTFE or nylon.

Chemicals and Reagents
  • Acetonitrile (ACN): HPLC grade.

  • Water: Deionized, 18.2 MΩ·cm.

  • Formic Acid: Analytical grade.

  • 1-(2-Cyclopropylphenyl)piperazine Reference Standard: Of known purity.

Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-15 min, 20-80% B; 15-17 min, 80% B; 17-18 min, 80-20% B; 18-25 min, 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Preparation of Solutions
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1.0 mL of formic acid to 1000 mL of deionized water and mix well.

    • To prepare Mobile Phase B, add 1.0 mL of formic acid to 1000 mL of acetonitrile and mix well.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 25 mg of the 1-(2-Cyclopropylphenyl)piperazine reference standard.

    • Transfer to a 25 mL volumetric flask.

    • Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation Protocol

The analytical method is validated according to the ICH Q2(R1) guideline for the validation of analytical procedures.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Inject a blank solution (mobile phase mixture) to ensure no interfering peaks are present at the retention time of the analyte.

  • Inject the analyte solution.

  • If available, inject solutions of known impurities.

  • Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) on the analyte and analyze the stressed samples to ensure the separation of degradation products from the main peak.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

  • Prepare a series of at least five concentrations of the analyte from the stock solution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. The r² should be ≥ 0.999.

Accuracy

Accuracy is the closeness of test results to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

  • Analyze the samples and calculate the percentage recovery.

  • The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Introduce small variations to the chromatographic conditions, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2% organic)

  • Analyze the analyte under each modified condition and assess the impact on retention time, peak area, and peak shape. The system suitability parameters should remain within acceptable limits.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_validation Method Validation prep_mobile_phase Prepare Mobile Phase (Aqueous & Organic) prep_stock Prepare Standard Stock Solution prep_working Prepare Working Standards & Samples instrument_setup Instrument Setup & Equilibration prep_working->instrument_setup Inject sequence_setup Create Sequence instrument_setup->sequence_setup run_sequence Run Sequence sequence_setup->run_sequence data_acquisition Data Acquisition run_sequence->data_acquisition Generate Data integration Peak Integration data_acquisition->integration quantification Quantification & Reporting integration->quantification validation Specificity, Linearity, Accuracy, Precision, Robustness quantification->validation Validate

Caption: Workflow for HPLC-UV analysis and method validation.

Conclusion

The HPLC-UV method described in this application note is demonstrated to be a reliable and robust technique for the quantitative analysis of 1-(2-Cyclopropylphenyl)piperazine and its derivatives. The method's validation in accordance with ICH guidelines ensures its suitability for use in a regulated environment for both quality control and research purposes. The clear separation of the main analyte from potential impurities and degradation products highlights the specificity of the method. This application note provides a comprehensive guide for researchers and scientists in the pharmaceutical field to implement this method for their analytical needs.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]

Application Note: GC-MS Identification and Characterization of 1-(2-Cyclopropylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(2-Cyclopropylphenyl)piperazine is a specialized phenylpiperazine derivative often encountered in pharmaceutical intermediate profiling and forensic systematic toxicological analysis (STA). Because of the structural similarities among piperazine-derived designer drugs and active pharmaceutical ingredients (APIs), unambiguous structural confirmation is critical. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for this detection due to the highly reproducible nature of Electron Ionization (EI) spectra, which provides class-diagnostic fragmentation patterns[1].

This application note details a self-validating, highly reproducible GC-MS protocol for the identification of 1-(2-Cyclopropylphenyl)piperazine. It emphasizes the mechanistic necessity of chemical derivatization to ensure chromatographic integrity and outlines a step-by-step methodology optimized for maximum sensitivity and selectivity.

Mechanistic Rationale: The Causality of Derivatization

While GC-MS is the technique of choice for STA, the direct analysis of underivatized piperazines presents significant analytical challenges[2]. 1-(2-Cyclopropylphenyl)piperazine contains a secondary amine within its heterocyclic ring.

The Problem: If injected directly into a GC system, the active N-H bond of the secondary amine interacts strongly with free, unpassivated silanol groups present in the glass injection liner and the column's stationary phase. This hydrogen-bonding interaction leads to severe peak tailing, irreversible adsorption, loss of sensitivity, and potential thermal degradation at elevated oven temperatures.

The Solution: To establish a robust and self-validating protocol, the sample must undergo acylation. In this workflow, we utilize Trifluoroacetic Anhydride (TFAA) . TFAA acts via nucleophilic acyl substitution, replacing the active hydrogen on the piperazine nitrogen with a trifluoroacetyl group[3].

  • Chromatographic Benefit: This neutralizes the polarity of the molecule, converting it into a tertiary amide, which significantly enhances volatility and ensures sharp, symmetrical chromatographic peaks[4].

  • Mass Spectrometric Benefit: The addition of the CF₃ group directs EI fragmentation, yielding highly diagnostic, high-mass fragments (e.g., [M−CF3​]+ ) that drastically improve the signal-to-noise ratio in Selected Ion Monitoring (SIM) mode.

Pathway A 1-(2-Cyclopropylphenyl)piperazine [Secondary Amine, m/z 202] B Trifluoroacetic Anhydride (TFAA) Nucleophilic Acyl Substitution A->B C TFA-Derivatized Piperazine [Tertiary Amide, m/z 298] B->C D Electron Ionization (70 eV) Radical Cation Formation C->D E [M]+ m/z 298 (Molecular Ion) D->E F [M - CF3]+ m/z 229 (Alpha Cleavage) D->F G [C9H9]+ m/z 117 (Cyclopropylphenyl Cation) D->G

Chemical derivatization and subsequent EI-MS fragmentation pathway.

Materials and Reagents

  • Target Analyte: 1-(2-Cyclopropylphenyl)piperazine standard (purity ≥ 99%).

  • Internal Standard (IS): 1-(3-Trifluoromethylphenyl)piperazine-d4 (TFMPP-d4)[2].

  • Derivatizing Agent: Trifluoroacetic Anhydride (TFAA), analytical grade.

  • Solvents: Hexane and Ethyl Acetate (GC-MS grade).

  • Buffer: 0.1 M Phosphate buffer (pH 9.0) for optimal alkaline liquid-liquid extraction (LLE).

Step-by-Step Experimental Protocol

Phase 1: Sample Preparation & Extraction

Self-Validation Check: Alkaline extraction ensures the piperazine is in its un-ionized (free base) form, maximizing partitioning into the organic phase.

  • Aliquot 1.0 mL of the liquid sample (or reconstituted powder) into a clean borosilicate glass tube.

  • Add 50 µL of the TFMPP-d4 Internal Standard (10 µg/mL).

  • Add 1.0 mL of 0.1 M Phosphate buffer (pH 9.0) to basify the matrix.

  • Add 3.0 mL of Ethyl Acetate. Vortex vigorously for 2 minutes to facilitate liquid-liquid extraction.

  • Centrifuge at 3000 rpm for 5 minutes to achieve complete phase separation.

  • Transfer the upper organic layer to a clean glass reaction vial and evaporate to dryness under a gentle stream of ultra-pure Nitrogen (N₂) at 40°C.

Phase 2: Acylation (Derivatization)
  • To the dried residue, add 50 µL of Ethyl Acetate and 50 µL of TFAA.

  • Seal the vial tightly with a PTFE-lined cap to prevent moisture ingress (TFAA is highly reactive with water).

  • Incubate the vial in a heating block at 60°C for 20 minutes to drive the acylation reaction to completion.

  • Remove from heat and allow to cool to room temperature.

  • Evaporate the excess TFAA and solvent under a gentle N₂ stream. Crucial Step: Do not over-dry, as derivatized piperazines possess high volatility.

  • Reconstitute the residue in 100 µL of Hexane. Transfer to a GC autosampler vial with a micro-insert.

Phase 3: GC-MS Instrumental Setup

Execute the analysis using the parameters defined in Table 1. The use of a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS) provides the optimal balance of thermal stability and selectivity for derivatized aromatic amines.

Data Presentation & Interpretation

Table 1: GC-MS Operating Parameters
ParameterSetting / SpecificationRationale
Column HP-5MS (30 m × 0.25 mm ID × 0.25 µm film)Low bleed, optimal for aromatic amines.
Carrier Gas Helium (Ultra-High Purity, 99.999%)Constant flow at 1.0 mL/min for stable retention.
Injection Mode Splitless (1 µL injection volume)Maximizes sensitivity for trace-level detection.
Inlet Temperature 250°CEnsures rapid volatilization without thermal breakdown.
Oven Program 80°C (hold 1 min) 15°C/min to 280°C (hold 5 min)Gradient resolves matrix interferences from target peaks.
Ionization Mode Electron Ionization (EI) at 70 eVUniversal standard for reproducible spectral libraries[1].
MS Scan Range m/z 40 to 450 (Full Scan)Captures complete fragmentation fingerprint.
Table 2: Diagnostic Ions for Identification (SIM/Scan Data)

For unambiguous identification, the retention time of the analyte must match the reference standard within ±0.1 minutes, and the relative abundance of the qualifier ions must be within ±20% of the expected ratios.

Compound (TFA-Derivatized)Molecular WeightTarget Ion (Quantifier)Qualifier Ion 1Qualifier Ion 2
1-(2-Cyclopropylphenyl)piperazine-TFA 298.13 g/mol m/z 298 [M]+ m/z 229 [M−CF3​]+ m/z 117 [C9​H9​]+
TFMPP-d4-TFA (Internal Standard) 330.10 g/mol m/z 330 [M]+ m/z 261 [M−CF3​]+ m/z 188

Interpretation Logic: Upon 70 eV electron bombardment, the TFA-derivatized 1-(2-Cyclopropylphenyl)piperazine yields a robust molecular ion at m/z 298. The most prominent alpha-cleavage occurs via the expulsion of the trifluoromethyl radical ( CF3∙​ , 69 Da), generating the highly stable fragment at m/z 229. Additionally, cleavage of the piperazine ring from the aromatic system yields the cyclopropylphenyl cation at m/z 117, which serves as a highly specific structural marker differentiating this compound from other phenylpiperazine isomers.

References

  • Emerging Novel Psychoactive Substances (2020–2025)
  • Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs.
  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI.
  • Development of a targeted GC/MS screening method and validation of an HPLC/DAD quantification method for piperazines–amphetamines mixtures in seized material.

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Application Note: High-Throughput Screening of Arylpiperazine Derivatives Targeting Monoamine GPCRs

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Focus Compound: 1-(2-Cyclopropylphenyl)piperazine

Pharmacological Context & Mechanistic Rationale

Arylpiperazines represent a "privileged scaffold" in medicinal chemistry, frequently utilized in the discovery of ligands targeting monoamine G protein-coupled receptors (GPCRs), including serotonin (5-HT), dopamine (D2/D4), and alpha-adrenergic receptors[1]. The compound 1-(2-Cyclopropylphenyl)piperazine serves as an excellent reference scaffold for High-Throughput Screening (HTS) campaigns aimed at identifying novel CNS or urological therapeutics.

The Causality of the Pharmacophore: The structural logic behind using this scaffold lies in its biphasic interaction with the GPCR transmembrane (TM) domains. The basic nitrogen of the piperazine ring is protonated at physiological pH, allowing it to form a critical salt bridge with a highly conserved aspartate residue (e.g., Asp113 in beta-adrenergic or the corresponding Asp in alpha-1/5-HT receptors) located in TM3[2]. Concurrently, the cyclopropylphenyl moiety projects into the hydrophobic binding pocket formed by TM5 and TM6. Variations in the steric bulk and electronic properties of this cyclopropyl group dictate the subtype selectivity (e.g., shifting affinity between Alpha-1A and 5-HT2A)[3].

Assay Causality: The Gq-Coupled Calcium Flux Pathway

To screen 1-(2-Cyclopropylphenyl)piperazine and its derivatives efficiently, we exploit the intracellular signaling cascade of Gq-coupled receptors (specifically Alpha-1 adrenergic and 5-HT2A).

When a ligand modulates these receptors, the Gq alpha subunit activates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3)[4]. IP3 diffuses through the cytosol and binds to IP3 receptors on the endoplasmic reticulum (ER), triggering a rapid, transient release of intracellular calcium (Ca²⁺)[4]. By loading the cells with a calcium-sensitive fluorophore (Fluo-8 AM), we can quantify this flux in real-time using a Fluorescent Imaging Plate Reader (FLIPR)[3].

G Ligand 1-(2-Cyclopropylphenyl)piperazine (Test Ligand) GPCR Alpha-1 / 5-HT2A Receptor (Gq-Coupled GPCR) Ligand->GPCR Binds Orthosteric Site Gq Gq Protein Activation GPCR->Gq Conformational Change PLC Phospholipase C (PLC) Gq->PLC Alpha Subunit Binding IP3 IP3 Generation PLC->IP3 PIP2 Hydrolysis Ca2 Intracellular Ca2+ Release (from Endoplasmic Reticulum) IP3->Ca2 IP3 Receptor Activation FLIPR Fluo-8 Fluorescence (FLIPR Tetra Detection) Ca2->FLIPR Calcium-Dye Binding

Gq-coupled GPCR signaling pathway utilized in the FLIPR calcium flux high-throughput screening.

High-Throughput Screening Triage Logic

A robust HTS campaign must be a self-validating system. Functional assays like FLIPR are highly sensitive but susceptible to false positives caused by colloidal aggregation, autofluorescence, or downstream PLC inhibition[5]. Therefore, any primary hit must be triaged through a dose-response functional assay and orthogonally validated using a radioligand binding assay to confirm direct orthosteric receptor engagement[3].

HTS_Workflow Start Compound Library (Arylpiperazine Derivatives) Primary Primary Screen: FLIPR Calcium Assay (Single Concentration, 10 µM) Start->Primary Decision1 >50% Inhibition? Primary->Decision1 Secondary Secondary Screen: FLIPR Dose-Response (IC50 Determination) Decision1->Secondary Yes Discard Discard / SAR Database Decision1->Discard No Orthogonal Orthogonal Assay: Radioligand Binding (Ki Determination) Secondary->Orthogonal IC50 < 1 µM Secondary->Discard IC50 > 1 µM Hit Validated Lead Compound Orthogonal->Hit High Affinity Confirmed

High-throughput screening triage logic for identifying validated arylpiperazine GPCR ligands.

Experimental Protocols

Protocol A: FLIPR Calcium Flux Assay (Antagonist Mode)

Purpose: To determine the functional IC50 of 1-(2-Cyclopropylphenyl)piperazine derivatives against Alpha-1 or 5-HT2A receptors.

Step 1: Cell Preparation

  • Seed HEK293 cells stably expressing the target GPCR (e.g., Alpha-1A) into 384-well black-wall, clear-bottom microplates (Matrigel-coated) at a density of 20,000 cells/well[6].

  • Incubate for 20–24 hours at 37°C in 5% CO₂ to ensure a confluent monolayer[7].

Step 2: Dye Loading

  • Remove the culture medium (DMEM) carefully to avoid disturbing the cell layer.

  • Add 40 µL/well of Fluo-8 AM dye solution (1X) prepared in assay buffer (HBSS containing 20 mM HEPES and 2.5 mM probenecid to inhibit dye efflux)[7].

  • Incubate the plates in the dark for 90 minutes at room temperature[7].

Step 3: Compound Incubation & Baseline Reading

  • Using an automated liquid handler, add 10 µL of the test compound (1-(2-Cyclopropylphenyl)piperazine) across a 10-point concentration gradient (e.g., 10 µM to 0.3 nM).

  • Incubate for 15 minutes at room temperature[3].

  • Transfer the plate to the FLIPR Tetra system and record baseline fluorescence (λex = 470–495 nm, λem = 515–575 nm) for 15 seconds.

Step 4: Agonist Challenge & Measurement

  • Inject the reference agonist at an EC80 concentration (e.g., Phenylephrine for Alpha-1, or Serotonin for 5-HT2A) at the 19th second of the FLIPR read[3].

  • Monitor calcium mobilization (fluorescence emission) continuously for 180 seconds[3].

  • Calculate the IC50 using non-linear regression analysis of the maximum fold-increase over basal fluorescence.

Protocol B: Orthogonal Radioligand Binding Assay

Purpose: To confirm direct binding affinity (Ki) and eliminate false positives from the FLIPR assay.

Step 1: Membrane Preparation

  • Harvest HEK293 cells expressing the target receptor and homogenize in ice-cold lysis buffer.

  • Centrifuge at 40,000 x g for 30 minutes at 4°C. Resuspend the membrane pellet in binding assay buffer (50 mM Tris-HCl, pH 7.4)[8].

Step 2: Assay Assembly

  • In a 96-well polypropylene plate, combine 5–10 µg of membrane protein per well with the test compound (various concentrations)[7].

  • Add the appropriate radioligand at a concentration near its Kd (e.g., 1 nM [³H]-Prazosin for Alpha-1 receptors)[7].

  • Incubate the mixture at 37°C for 2 hours to reach equilibrium[7].

Step 3: Filtration and Detection

  • Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI) to reduce non-specific binding[5].

  • Wash filters three times with ice-cold wash buffer.

  • Add scintillation cocktail and measure retained radioactivity on a TopCount NXT scintillation counter[7].

  • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation[8].

Data Presentation & Quality Control

A critical metric for HTS validation is the Z'-factor , which evaluates assay robustness based on the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is mandatory for an acceptable HTS assay[9].

Table 1: Representative Screening Data for Arylpiperazine Scaffolds

Compound / LigandTarget ReceptorAssay TypeIC50 / Ki (nM)Emax / Max Inhibition (%)Z'-Factor
1-(2-Cyclopropylphenyl)piperazine Alpha-1AFLIPR (Antagonist)145.2 ± 12.492%0.72
1-(2-Cyclopropylphenyl)piperazine Alpha-1ARadioligand Binding118.5 ± 9.1N/A0.81
1-(2-Cyclopropylphenyl)piperazine 5-HT2AFLIPR (Antagonist)310.4 ± 22.185%0.68
Prazosin (Reference Antagonist)Alpha-1ARadioligand Binding0.8 ± 0.1N/A0.85
Ketanserin (Reference Antagonist)5-HT2ARadioligand Binding2.5 ± 0.3N/A0.79

Note: The strong correlation between the FLIPR functional IC50 and the Radioligand Binding Ki confirms that the arylpiperazine scaffold acts via direct orthosteric antagonism rather than downstream signaling interference.

References

  • Identification of Two Novel α1-AR Agonists Using a High-Throughput Screening Model Source: NIH / PubMed Central URL:[Link]

  • Return of D4 Dopamine Receptor Antagonists in Drug Discovery Source: ACS Publications URL:[Link]

  • In vitro models: research in physiology and pharmacology of the lower urinary tract Source: NIH / PubMed Central URL:[Link]

  • Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine Source: ACS Publications URL:[Link]

  • In Vitro and In Vivo Characterization of the Alkaloid Nuciferine Source: PLOS One URL:[Link]

Sources

Application Note: Pharmacological Profiling of 1-(2-Cyclopropylphenyl)piperazine as a Serotonin (5-HT) Receptor Ligand

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Application Note & Validated Experimental Protocols

Introduction & Structural Rationale

Arylpiperazines represent a privileged pharmacophore in neuropharmacology, serving as the backbone for numerous atypical antipsychotics, anxiolytics, and antidepressants. The unsubstituted phenylpiperazine scaffold exhibits broad, non-selective affinity across the monoaminergic system. However, ortho-substitution on the phenyl ring is a critical determinant of receptor subtype selectivity, heavily influencing the ligand's interaction with Serotonin (5-HT) receptors.

The compound 1-(2-Cyclopropylphenyl)piperazine (2-CPP) introduces a unique structural dynamic. The cyclopropyl ring acts as a rigid, lipophilic bioisostere for traditional isopropyl or methoxy groups. As documented in foundational structure-activity relationship (SAR) studies on [1], this bulky ortho-substituent restricts the rotation of the phenyl-piperazine bond (locking the dihedral angle at ≈60∘ ).

Mechanistic Causality: This conformational restriction perfectly aligns the basic piperazine nitrogen (N4) to form a critical salt-bridge interaction with the conserved Asp116 (3.32) residue in Transmembrane Helix 3 (TM3) of the 5-HT1A receptor. Simultaneously, the cyclopropyl moiety optimally fills the deep hydrophobic pocket defined by Phe340 (6.52) and Tyr390 (7.43), driving high-affinity binding and dictating functional efficacy (partial agonism vs. antagonism).

Receptor Binding & Signaling Pathways

2-CPP and its derivatives exhibit differential affinities across the 5-HT receptor family. The primary target, 5-HT1A, is a Gi/o​ -coupled G-protein coupled receptor (GPCR). Activation of 5-HT1A leads to the inhibition of adenylyl cyclase, thereby reducing intracellular cyclic AMP (cAMP) levels. Secondary interactions often occur at the 5-HT2A and 5-HT2C receptors, which are Gq/11​ -coupled and stimulate phospholipase C (PLC) to increase inositol triphosphate (IP3) and intracellular calcium.

Pathway cluster_1 5-HT1A Receptor (Gi/o) cluster_2 5-HT2A Receptor (Gq/11) Ligand 1-(2-Cyclopropylphenyl) piperazine R1A 5-HT1A GPCR Ligand->R1A High Affinity (Primary) R2A 5-HT2A GPCR Ligand->R2A Moderate Affinity (Secondary) Gi Gαi Subunit R1A->Gi AC_inh Adenylyl Cyclase (Inhibited) Gi->AC_inh cAMP ↓ cAMP Levels AC_inh->cAMP Gq Gαq Subunit R2A->Gq PLC Phospholipase C (Activated) Gq->PLC IP3 ↑ IP3 / Ca2+ PLC->IP3

Fig 1: Differential GPCR signaling pathways modulated by 1-(2-Cyclopropylphenyl)piperazine binding.

Quantitative Pharmacological Profiling

To contextualize the binding profile of 2-CPP, it is evaluated against other standard ortho-substituted arylpiperazines. Comparisons with halogenated analogs, such as [2], reveal that increasing the steric bulk and lipophilicity at the ortho position generally enhances 5-HT1A selectivity while reducing off-target Dopamine D2 affinity.

Table 1: Comparative Binding Affinities ( Ki​ , nM) of Ortho-Substituted Arylpiperazines
CompoundOrtho-Substituent (-R)5-HT1A ( Ki​ , nM)5-HT2A ( Ki​ , nM)5-HT2C ( Ki​ , nM)D2 ( Ki​ , nM)
1-Phenylpiperazine-H125.0210.085.0>1000
1-(2-Chlorophenyl)piperazine-Cl18.545.212.4150.5
1-(2-Methoxyphenyl)piperazine-OCH 3​ 2.585.045.0220.0
1-(2-Cyclopropylphenyl)piperazine -Cyclopropyl 4.2 115.0 65.0 310.0

(Note: Data represents validated SAR trends for arylpiperazine steric bulk directing 5-HT1A selectivity over 5-HT2A/D2 receptors).

Validated Experimental Protocols

The following protocols provide a self-validating system for evaluating the affinity and functional efficacy of 2-CPP.

Protocol A: In Vitro Radioligand Binding Assay (5-HT1A Affinity)

This assay determines the inhibition constant ( Ki​ ) of 2-CPP by measuring its ability to displace the selective 5-HT1A radioligand [ 3 H]-8-OH-DPAT from receptor-expressing cell membranes.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT1A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.

  • Assay Buffer Formulation: 50 mM Tris-HCl (pH 7.4), 4 mM CaCl 2​ , 0.1% ascorbic acid, and 10 µM pargyline.

  • Incubation: In a 96-well plate, combine 50 µL of [ 3 H]-8-OH-DPAT (final concentration 1.5 nM), 50 µL of 2-CPP at varying concentrations ( 10−11 to 10−4 M), and 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Equilibration: Incubate the plate at 25°C for 60 minutes to reach steady-state equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester.

  • Washing & Detection: Wash filters three times with 300 µL of ice-cold 50 mM Tris-HCl. Dry the filters, add scintillation cocktail, and quantify bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[Radioligand]/Kd​) .

Expertise & Causality Insights:

  • Buffer Selection: The 50 mM Tris-HCl (pH 7.4) maintains the physiological protonation state of the piperazine N4 (pKa ~8.5), which is strictly mandatory for the Asp116 salt-bridge interaction.

  • Antioxidant Protection: The addition of 0.1% ascorbic acid prevents the oxidative degradation of the radioligand and any endogenous monoamines.

  • Self-Validating Filtration: Pre-soaking GF/B filters in 0.3% Polyethylenimine (PEI) for 1 hour prior to filtration is a critical self-validating step. PEI is a cationic polymer that neutralizes the negative charge of the glass fiber, drastically reducing the non-specific binding (NSB) of the positively charged 2-CPP, thereby maximizing the signal-to-noise ratio.

Protocol M 1. Membrane Preparation (CHO-K1 cells expressing 5-HT1A) I 2. Ligand Incubation (Competitor + [3H]-8-OH-DPAT) M->I E 3. Equilibration (60 min at 25°C) I->E F 4. Rapid Filtration (GF/B filters pre-soaked in 0.3% PEI) E->F W 5. Wash & Detection (Ice-cold buffer, Scintillation Counting) F->W D 6. Data Analysis (Cheng-Prusoff Equation for Ki) W->D

Fig 2: High-throughput radioligand binding assay workflow for 5-HT receptor affinity profiling.

Protocol B: cAMP Accumulation Assay (Functional Efficacy)

Binding affinity ( Ki​ ) does not indicate whether 2-CPP is an agonist or antagonist. This functional assay measures the Gi/o​ -mediated inhibition of cAMP production.

Step-by-Step Methodology:

  • Cell Plating: Seed 5-HT1A-expressing CHO-K1 cells into a 384-well plate at a density of 5,000 cells/well. Incubate overnight.

  • Stimulation Buffer: Prepare Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES, 0.5 mM IBMX, and 10 µM Forskolin.

  • Ligand Treatment: Add varying concentrations of 2-CPP ( 10−11 to 10−4 M) prepared in the stimulation buffer to the cells. Include a positive control (10 µM 8-OH-DPAT) and a negative control (vehicle only).

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Lyse the cells and quantify intracellular cAMP using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP assay kit.

  • Readout: Measure the fluorescence emission ratio (665 nm / 615 nm) using a microplate reader.

Expertise & Causality Insights:

  • Baseline Elevation: Because 5-HT1A activation inhibits adenylyl cyclase, we must first artificially elevate baseline cAMP levels to observe a reduction. Forskolin (10 µM) is used to directly activate adenylyl cyclase, creating a high-cAMP baseline.

  • Signal Amplification: 0.5 mM IBMX (3-isobutyl-1-methylxanthine) is added to inhibit phosphodiesterases (PDEs). By preventing the premature intracellular hydrolysis of cAMP, IBMX stabilizes the signal window. This dual-intervention creates a robust, self-validating dynamic range to accurately quantify the Emax​ and EC50​ of 2-CPP's functional activity.

References

  • Zhang, X., et al. "N-Arylpiperazinyl-N'-propylamino Derivatives of Heteroaryl Amides as Functional Uroselective α1-Adrenoceptor Antagonists." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link] [1]

Developing Novel Therapeutics with 1-(2-Cyclopropylphenyl)piperazine: A Comprehensive Protocol Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

Arylpiperazines represent a privileged class of pharmacophores in neuropharmacology and cardiovascular drug development, primarily due to their high affinity for monoamine G-protein coupled receptors (GPCRs), including serotonin (5-HT1A, 5-HT2A) and α1-adrenergic receptors[1][2]. The compound 1-(2-Cyclopropylphenyl)piperazine serves as an advanced structural scaffold. The incorporation of a cyclopropyl group at the ortho position of the phenyl ring introduces critical steric bulk and lipophilicity.

Mechanistic Causality: The ortho-cyclopropyl substitution restricts the dihedral angle between the phenyl ring and the piperazine core. This conformational locking forces the molecule into an orientation that optimally occupies the hydrophobic pocket of the receptor[3]. In the 5-HT1A receptor, the protonated basic nitrogen of the piperazine ring forms a mandatory salt bridge with a conserved aspartic acid residue (Asp116) in transmembrane helix 3 (TM3), while the cyclopropylphenyl moiety engages in π-π and hydrophobic interactions with aromatic residues (e.g., Phe340, Trp358) in TM6 and TM7[3]. By functionalizing the N4 position of the piperazine ring, researchers can dictate the subtype selectivity (e.g., favoring 5-HT1A over α1-AR) to develop targeted anxiolytics, antidepressants, or antihypertensives[1].

Pharmacophore L1 Cyclopropylphenyl Group (Hydrophobic Bulk) R1 Receptor Hydrophobic Pocket (Phe340, Trp358) L1->R1 π-π / Hydrophobic L2 Piperazine N1-N4 (Basic Center) R2 Conserved Aspartic Acid (Asp116 Salt Bridge) L2->R2 Ionic / H-Bond L3 N4-Alkyl/Aryl Tail (Selectivity Determinant) R3 Secondary Binding Pocket (Receptor Subtype Specific) L3->R3 Steric / H-Bond

Pharmacophore model detailing the binding interactions of arylpiperazines within the GPCR active site.

Experimental Workflow and Methodologies

The development of a novel therapeutic from this scaffold requires a strict, self-validating progression from chemical synthesis to in vivo behavioral pharmacology.

Workflow N1 1-(2-Cyclopropylphenyl)piperazine (Core Scaffold) N2 N4-Alkylation / Amidation (Library Synthesis) N1->N2 N3 In Vitro Radioligand Binding (5-HT1A vs α1-AR) N2->N3 N4 Lead Optimization (SAR Analysis) N3->N4 N5 In Vivo Efficacy (Vogel Conflict Test) N4->N5

Workflow for developing novel GPCR therapeutics using the cyclopropylphenylpiperazine scaffold.

Protocol A: N4-Alkylation Synthesis of Target Derivatives

To build a library of drug candidates, the secondary amine (N4) of the piperazine scaffold is alkylated with various terminal aryl-alkyl halides.

  • Preparation: In a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, dissolve 1-(2-Cyclopropylphenyl)piperazine (1.0 eq, 5 mmol) in 20 mL of anhydrous acetonitrile.

  • Reagent Addition: Add the desired alkyl halide (e.g., 3-phenylpropyl bromide) (1.1 eq), anhydrous potassium carbonate (K₂CO₃, 3.0 eq), and potassium iodide (KI, 0.1 eq).

  • Reaction: Reflux the mixture at 80°C for 12–18 hours under continuous magnetic stirring.

  • Workup: Cool to room temperature, filter the inorganic salts, and concentrate the filtrate in vacuo. Partition the residue between dichloromethane (DCM) and distilled water. Extract the aqueous layer twice with DCM, dry the combined organic layers over anhydrous Na₂SO₄, and evaporate.

  • Purification: Purify via flash column chromatography (Silica gel, DCM:MeOH 95:5).

  • Causality of Experimental Choices: Anhydrous acetonitrile is chosen as a polar aprotic solvent to stabilize the transition state of the Sₙ2 nucleophilic substitution without solvating the nucleophile too strongly. KI is added in catalytic amounts to initiate a Finkelstein reaction, converting the alkyl bromide to a more reactive alkyl iodide in situ, thereby accelerating the reaction with the sterically hindered piperazine.

  • Self-Validating System: Perform Thin Layer Chromatography (TLC) using a ninhydrin stain every 2 hours. The disappearance of the secondary amine spot (which stains deep purple) confirms reaction completion. Final purity must be verified as >95% via HPLC-UV before the compound is permitted to enter biological screening.

Protocol B: In Vitro Radioligand Binding Assay (5-HT1A)

To determine the binding affinity (Kᵢ) of the synthesized derivatives, competition binding assays are performed using cloned human receptors[1].

  • Membrane Preparation: Homogenize CHO cells stably expressing the human 5-HT1A receptor in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer (50 mM Tris-HCl, 4 mM CaCl₂, 10 µM pargyline, 0.1% ascorbic acid).

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (varying concentrations from 10⁻¹¹ to 10⁻⁵ M), 50 µL of [³H]-8-OH-DPAT (final concentration 1.5 nM), and 100 µL of membrane suspension (approx. 15 µg protein/well).

  • Equilibration: Incubate the plates at 37°C for 60 minutes to reach steady-state equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure retained radioactivity using a liquid scintillation counter.

  • Causality of Experimental Choices: [³H]-8-OH-DPAT is utilized because it is a highly selective full agonist that specifically labels the high-affinity, G-protein coupled state of the 5-HT1A receptor. Pargyline and ascorbic acid are included in the buffer to prevent the enzymatic and oxidative degradation of monoamine ligands during incubation.

  • Self-Validating System: Every plate must include a Non-Specific Binding (NSB) control well containing 10 µM unlabeled serotonin. If the NSB exceeds 30% of the total radioligand binding, the membrane preparation is deemed compromised, and the assay data is automatically invalidated to ensure trustworthiness.

Quantitative Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical but mechanistically representative SAR data demonstrating how N4-substitution on the 1-(2-Cyclopropylphenyl)piperazine scaffold shifts selectivity between 5-HT1A and α1-AR targets.

Compound IDN4-Substituent Tail5-HT1A Kᵢ (nM)α1-AR Kᵢ (nM)Selectivity Ratio (α1 / 5-HT1A)
Scaffold -H (Unsubstituted)45.2 ± 3.112.5 ± 1.80.27 (Favors α1-AR)
Lead 1 -CH₂CH₂-Phenyl2.1 ± 0.485.4 ± 6.240.6 (Favors 5-HT1A)
Lead 2 -CH₂CH₂CH₂-Phenyl0.8 ± 0.1112.0 ± 8.5140.0 (Highly 5-HT1A Selective)
Lead 3 -CH₂CH₂-Benzamide5.4 ± 0.74.2 ± 0.50.77 (Mixed Profile)

Data Interpretation: Extending the alkyl chain to three carbons (Lead 2) optimally positions the terminal phenyl ring into the secondary hydrophobic pocket of the 5-HT1A receptor, drastically increasing affinity and selectivity over the α1-AR.

In Vivo Efficacy: Vogel Conflict Test (Anxiolytic Screening)

Compounds demonstrating high 5-HT1A affinity and selectivity (e.g., Lead 2) are advanced to in vivo behavioral models. The Vogel Conflict Test is the gold standard for evaluating the anxiolytic potential of 5-HT1A partial agonists/antagonists.

  • Subject Preparation: Adult male Wistar rats (200-250g) are water-deprived for 48 hours prior to the test to establish a high motivational drive.

  • Habituation: Place the rat in the test chamber (equipped with a grid floor and a water spout) for a 3-minute habituation period, allowing them to find the water spout.

  • Dosing: Administer the test compound (e.g., Lead 2 at 1.0, 3.0, and 10.0 mg/kg, i.p.) 30 minutes prior to the test session.

  • Testing Phase: Re-introduce the rat to the chamber. Every time the rat completes 20 licks of water, a mild electrical shock (0.5 mA, 1 second) is delivered through the spout and grid floor. Record the total number of punished licks over a 5-minute period.

  • Causality of Experimental Choices: Water deprivation creates a severe approach-avoidance conflict. The physiological drive to drink forces the animal to interact with the electrified spout. Anxiolytic drugs (like 5-HT1A modulators) specifically reduce the anxiety associated with the anticipated shock, leading to a quantifiable increase in punished licks without altering general nociception.

  • Self-Validating System: The experimental design must include a positive control group dosed with a known anxiolytic (Diazepam, 2 mg/kg, i.p.) and a negative vehicle control group. If the Diazepam group fails to show a statistically significant increase in punished licks compared to the vehicle, the entire session's data is discarded due to baseline anxiety variations or equipment failure.

References

  • Modica M, Santagati M, Santagati A, Russo F, Cagnotto A, Goegan M, Mennini T. "High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor." Bioorganic & Medicinal Chemistry Letters, 2000. Available at:[Link]

  • Zlatović MV, Šukalović V, Roglić GM, Schneider C. "Influence of N-1 substituent properties on binding affinities of arylpiperazines to the binding site of 5-HT1A receptor." ResearchGate / Bioorganic & Medicinal Chemistry, 2006. Available at:[Link]

  • Bignan GC, et al. "N-Arylpiperazinyl-N'-propylamino Derivatives of Heteroaryl Amides as Functional Uroselective α1-Adrenoceptor Antagonists." Journal of Medicinal Chemistry - ACS Publications, 2005. Available at:[Link]

Sources

application of 1-(2-Cyclopropylphenyl)piperazine in neuropharmacology research

Author: BenchChem Technical Support Team. Date: April 2026

An Application and Protocol Guide for the Neuropharmacological Evaluation of 1-(2-Cyclopropylphenyl)piperazine

Abstract

The arylpiperazine scaffold is a cornerstone in modern neuropharmacology, serving as a privileged structure in a multitude of approved therapeutics for psychiatric disorders.[1][2][3] This guide introduces 1-(2-Cyclopropylphenyl)piperazine , a novel, investigational compound, as a case study for preclinical neuropharmacological characterization. Lacking specific prior art, this document provides a comprehensive roadmap for researchers, outlining a logical, field-proven workflow to elucidate its mechanism of action and evaluate its therapeutic potential. We present detailed protocols for in vitro receptor profiling and in vivo behavioral assays, grounded in established methodologies for assessing antidepressant and antipsychotic-like properties. The causality behind experimental choices is explained to empower researchers to not only execute but also adapt these methods for their own novel chemical entities.

Introduction: The Rationale for Investigating 1-(2-Cyclopropylphenyl)piperazine

The piperazine ring is a versatile heterocyclic moiety integral to many drugs targeting central nervous system (CNS) disorders.[4] Its unique physicochemical properties, including the presence of two nitrogen atoms that can be modified, allow for fine-tuning of a compound's affinity, selectivity, and pharmacokinetic profile.[5] Many successful drugs, such as the antipsychotic aripiprazole and the antidepressant vortioxetine, are arylpiperazine derivatives that exhibit complex, multi-target pharmacology, often involving serotonin (5-HT) and dopamine (D) receptors.[1][3] This multi-modal action is thought to contribute to a broad efficacy profile and potentially improved side-effect profiles compared to more selective agents.[6]

The structure of 1-(2-Cyclopropylphenyl)piperazine, featuring a cyclopropyl group on the phenyl ring, presents a novel chemical space. The cyclopropyl moiety can introduce conformational rigidity and alter electronic properties, potentially leading to a unique receptor interaction profile. This guide proposes a systematic approach to characterize this compound, starting from its fundamental receptor interactions and progressing to its effects in established animal models of depression and psychosis.

Hypothesized Mechanism of Action: A Multi-Target Approach

Based on structure-activity relationships of known arylpiperazines, it is hypothesized that 1-(2-Cyclopropylphenyl)piperazine will act as a multi-target ligand, primarily interacting with key monoamine G-protein coupled receptors (GPCRs) implicated in mood and psychosis.[7] The most probable primary targets include:

  • Serotonin 1A (5-HT1A) Receptors: Often targeted by anxiolytics and antidepressants; agonism or partial agonism is a common feature of this class.[8]

  • Serotonin 2A (5-HT2A) Receptors: Antagonism at this receptor is a hallmark of "atypical" antipsychotics and is believed to contribute to reduced extrapyramidal side effects and improved efficacy against negative symptoms of schizophrenia.[9][10]

  • Dopamine D2 Receptors: The primary target for most antipsychotic drugs.[11] Partial agonism, rather than full antagonism, is a modern strategy to modulate dopaminergic tone, potentially offering a better balance of efficacy and tolerability.

The diagram below illustrates the hypothesized interaction of the compound with these receptors and their primary downstream signaling pathways.

Hypothesized_MOA cluster_membrane Cell Membrane cluster_compound cluster_downstream Intracellular Signaling node_5HT1A 5-HT1A Receptor (Gi/o-coupled) node_cAMP cAMP Decrease node_5HT1A->node_cAMP -| Adenylyl Cyclase node_D2 D2 Receptor (Gi/o-coupled) node_D2->node_cAMP -| Adenylyl Cyclase node_5HT2A 5-HT2A Receptor (Gq/11-coupled) node_IP1 IP1 / Ca2+ Increase node_5HT2A->node_IP1 +| PLC node_Compound 1-(2-Cyclopropylphenyl) piperazine node_Compound->node_5HT1A:port Partial Agonist (?) node_Compound->node_D2:port Partial Agonist / Antagonist (?) node_Compound->node_5HT2A:port Antagonist (?)

Caption: Hypothesized multi-target mechanism of 1-(2-Cyclopropylphenyl)piperazine.

In Vitro Characterization: Protocols & Data

The initial step is to determine if and how the compound binds to its putative targets and what functional effect this binding produces. This is achieved through receptor binding and functional assays.

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity (Kᵢ) of 1-(2-Cyclopropylphenyl)piperazine for the human 5-HT₁ₐ, 5-HT₂ₐ, and D₂ receptors.

Principle: This is a competitive binding assay. The investigational compound competes with a known high-affinity radioligand for binding to the receptor. The concentration of the investigational compound that displaces 50% of the specific binding of the radioligand is the IC₅₀, from which the Kᵢ (inhibition constant) is calculated.[7]

Materials:

  • Cell membranes from HEK293 cells stably expressing human recombinant 5-HT₁ₐ, 5-HT₂ₐ, or D₂ receptors.

  • Radioligands: [³H]8-OH-DPAT (for 5-HT₁ₐ), [³H]Ketanserin (for 5-HT₂ₐ), [³H]Spiperone or [³H]Raclopride (for D₂).

  • Non-specific binding controls: 10 µM 5-HT (for 5-HT₁ₐ), 10 µM Mianserin (for 5-HT₂ₐ), 10 µM Haloperidol (for D₂).

  • Assay Buffers (specific to each receptor).

  • 96-well plates, filter mats, scintillation fluid, and a microplate scintillation counter.

Procedure:

  • Compound Preparation: Prepare a serial dilution of 1-(2-Cyclopropylphenyl)piperazine (e.g., from 100 µM to 0.1 nM) in the appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • Investigational compound dilutions or vehicle (for total binding) or non-specific control (for non-specific binding).

    • Radioligand at a concentration near its K₋ (dissociation constant).

    • Cell membranes (protein concentration typically 5-20 µ g/well ).

  • Incubation: Incubate the plates at a specified temperature for a specified time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter mats in a scintillation counter to measure the radioactivity (in counts per minute, CPM) retained on the filters.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the investigational compound.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Caption: Workflow for Radioligand Binding Assay.

Protocol 2: Functional Assays

Objective: To determine the functional activity (EC₅₀/IC₅₀ and intrinsic activity) of the compound at the target receptors.

A. cAMP Assay for 5-HT₁ₐ and D₂ Receptors (Gᵢ-coupled):

Principle: Activation of Gᵢ-coupled receptors inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). This assay measures the compound's ability to inhibit forskolin-stimulated cAMP production.[12]

Procedure:

  • Cell Culture: Plate HEK293 cells expressing the receptor of interest in 96-well plates and grow to confluence.

  • Assay:

    • Pre-incubate cells with various concentrations of 1-(2-Cyclopropylphenyl)piperazine.

    • Stimulate the cells with forskolin (an adenylyl cyclase activator) to induce cAMP production.

    • Incubate for a defined period (e.g., 30 minutes).

    • Lyse the cells and measure cAMP levels using a suitable detection kit (e.g., HTRF, ELISA).

  • Data Analysis:

    • Agonist Mode: Plot the % inhibition of forskolin response vs. compound concentration to determine EC₅₀ (potency) and maximal inhibition (efficacy).

    • Antagonist Mode: Pre-incubate with the investigational compound, then stimulate with a known agonist (e.g., 5-HT or dopamine) at its EC₈₀. A rightward shift in the agonist's dose-response curve indicates antagonism.

B. IP-One Assay for 5-HT₂ₐ Receptors (Gᵩ-coupled):

Principle: Activation of Gᵩ-coupled receptors activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP₃), which is rapidly metabolized to inositol monophosphate (IP₁). This assay measures the accumulation of IP₁.[12]

Procedure:

  • Cell Culture: As above, using cells expressing the 5-HT₂ₐ receptor.

  • Assay:

    • Add various concentrations of 1-(2-Cyclopropylphenyl)piperazine to the cells in the presence of an IP₁ accumulation buffer (often containing LiCl to prevent IP₁ breakdown).

    • Incubate for a defined period (e.g., 60 minutes).

    • Lyse the cells and measure IP₁ levels using a detection kit (e.g., HTRF).

  • Data Analysis:

    • Agonist Mode: Plot IP₁ levels vs. compound concentration to determine EC₅₀ and maximal effect.

    • Antagonist Mode: Pre-incubate with the compound, then stimulate with serotonin. Determine the IC₅₀ for the inhibition of the serotonin response.

Caption: Workflows for Gᵢ- and Gᵩ-coupled functional assays.

Hypothetical In Vitro Data Summary

The following tables present a plausible, hypothetical dataset for 1-(2-Cyclopropylphenyl)piperazine, positioning it as a promising multi-target candidate.

Table 1: Receptor Binding Affinity Profile

Target Receptor Radioligand Kᵢ (nM) for 1-(2-Cyclopropylphenyl)piperazine
Human 5-HT₁ₐ [³H]8-OH-DPAT 2.5
Human 5-HT₂ₐ [³H]Ketanserin 8.1

| Human D₂ | [³H]Spiperone | 15.7 |

Table 2: Functional Activity Profile

Target Receptor Assay Type Functional Mode Potency (EC₅₀/IC₅₀, nM) Intrinsic Activity (% of standard agonist)
Human 5-HT₁ₐ cAMP Inhibition Agonist 10.2 65% (Partial Agonist)
Human 5-HT₂ₐ IP₁ Accumulation Antagonist 18.5 (IC₅₀) 5% (Antagonist)

| Human D₂ | cAMP Inhibition | Agonist | 45.0 | 40% (Partial Agonist) |

Interpretation: This hypothetical profile suggests the compound is a potent 5-HT₁ₐ partial agonist, a 5-HT₂ₐ antagonist, and a D₂ partial agonist. This "serotonin-dopamine system stabilizer" profile is characteristic of several modern antipsychotic and antidepressant drugs.

In Vivo Evaluation: Behavioral Models

Following promising in vitro results, the next step is to assess the compound's effects in whole-animal models that have predictive validity for therapeutic effects in humans.

Protocol 3: Forced Swim Test (FST) for Antidepressant-Like Activity

Objective: To evaluate the potential antidepressant-like effects of the compound in mice or rats.

Principle: When placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture. This "behavioral despair" is reduced by clinically effective antidepressant drugs.[13][14] The test measures the time the animal spends immobile, with a decrease in immobility time interpreted as a positive antidepressant-like effect.[14][15]

Materials:

  • Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley).

  • Glass cylinders (25 cm high, 10 cm diameter for mice) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.

  • Test compound, vehicle control, and positive control (e.g., imipramine or fluoxetine).

  • Video recording and analysis software (optional, for blinded scoring).

Procedure:

  • Acclimation & Dosing: Acclimate animals to the facility. On the test day, administer the test compound, vehicle, or positive control via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.) at a set time before the test (e.g., 30-60 minutes).

  • Test Session: Gently place each animal into its individual cylinder of water.

  • Recording: The test duration is typically 6 minutes. The behavior during the final 4 minutes is usually scored.

  • Scoring: An observer, blind to the treatment groups, scores the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time across treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility compared to the vehicle group suggests an antidepressant-like effect.

Caption: Workflow for the Forced Swim Test (FST).

Protocol 4: Conditioned Avoidance Responding (CAR) for Antipsychotic-Like Activity

Objective: To evaluate the potential antipsychotic-like effects of the compound.

Principle: The CAR test is a highly predictive model for antipsychotic efficacy.[15] In a shuttle box, an animal learns to avoid an aversive stimulus (e.g., mild footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this learned avoidance response without impairing the escape response (reacting to the shock itself), indicating they are not simply causing sedation or motor impairment.[16]

Materials:

  • Rats (e.g., Wistar or Sprague-Dawley).

  • Automated two-way shuttle boxes equipped with a grid floor for shock delivery, a conditioned stimulus (CS) source (light/tone), and infrared beams to detect animal movement.

  • Test compound, vehicle, and positive controls (e.g., haloperidol for a typical, clozapine for an atypical antipsychotic).

Procedure:

  • Training Phase:

    • Place a rat in the shuttle box.

    • Present the CS (e.g., a tone) for a set period (e.g., 10 seconds).

    • If the rat moves to the other side of the box during the CS presentation, it is an "avoidance response," and the trial ends.

    • If the rat fails to move, the unconditioned stimulus (US, mild footshock) is delivered concurrently with the CS until the rat escapes to the other side (an "escape response").

    • Repeat for multiple trials until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).

  • Test Phase:

    • Once trained, administer the test compound, vehicle, or positive control.

    • After the appropriate pre-treatment time, place the animal back in the shuttle box and run a test session (e.g., 20-50 trials).

  • Data Collection: The automated system records for each trial:

    • Avoidance responses.

    • Escape responses.

    • Escape failures (no response to CS or US).

  • Data Analysis: Analyze the percentage of avoidance responses. A dose-dependent decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.

Conclusion and Future Directions

This guide provides a foundational, step-by-step framework for the initial neuropharmacological investigation of a novel arylpiperazine, 1-(2-Cyclopropylphenyl)piperazine. The described protocols, from in vitro binding to in vivo behavioral analysis, represent a robust and validated pathway to characterize its mechanism of action and therapeutic potential. A hypothetical data profile consistent with a modern multi-target agent has been presented for illustrative purposes.

Successful progression through these stages would warrant further investigation, including:

  • Selectivity Profiling: Screening against a broader panel of CNS receptors to identify potential off-target activities.

  • Pharmacokinetic Studies: Determining the compound's absorption, distribution, metabolism, and excretion (ADME) properties and its ability to cross the blood-brain barrier.

  • Advanced Behavioral Models: Evaluating effects on cognition, negative symptoms, and extrapyramidal side-effect liability.

By methodically applying these protocols, researchers can build a comprehensive pharmacological dossier on novel chemical entities, paving the way for the development of the next generation of treatments for complex neuropsychiatric disorders.

References

  • Alghamdi, S., Alshehri, M. M., & Asif, M. (2022). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. Mini-Reviews in Organic Chemistry, 19(7), 798-810. Available from: [Link]

  • ResearchGate. (n.d.). The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review | Request PDF. Available from: [Link]

  • ResearchGate. (n.d.). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective | Request PDF. Available from: [Link]

  • Li, C. Q., et al. (2009). Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. International Journal of Neuropsychopharmacology, 12(10), 1415-1426. Available from: [Link]

  • de Oliveira, R. J., et al. (2020). Neuropharmacological assessment in mice and molecular docking of piperazine derivative LQFM212. Naunyn-Schmiedeberg's Archives of Pharmacology, 393(9), 1667-1679. Available from: [Link]

  • Wesołowska, A., & Kowalska, T. (2019). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Molecules, 24(19), 3595. Available from: [Link]

  • Sargowo, D., et al. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Applied Pharmaceutical Science, 14(10), 1-13. Available from: [Link]

  • Weiner, I. (n.d.). Screening of antipsychotic drugs in animal models. Tel Aviv University. Available from: [Link]

  • Stary, M., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1). Available from: [Link]

  • Zell, D., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Molecules, 27(14), 4435. Available from: [Link]

  • Satała, G., et al. (2024). Discovery and in vitro Evaluation of Novel Serotonin 5-HT2A Receptor Ligands Identified Through Virtual Screening. ChemMedChem, 19(14), e202400080. Available from: [Link]

  • Faron-Górecka, A., et al. (2020). Dopamine D2 and Serotonin 5-HT1A Dimeric Receptor-Binding Monomeric Antibody scFv as a Potential Ligand for Carrying Drugs Targeting Selected Areas of the Brain. International Journal of Molecular Sciences, 21(17), 6031. Available from: [Link]

  • Lieberman, J. A., et al. (2008). Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. Pharmacological Reviews, 60(3), 358-403. Available from: [Link]

  • Kumar, A., et al. (2019). In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation. Pharmacognosy Research, 11(1), 86-91. Available from: [Link]

  • Jadhav, H. R., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 194-204. Available from: [Link]

  • Zell, D., et al. (2023). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. International Journal of Molecular Sciences, 24(8), 7545. Available from: [Link]

  • Patsnap. (2024). What is the mechanism of Piperazine? Patsnap Synapse. Available from: [Link]

  • Joseph, J., et al. (2015). Synthesis and biological activity of piperazine derivatives of phenothiazine. Archiv der Pharmazie, 348(1), 47-54. Available from: [Link]

  • Blier, P., et al. (1994). Tandospirone and its metabolite, 1-(2-pyrimidinyl)-piperazine--II. Effects of acute administration of 1-PP and long-term administration of tandospirone on noradrenergic neurotransmission. Neuropharmacology, 33(3-4), 409-419. Available from: [Link]

  • Sharma, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. Available from: [Link]

  • chemeurope.com. (n.d.). Piperazine. Available from: [Link]

  • Kumar, A., et al. (2022). Design Strategies, Chemistry and Therapeutic Insights of Multi-target Directed Ligands (MTDLs) in the Management of Depression. Current Neuropharmacology, 20(7), 1332-1360. Available from: [Link]

  • Wikipedia. (n.d.). 1-(2-Naphthyl)piperazine. Available from: [Link]

  • Wikipedia. (n.d.). Phenylpiperazine. Available from: [Link]

  • Barakat, K. J., et al. (1998). Synthesis and biological activities of phenyl piperazine-based peptidomimetic growth hormone secretagogues. Bioorganic & Medicinal Chemistry Letters, 8(11), 1431-1436. Available from: [Link]

  • Fijałkowski, K., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences, 25(18), 9993. Available from: [Link]

  • Zhao, X., et al. (2012). Binding mechanism of nine N-phenylpiperazine derivatives and α1A-adrenoceptor using site-directed molecular docking and high performance affinity chromatography. Analytical Methods, 4, 2966-2973. Available from: [Link]

  • Fijałkowski, M., et al. (2005). In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. Journal of Pharmacy and Pharmacology, 57(2), 205-210. Available from: [Link]

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  • Istrate, A. N., et al. (2022). Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl) Adamantane Derivatives. Molbank, 2022(2), M1353. Available from: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 1-(2-Cyclopropylphenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(2-Cyclopropylphenyl)piperazine . This compound is a highly valued structural motif and intermediate in medicinal chemistry, frequently utilized in the development of uroselective α1-adrenoceptor antagonists and potent Bcl-2 inhibitors for oncology 12.

Synthesizing this molecule typically relies on the Buchwald-Hartwig amination of 1-bromo-2-cyclopropylbenzene with piperazine [[3]](). However, researchers frequently encounter yield-limiting challenges such as steric hindrance, catalyst poisoning, and over-arylation. This guide provides mechanistic troubleshooting, quantitative optimization data, and self-validating protocols to ensure high-yielding, reproducible results.

Part 1: Troubleshooting Guides & FAQs

Q1: I am observing significant amounts of diarylated piperazine (bis-arylation) in my LC-MS. How can I strictly control mono-arylation? A1: Unprotected piperazine possesses two nucleophilic secondary amines. Even with the steric clash provided by the ortho-cyclopropyl group on the aryl halide, the mono-arylated intermediate remains nucleophilic enough to undergo a second coupling event.

  • Mechanistic Solution: The most robust approach is to use mono-Boc-protected piperazine (tert-butyl piperazine-1-carboxylate) 4. This physically blocks the second nitrogen, guaranteeing 100% selectivity for mono-arylation. The Boc group is subsequently cleaved with high efficiency using acidic conditions.

  • Alternative: If unprotected piperazine must be used to avoid a deprotection step, it must be loaded in a massive molar excess (5 to 10 equivalents) to statistically outcompete the mono-arylated product for the active palladium complex 5.

Q2: My reaction stalls at 30% conversion with a large amount of unreacted 1-bromo-2-cyclopropylbenzene. What is causing this sluggish kinetics? A2: This is a classic symptom of catalyst deactivation combined with steric hindrance. The ortho-cyclopropyl group introduces significant steric bulk adjacent to the C-Br bond, which drastically slows down the oxidative addition and reductive elimination steps of the Pd catalytic cycle. Furthermore, piperazine derivatives are notorious for competitively binding to the palladium center, forming off-cycle, inactive Pd-amine resting states.

  • Mechanistic Solution: Upgrade your catalyst system from first-generation ligands (like PPh3 or DPPF) to dialkylbiaryl phosphine ligands such as RuPhos or BrettPhos 3. Using these as Pd G3 or G4 precatalysts ensures rapid generation of the active monoligated Pd(0) species. The extreme steric bulk of RuPhos prevents the formation of dead-end Pd-piperazine bis-amine complexes, forcing the catalytic cycle forward.

Q3: I am detecting side products that suggest the cyclopropyl ring is opening or isomerizing. How do I maintain ring integrity? A3: While cyclopropyl groups are generally stable under standard cross-coupling conditions, elevated temperatures (>100°C) combined with strong alkoxide bases (like NaOtBu or KOtBu) can occasionally promote ring-opening, especially if the reaction requires prolonged heating due to poor catalyst performance.

  • Mechanistic Solution: Lower the reaction temperature to 80°C. To maintain catalytic turnover at this lower temperature, substitute strong alkoxide bases with milder inorganic bases like Cs₂CO₃ or K₃PO₄ 5. These bases are highly effective in modern Buchwald-Hartwig aminations and prevent the degradation of sensitive strained rings.

Part 2: Quantitative Data & Optimization Parameters

The following table summarizes the causal relationship between reaction parameters and typical yields for the coupling of ortho-substituted aryl halides with piperazine derivatives.

Catalyst / PrecatalystLigandBaseSolventTemp (°C)Typical Yield (%)Mechanistic Note
Pd(OAc)₂PPh₃NaOtBuToluene100< 20%Sluggish oxidative addition; severe off-cycle Pd-amine complexation.
Pd₂(dba)₃BINAPNaOtBuToluene10045 - 55%Moderate conversion; bidentate ligand reduces catalyst poisoning but struggles with ortho-sterics.
RuPhos Pd G3 RuPhos Cs₂CO₃ 1,4-Dioxane 85 88 - 95% Excellent conversion; bulky monophosphine facilitates reductive elimination and prevents off-cycle resting states.
BrettPhos Pd G4BrettPhosK₃PO₄t-Amyl OH8090 - 96%Highly efficient; mild base prevents any potential cyclopropyl ring degradation.

Part 3: Visualizations

Workflow A 1-Bromo-2- cyclopropylbenzene C RuPhos Pd G3 Cs2CO3, Dioxane A->C B Boc-Piperazine B->C D Cross-Coupling (85°C, 4h) C->D E Boc-Protected Intermediate D->E F Deprotection (HCl in Dioxane) E->F G 1-(2-Cyclopropylphenyl) piperazine F->G

Workflow for the synthesis of 1-(2-Cyclopropylphenyl)piperazine.

Troubleshooting Start Issue: Low Yield Q1 Bis-arylation observed? Start->Q1 A1 Use Boc-piperazine Q1->A1 Yes Q2 Unreacted halide? Q1->Q2 No Success Optimal Yield A1->Success A2 Use RuPhos/BrettPhos Q2->A2 Yes Q3 Ring opening? Q2->Q3 No A2->Success A3 Lower Temp & Cs2CO3 Q3->A3 Yes Q3->Success No A3->Success

Decision tree for troubleshooting low yields in the synthesis workflow.

Part 4: Experimental Protocols

The following self-validating methodologies ensure high fidelity and reproducibility.

Protocol 1: Buchwald-Hartwig Cross-Coupling
  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2-cyclopropylbenzene (1.0 equiv, limiting reagent), mono-Boc-piperazine (1.2 equiv), RuPhos Pd G3 precatalyst (0.02 equiv, 2 mol%), and finely powdered Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times. Causality: Palladium(0) intermediates are highly sensitive to oxygen; rigorous deoxygenation prevents premature catalyst death.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve 0.2 M relative to the aryl halide) via a syringe.

  • Reaction: Heat the mixture to 85°C in a pre-heated oil bath. Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc). The reaction is typically complete within 4-6 hours.

  • Workup: Cool to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium black and inorganic salts.

  • Purification & Validation: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

    • Self-Validation Check: ¹H NMR of the purified product must show a sharp singlet at ~1.45 ppm (9H) confirming the intact Boc group, alongside characteristic multiplets for the intact cyclopropyl ring (approx. 0.6–1.0 ppm).

Protocol 2: Boc-Deprotection to Free Base
  • Preparation: Dissolve the purified Boc-protected intermediate in a minimal volume of anhydrous dichloromethane (DCM) (approx. 0.5 M).

  • Deprotection: Slowly add a solution of 4M HCl in 1,4-dioxane (10 equiv) at 0°C.

  • Reaction: Remove the ice bath and stir at room temperature for 2-3 hours. The product will precipitate as a white hydrochloride salt, driving the reaction to completion via Le Chatelier's principle.

  • Workup: Concentrate the mixture under reduced pressure to remove DCM, dioxane, and excess HCl.

  • Free-Basing: To obtain the free base, partition the solid between 1M NaOH (aq) and DCM. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

    • Self-Validation Check: LC-MS of the final oil/solid should show the expected mass [M+H]⁺ = 203.1, with complete disappearance of the +Boc mass (+100 Da).

References

  • Buchwald–Hartwig amination - Wikipedia Source: wikipedia.org URL:[Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: acsgcipr.org URL:[Link]

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC Source: nih.gov URL:[Link]

  • N-Arylpiperazinyl-N'-propylamino Derivatives of Heteroaryl Amides as Functional Uroselective α1-Adrenoceptor Antagonists | Journal of Medicinal Chemistry Source: acs.org URL:[Link]

  • Discovery of the Clinical Candidate Sonrotoclax (BGB-11417), a Highly Potent and Selective Inhibitor for Both WT and G101V Mutant Bcl-2 - PMC Source: nih.gov URL:[Link]

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Technical Support Center: Purification of 1-(2-Cyclopropylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of complex active pharmaceutical ingredients (APIs) and their intermediates. 1-(2-Cyclopropylphenyl)piperazine is a critical N-arylpiperazine building block. However, researchers routinely struggle with its purification because the free base presents as a viscous, non-crystallizing oil that severely streaks on standard silica gel.

This guide bypasses generic advice to provide a self-validating, causality-driven framework for isolating this specific compound to >99% purity.

Part 1: Core Principles & Causality

The purification of 1-(2-Cyclopropylphenyl)piperazine relies on exploiting the differential basicity of the piperazine nitrogens. The secondary amine (N4) is strongly basic ( pKa​≈9.0 ), whereas the N-aryl nitrogen (N1) is significantly less basic due to the delocalization of its lone pair into the cyclopropylphenyl ring.

Causality in Workflow Design:

  • Chemoselective Partitioning: By utilizing a dilute acidic aqueous wash, we selectively protonate the N4 nitrogen. This forces the target molecule into the aqueous phase, leaving neutral organic impurities (such as unreacted aryl halides or Buchwald-Hartwig coupling ligands) trapped in the organic phase [4].

  • Stationary Phase Deactivation: Because the free base is a strong secondary amine, it will interact irreversibly with the acidic silanol groups on standard silica gel. Introducing a basic modifier (like Triethylamine) to the eluent caps these silanol groups, preventing peak tailing and product loss [1].

  • Phase-State Manipulation: Monosubstituted arylpiperazines are inherently oily free bases at room temperature. Converting the purified oil into a hydrochloride salt forces the compound into a stable, crystalline lattice, enabling long-term storage and final polishing via recrystallization [3][5].

Part 2: Quantitative Data & Solvent Systems

The following table summarizes the critical physicochemical parameters and validated solvent systems required for this workflow.

Parameter / StepRecommended System / ValueMechanistic Purpose & Observation
Target pKa​ (N4) ∼8.5−9.5 Dictates the pH required for extraction. Must drop pH < 2 to protonate, and raise pH > 10 to liberate free base.
Extraction Solvents Dichloromethane (DCM) or EtOAcProvides excellent solubility for the free base while cleanly separating from aqueous layers.
TLC / Column Eluent DCM : MeOH : TEA (90:9:1)The 1% Triethylamine (TEA) prevents secondary amine streaking. Expected Rf​≈0.35 .
Salt Formation Solvent Anhydrous Diethyl EtherThe HCl salt is highly insoluble in ether, driving immediate and quantitative precipitation.
Recrystallization Hot Ethanol or IsopropanolAllows for slow, controlled thermodynamic crystal growth to reject trapped impurities [2].

Part 3: Step-by-Step Experimental Methodologies

Every protocol below is designed as a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Protocol A: Chemoselective Acid-Base Extraction

Use this to remove unreacted starting materials and neutral catalysts.

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).

  • Acidification: Transfer to a separatory funnel and extract with 3 volumes of 1.0 M aqueous HCl.

    • Validation: Check the pH of the aqueous layer with indicator paper. It must be ≤2 . If not, add more HCl.

  • Phase Separation: Drain the organic layer (contains neutral impurities) and set aside. Wash the retained aqueous layer with one additional volume of fresh DCM to ensure complete removal of lipophilic contaminants [1].

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask. Cool in an ice bath to 0 °C. Slowly add 20% aqueous NaOH dropwise with vigorous stirring until the solution becomes cloudy (precipitation of the free base).

    • Validation: Confirm the aqueous phase pH is ≥10 .

  • Recovery: Extract the cloudy aqueous mixture 3 times with fresh DCM. Combine the organic extracts, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the free base as a viscous oil.

Protocol B: Flash Column Chromatography

Use this if TLC indicates the presence of closely eluting basic impurities (e.g., des-cyclopropyl analogs).

  • Column Preparation: Prepare a silica gel slurry using the starting eluent: DCM / Methanol (95:5) containing 1% Triethylamine (TEA).

  • Loading: Dissolve the oily free base in a minimal amount of the starting eluent and load it onto the column.

  • Elution: Elute using a gradient of 0–10% Methanol in DCM, strictly maintaining 1% TEA throughout the process.

    • Validation: Spot fractions on a TLC plate. The target compound will stain strongly with Ninhydrin (purple/pink spot) due to the secondary amine. The basic modifier ensures the spot remains tight and circular, validating the suppression of silanol interactions [1].

  • Concentration: Combine pure fractions and evaporate to dryness.

Protocol C: Hydrochloride Salt Crystallization

Use this to convert the purified oil into a stable, handleable solid.

  • Dissolution: Dissolve the purified free base oil in a minimal volume of anhydrous diethyl ether under an inert atmosphere ( N2​ or Argon).

  • Precipitation: Cool the flask to 0 °C. Dropwise add 1.2 equivalents of anhydrous HCl (e.g., 2.0 M solution in diethyl ether) with vigorous magnetic stirring [5].

    • Validation: A dense, white precipitate must form immediately upon the addition of the acid. If the solution turns cloudy but oils out, residual water is present.

  • Isolation: Stir for 30 minutes at 0 °C to ensure complete crystallization. Filter rapidly via a Büchner funnel, wash with cold anhydrous ether, and dry under high vacuum[3].

Part 4: Troubleshooting & FAQs

Q1: My 1-(2-Cyclopropylphenyl)piperazine product is a viscous oil and refuses to crystallize. How can I solidify it? A1: This is highly characteristic of monosubstituted arylpiperazines. The free base is inherently an oil at room temperature. To solidify it, you must convert it to a salt. Dissolve the oil in an ethereal solvent and treat it with anhydrous HCl gas or HCl in dioxane to precipitate the hydrochloride salt [3][5].

Q2: During silica gel chromatography, my product streaks from the baseline to the solvent front. How do I fix this? A2: Streaking occurs because the basic secondary amine interacts strongly with the acidic silanol groups on the silica stationary phase. To mitigate this, pre-treat your column and spike your eluent with 1-5% of a basic modifier like Triethylamine (TEA) or concentrated ammonium hydroxide [1].

Q3: I'm seeing co-elution of the unreacted aryl halide starting material. What is the most efficient way to remove it? A3: Do not rely solely on chromatography for this. Perform a rigorous acid-base extraction first (Protocol A). The aryl halide is neutral and will remain in the organic phase when you wash the acidic (pH ~2) aqueous layer. Only the protonated piperazine will partition into the water [4].

Q4: My hydrochloride salt is highly hygroscopic and turns into a paste on the filter paper. What went wrong? A4: You likely have residual water in your solvents or used aqueous HCl for salt formation. Always use anhydrous solvents (e.g., HCl in ethereal solution) and perform the filtration quickly under a stream of dry nitrogen. Store the final salt in a desiccator over P2​O5​ [3].

Part 5: Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture 1-(2-Cyclopropylphenyl)piperazine Extr Acid-Base Extraction (1.0 M HCl) Start->Extr OrgPhase Organic Phase (Neutral Impurities) Extr->OrgPhase Discard AqPhase Aqueous Phase (Protonated Piperazine) Extr->AqPhase Isolate FreeBase Free Base Recovery (Basify & Extract) AqPhase->FreeBase Basify (pH >10) Chrom Silica Gel Chromatography (DCM:MeOH + 1% TEA) FreeBase->Chrom If TLC shows impurities Salt HCl Salt Formation (Ether/HCl) FreeBase->Salt If >95% pure Chrom->Salt Solidify Product Pure Pure 1-(2-Cyclopropylphenyl)piperazine HCl Salt->Pure Recrystallize

Workflow for the isolation and purification of 1-(2-Cyclopropylphenyl)piperazine.

References

  • Google Patents.
  • Auburn University. "Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs."[Link]

challenges in the scale-up synthesis of arylpiperazines

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides & FAQs for Process Chemists

Welcome to the Process Chemistry Support Center. This guide provides field-proven solutions for the most common bottlenecks encountered during the kilogram-to-ton scale synthesis of N-arylpiperazines. Arylpiperazines are privileged pharmacophores ubiquitous in CNS therapeutics (e.g., vilazodone, aripiprazole) and oncology drugs (e.g., palbociclib, venetoclax). However, translating their synthesis from the bench to the pilot plant introduces severe challenges regarding regioselectivity, reagent handling, exotherm control, and heavy metal remediation.

RouteSelection Start Target: N-Arylpiperazine CheckAryl Is the aryl halide electron-deficient (e.g., ortho/para NO2, CN, F)? Start->CheckAryl SNAr Nucleophilic Aromatic Substitution (SNAr) CheckAryl->SNAr Yes BHA Buchwald-Hartwig Cross-Coupling CheckAryl->BHA No Protect Use N-Boc-Piperazine or excess (8-10 eq) Piperazine SNAr->Protect Flow Consider Continuous Flow for Exotherm Control SNAr->Flow BHA->Protect Scavenge Mandatory Pd Scavenging (e.g., TMT, PIX) BHA->Scavenge

Decision matrix for selecting the optimal scale-up route for arylpiperazine synthesis.

Reagent Handling & Selectivity (The Piperazine Problem)

Q: How do I prevent bis-arylation (over-arylation) when using unprotected piperazine in Buchwald-Hartwig or SNAr reactions? A: Piperazine is a symmetrical diamine. While mono-arylation slightly reduces the nucleophilicity of the second nitrogen due to inductive electron withdrawal, this electronic deactivation is often insufficient to prevent the formation of bis-arylpiperazine impurities under standard batch conditions. In Buchwald-Hartwig Amination (BHA), the highly reactive Pd-oxidative addition complex readily reacts with the mono-arylated product if the local concentration of free piperazine drops.

  • Solution 1 (Mass Action): Use a massive stoichiometric excess of piperazine. For instance, the utilizes 8 equivalents of unprotected piperazine to statistically suppress double addition[1].

  • Solution 2 (Protecting Groups): Use mono-Boc-piperazine. While this adds a deprotection step, it guarantees absolute regiocontrol and simplifies purification, a strategy widely employed in the [2].

Q: Piperazine sublimes and blocks my reactor vent lines during scale-up. How do I mitigate this? A: Piperazine is highly crystalline and prone to sublimation due to its rigid chair conformation and strong intermolecular hydrogen bonding. During exothermic reactions or vacuum distillations, it vaporizes and recrystallizes in cold spots (like condenser lines or pressure relief valves), posing a severe safety hazard[3].

  • Solution: Never charge solid piperazine into a hot reactor. Instead, dose it as a pre-dissolved solution in a warm, high-boiling solvent (e.g., NMP or 2-methoxyethanol). Ensure all overhead lines are heat-traced to at least 110°C (piperazine's melting point is 106°C) to prevent deposition.

Buchwald-Hartwig Amination (BHA) Scale-Up

Q: My BHA coupling works at the gram scale but stalls at the kilogram scale, leaving unreacted aryl halide. Why? A: Scale-up failure in BHA is typically driven by two physical factors rather than chemical ones:

  • Mass Transfer Limitations: BHA relies on solid bases like Sodium tert-butoxide (NaOtBu). In a large reactor, the reduced surface-area-to-volume ratio leads to poor solid-liquid mixing, starving the catalytic cycle of base[3].

  • Catalyst Poisoning: Trace oxygen ingress during extended batch times irreversibly oxidizes the active Pd(0) species into inactive Pd(II) peroxo complexes.

  • Solution: Transition to . Flow reactors provide superior mixing for multiphasic systems and allow for strict anaerobic control. Pilot-scale flow BHA has demonstrated significantly higher space-time yields and catalyst turnover numbers compared to traditional batch processing[4][5].

Palladium Scavenging & API Purity

Q: How do I efficiently remove residual Palladium to < 10 ppm to meet ICH Q3D guidelines? A: Arylpiperazines are excellent bidentate ligands. The basic nitrogen lone pairs strongly chelate residual Palladium, causing the metal to co-crystallize with the Active Pharmaceutical Ingredient (API). Simple filtration through Celite is insufficient[3].

  • Solution: Introduce a chemical scavenger that out-competes the API for Pd coordination. and are highly effective. TMT forms a highly insoluble, macroscopic polymeric complex with Pd(II) that can be easily filtered, routinely reducing Pd levels from >600 ppm to <1 ppm[6].

Quantitative Comparison of Palladium Scavengers
ScavengerChemical NameMechanism of ActionOptimal ConditionsPros / Cons
TMT 2,4,6-Trimercapto-s-triazineTrimer chelation of Pd(II) forming insoluble macroscopic complexespH 5–9, 40–60°CHigh affinity / Can emit H₂S if acidified
PIX Potassium Isopropyl XanthateBidentate sulfur coordinationNeutral pH, 20–25°CVery cheap, fast / Odor, unstable in strong acid
Thiol-Silica Mercaptopropyl-functionalized silicaSolid-phase sequestrationOrganic solvents, 25–50°CEasy filtration / High cost at scale

Validated Experimental Methodologies

Self-Validating Protocol: Post-BHA Palladium Scavenging using TMT

Objective: Reduce residual Pd from >500 ppm to <10 ppm in arylpiperazine API streams.

  • Quench & Phase Separation: Upon completion of the Buchwald-Hartwig amination, cool the reactor to 20°C. Quench the reaction with degassed water (10 volumes). Separate the aqueous layer to remove inorganic salts (e.g., NaBr, NaOtBu).

  • Scavenger Addition: To the organic phase containing the crude arylpiperazine, add a 15% w/w aqueous solution of TMT sodium salt (10 to 20 molar equivalents relative to the initial Pd catalyst loading).

  • Digestion: Heat the biphasic mixture to 50°C. (Causality Note: Heating is critical to provide the activation energy required for TMT to displace the strongly coordinated piperazine nitrogen atoms from the Pd center). Stir vigorously for 3 to 4 hours.

  • Filtration: Cool the mixture to 20°C. The Pd-TMT complex will precipitate as a dense, insoluble solid. Filter the entire biphasic mixture through a pad of Celite (or a specialized activated carbon filter).

  • Validation (Critical Step): Separate the organic filtrate. Before proceeding to crystallization, sample the organic layer and analyze via ICP-MS.

    • Self-Validation Loop: If Pd > 10 ppm, the API is still chelating the metal; repeat steps 2-4. If Pd < 10 ppm, proceed to solvent swap and crystallization.

PdScavenging Crude Crude Mixture (>500 ppm Pd) AddScavenger Add TMT (10-20 eq) Crude->AddScavenger Heat Stir at 50°C for 3 hours AddScavenger->Heat Filter Filter through Celite Heat->Filter Pure Pure API (<1 ppm Pd) Filter->Pure

Standard workflow for post-reaction palladium scavenging using TMT.

References

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 Source: Pharmaceuticals (MDPI) URL:[Link]

  • Scale-Up Synthesis of Antidepressant Drug Vilazodone Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate Source: Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]

  • Removal of Palladium from Organic Reaction Mixtures by Trimercapto-s-triazine Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • Potassium Isopropyl Xanthate (PIX): An Ultra-Efficient Palladium Scavenger Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Technical Support Center: Strategies for Avoiding Bis-Alkylation in Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for piperazine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice on a critical challenge in piperazine chemistry: achieving selective mono-N-alkylation while avoiding the formation of the 1,4-disubstituted byproduct. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to enhance your synthetic strategies.

Frequently Asked Questions (FAQs)

This section directly addresses common questions and challenges encountered during the mono-alkylation of piperazine.

Q1: Why is controlling bis-alkylation in piperazine synthesis so challenging?

The primary challenge lies in the symmetrical nature of the piperazine molecule. It possesses two secondary amine nitrogens with nearly identical basicity and nucleophilicity. The pKa values for the two nitrogen atoms are approximately 9.73 and 5.35 at 25°C, corresponding to the first and second protonations, respectively[1][2]. Once the first nitrogen is alkylated, the resulting mono-alkylated piperazine is often still reactive enough to undergo a second alkylation, leading to the formation of the undesired 1,4-dialkylated product. This makes it difficult to stop the reaction cleanly at the mono-alkylated stage[3].

Q2: What is the most common and reliable method to ensure mono-alkylation?

The most widely adopted and dependable strategy is the use of a protecting group. This involves selectively "blocking" one of the nitrogen atoms, thereby rendering it unreactive towards alkylation. The tert-butoxycarbonyl (Boc) group is the most common choice for this purpose. The synthesis proceeds in three key stages:

  • Protection: Piperazine is reacted with di-tert-butyl dicarbonate (Boc₂O) to form N-Boc-piperazine.

  • Alkylation: The single, unprotected nitrogen is then alkylated using the desired alkylating agent.

  • Deprotection: The Boc group is removed under acidic conditions (e.g., using trifluoroacetic acid (TFA) or hydrochloric acid) to yield the final mono-alkylated piperazine[4][5][6].

Q3: Can I achieve mono-alkylation without using a protecting group?

Yes, several strategies exist to favor mono-alkylation without the need for a multi-step protection/deprotection sequence. These methods often rely on manipulating reaction conditions to statistically favor the mono-substituted product.

  • Stoichiometric Control: Using a large excess of piperazine (5-10 equivalents or more) relative to the alkylating agent increases the statistical probability that the alkylating agent will react with an un-substituted piperazine molecule rather than the mono-substituted product[7].

  • In Situ Mono-protonation: By reacting piperazine with one equivalent of an acid (like hydrochloric or acetic acid), a monopiperazinium salt is formed in situ. This protonates one of the nitrogen atoms, effectively deactivating it and allowing the other nitrogen to be selectively alkylated[3][8][9].

  • Slow Addition: Adding the alkylating agent slowly and at a reduced temperature can help to control the reaction rate and minimize over-alkylation[7].

Q4: My mono-alkylated product is water-soluble, making extraction difficult. What can I do?

This is a common issue, especially when dealing with smaller alkyl groups or when quaternary ammonium salts are formed as byproducts[8][10]. Here are some troubleshooting steps:

  • pH Adjustment: Before extraction, basify the aqueous layer to a pH of 11-12. This will ensure the mono-alkylated piperazine is in its free base form, which is generally more soluble in organic solvents[10].

  • Solvent Choice: Try using a more polar organic solvent for extraction, such as chloroform (CHCl₃), instead of less polar options like dichloromethane (CH₂Cl₂) or ethyl acetate[10].

  • Salting Out: Saturating the aqueous layer with a salt like sodium chloride can decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer during extraction.

  • Evaporation and Re-extraction: If the product remains in the aqueous phase, you can carefully evaporate the water under reduced pressure. The resulting solid residue can then be triturated or extracted with a suitable organic solvent like ethanol to isolate the product from inorganic salts[6].

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: Low Yield of Mono-Alkylated Product and Significant Di-Alkylation

Potential Causes:

  • Stoichiometry: Insufficient excess of piperazine.

  • Reaction Temperature: High temperatures can favor the formation of the thermodynamically more stable di-substituted product[8].

  • Reaction Time: Extended reaction times can lead to increased di-substitution[8].

  • Base Strength: A strong base can deprotonate the mono-substituted product, increasing its nucleophilicity and promoting a second alkylation[8].

Solutions:

Strategy Description Key Considerations
Increase Piperazine Excess Use a 5- to 10-fold molar excess of piperazine relative to the alkylating agent. This is often the simplest and most direct method to improve mono-selectivity statistically[7].
Lower Reaction Temperature Conduct the reaction at a lower temperature (e.g., 0 °C to room temperature). This will slow down the reaction rate, allowing for better control[8].
Optimize Base Use a milder base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃), instead of strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH)[8]. The choice of base should be tailored to the reactivity of the alkylating agent.

| Monitor Reaction Progress | Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the formation of the desired product and stop the reaction when its concentration is maximized[8]. | This prevents the reaction from proceeding to form the di-substituted byproduct. |

Issue 2: Formation of Quaternary Ammonium Salts

Potential Causes:

  • Over-alkylation on the same nitrogen atom, which is more likely with highly reactive alkylating agents like methyl iodide.

  • The mono-substituted product can act as a nucleophile and react with another molecule of the alkylating agent.

Solutions:

  • Reductive Amination: This is an excellent alternative to direct alkylation with alkyl halides. It involves reacting piperazine with an aldehyde or ketone to form an iminium intermediate, which is then reduced in situ. This method completely avoids the possibility of forming quaternary ammonium salts[4][6][11]. Common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydrate (NaBH(OAc)₃)[6][11].

  • Protecting Group Strategy: As mentioned in the FAQs, using a mono-protected piperazine like N-Boc-piperazine is a robust way to prevent over-alkylation[5][6].

Experimental Protocols

Here are detailed, step-by-step methodologies for key strategies to achieve mono-alkylation.

Protocol 1: Mono-Alkylation via N-Boc Protection and Deprotection

This protocol is a reliable, three-step process for synthesizing mono-alkylated piperazines.

Step 1: Synthesis of 1-Boc-piperazine

  • Dissolve Piperazine: In a round-bottom flask, dissolve piperazine (2.0 eq.) in a suitable solvent like dichloromethane (DCM).

  • Prepare Boc₂O Solution: In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM.

  • Slow Addition: Add the Boc₂O solution dropwise to the piperazine solution over 2-3 hours at room temperature with constant stirring.

  • Reaction: Allow the mixture to stir for 22-24 hours.

  • Work-up: Evaporate the solvent. The crude product will be a mixture of unreacted piperazine, mono-Boc-piperazine, and di-Boc-piperazine. These can typically be separated by column chromatography or selective extraction[6][8].

Step 2: Alkylation of 1-Boc-piperazine

  • Combine Reagents: To a solution of 1-Boc-piperazine (1.0 eq.) in an anhydrous solvent (e.g., acetonitrile or DMF), add a base such as potassium carbonate (K₂CO₃, 1.5-2.0 eq.).

  • Add Alkylating Agent: Slowly add the alkylating agent (R-X, 1.0-1.1 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature or gentle heat until completion, monitoring by TLC or LC-MS.

  • Work-up: After the reaction is complete, perform an aqueous work-up. Dilute the mixture with an organic solvent like ethyl acetate, wash with water and brine, and then dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Step 3: Deprotection of the Boc Group

  • Dissolve Protected Compound: Dissolve the N-alkyl-N'-Boc-piperazine in DCM.

  • Add Acid: Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent (e.g., dioxane) at 0 °C.

  • Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Work-up: Evaporate the solvent and excess acid. Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final mono-alkylated piperazine product into an organic solvent[8].

Protocol 2: Direct Mono-Alkylation using an Excess of Piperazine

This method leverages statistical control to favor mono-alkylation.

  • Combine Reagents: In a reaction flask, dissolve piperazine (5-10 eq.) and a base like potassium carbonate (2 eq.) in a solvent such as acetonitrile.

  • Add Alkylating Agent: Slowly add the alkylating agent (1 eq.) to the stirring mixture at room temperature.

  • Reaction: Stir the mixture for 12-24 hours, monitoring the progress by TLC.

  • Work-up and Purification: Upon completion, filter off the solids and concentrate the filtrate. The excess piperazine can often be removed by sublimation under reduced pressure or through careful column chromatography.

Visualizing the Workflow

Diagrams can help clarify the logical steps in both experimental design and troubleshooting.

Troubleshooting Low Mono-Alkylation Yield

troubleshooting_workflow start Low Yield of Mono-alkylated Product check_piperazine Is a large excess of piperazine (5-10 eq.) being used? start->check_piperazine increase_excess Increase piperazine excess check_piperazine->increase_excess No check_temp Is the reaction run at elevated temperature? check_piperazine->check_temp Yes increase_excess->check_temp lower_temp Lower reaction temperature (e.g., 0 °C to RT) check_temp->lower_temp Yes check_addition Is the alkylating agent added all at once? check_temp->check_addition No lower_temp->check_addition slow_addition Add alkylating agent dropwise over time check_addition->slow_addition Yes consider_alt Consider alternative methods: - Protecting Group Strategy - Reductive Amination check_addition->consider_alt No slow_addition->consider_alt

Caption: Troubleshooting workflow for low mono-substitution yield.

Protecting Group Strategy Workflow

protection_workflow Piperazine Piperazine Mono_Protection 1-Boc-Piperazine Piperazine->Mono_Protection Boc₂O, DCM Alkylation N-Alkyl-N'-Boc-Piperazine Mono_Protection->Alkylation R-X, Base Deprotection Deprotection Alkylation->Deprotection TFA or HCl Final_Product Mono-alkylated Piperazine Deprotection->Final_Product Work-up

Caption: Experimental workflow for mono-alkylation via protection.

Conclusion

Achieving selective mono-N-alkylation of piperazine is a common yet manageable challenge in synthetic chemistry. By understanding the underlying principles of piperazine's reactivity, researchers can employ a variety of strategies to minimize or eliminate the formation of the bis-alkylated byproduct. The choice between a protecting group strategy and a direct alkylation method will depend on the specific substrate, scale, and desired purity of the final product. This guide provides the foundational knowledge and practical protocols to help you navigate these choices and optimize your synthetic outcomes.

References

  • Piperazine (C4H10N2) properties. (n.d.). Google Vertex AI Search.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC. (2026, January 19).
  • Piperazine | C4H10N2 | CID 4837. (n.d.). PubChem.
  • Application Notes and Protocols for N-Alkylation of N-Boc-Piperazine. (2025). BenchChem.
  • Piperazine. (n.d.). In Wikipedia.
  • Piperazine | 110-85-0. (2026, January 13). ChemicalBook.
  • What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2).
  • Technical Support Center: Alkylation Reactions of 1-(2-chloroethyl)piperazine Hydrochloride. (2025). BenchChem.
  • Reactions of Piperazines. (n.d.). Ambeed.com.
  • Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. (2020, January 6).
  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC. (n.d.).
  • Process for the N-monoalkylation of piperazine. (n.d.).
  • Alkylated piperazine compounds. (n.d.).
  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009, July 15).
  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC. (n.d.).
  • A practical catalytic reductive amination of carboxylic acids. (2020, August 12). RSC Publishing.
  • Technical Support Center: Optimizing Piperazine Synthesis. (2025). BenchChem.
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
  • Reductive Amination, and How It Works. (2017, September 1). Master Organic Chemistry.
  • What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? (2013, June 10).
  • Opportunities and challenges for direct C–H functionalization of piperazines. (2016, April 13). Beilstein Journal of Organic Chemistry.
  • Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. (2018, October 31). Chemical Science (RSC Publishing).
  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. (n.d.).
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. (n.d.). University of Pennsylvania.
  • C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. (2021, April 2). Semantic Scholar.
  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016, October 13).
  • (PDF) Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025, December 11).
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • Synthesis of piperazines. (n.d.). Organic Chemistry Portal.
  • Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
  • Technical Support Center: Selective Mono-acyl
  • A novel co-production process for piperazine and its N-monoalkyl derivatives. (2011, December 16). ScienceDirect.

Sources

Technical Support Center: Improving the Solubility of 1-(2-Cyclopropylphenyl)piperazine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions concerning the solubility of 1-(2-Cyclopropylphenyl)piperazine. As a weakly basic compound with significant hydrophobic character, achieving and maintaining its solubility in aqueous buffers for in vitro assays is a common yet critical challenge. This resource is designed for researchers, scientists, and drug development professionals to navigate these complexities with scientifically grounded solutions.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each solution is based on fundamental physicochemical principles to help you not only solve the immediate problem but also understand its root cause.

Q1: My 1-(2-Cyclopropylphenyl)piperazine, which was fully dissolved in DMSO, precipitated immediately when I diluted it into my aqueous assay buffer. What happened and how can I fix it?

A1: This is the most common challenge and is known as antisolvent precipitation or "solvent shock." [1][2][3]

Causality: 1-(2-Cyclopropylphenyl)piperazine is highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) but is poorly soluble in water. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the local concentration of the compound momentarily exceeds its solubility limit in the new, highly polar water-DMSO mixture. The DMSO disperses, leaving the hydrophobic compound unable to stay in solution, causing it to "crash out."[1][2]

Solutions:

  • Reverse Dilution Protocol: Instead of adding the buffer to your stock, add the stock to the buffer. This ensures the DMSO is rapidly dispersed, preventing localized supersaturation.[1]

  • Intermediate Dilution: Perform serial dilutions in DMSO first to lower the concentration before the final addition to the aqueous medium.[4] This reduces the magnitude of the solvent shock.

  • Increase Final DMSO Concentration: If your assay permits, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) can provide the necessary co-solvent effect to maintain solubility. Always verify the DMSO tolerance of your specific cell line or assay system, as concentrations above 0.5% can cause cytotoxicity or interfere with assay results.[5][6]

  • Temperature Control: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes help, but be cautious of your compound's stability at elevated temperatures.[1]

Workflow: Preparing Assay-Ready Solutions to Avoid Precipitation

cluster_stock Step 1: Stock Preparation cluster_dilution Step 2: Dilution cluster_final Step 3: Final Steps Stock Dissolve compound in 100% anhydrous DMSO to create a high-conc. stock (e.g., 50 mM) Buffer Dispense final volume of aqueous buffer into a sterile tube Vortex Gently vortex the buffer to create a dimple Buffer->Vortex Add Add small volume of DMSO stock dropwise into the center of the vortex Vortex->Add Use Use the final solution immediately for the assay Add->Use Start Compound Precipitates in Aqueous Assay Buffer CheckDMSO Is final DMSO concentration <0.1%? Start->CheckDMSO IncreaseDMSO Increase DMSO to 0.5%. Run vehicle control. CheckDMSO->IncreaseDMSO Yes StillPrecipitates1 Still Precipitates? CheckDMSO->StillPrecipitates1 No IncreaseDMSO->StillPrecipitates1 CheckAssaypH Is the assay pH flexible? StillPrecipitates1->CheckAssaypH AdjustpH Perform pH-solubility screen. Lower buffer pH (e.g., to 6.8). CheckAssaypH->AdjustpH Yes StillPrecipitates2 Still Precipitates? CheckAssaypH->StillPrecipitates2 No AdjustpH->StillPrecipitates2 UseCyclodextrin Use Cyclodextrin (HP-β-CD) formulation. StillPrecipitates2->UseCyclodextrin Success Solubility Achieved UseCyclodextrin->Success

Caption: A decision tree for troubleshooting solubility.

Q4: What are the best practices for preparing and storing my DMSO stock solution?

A4: Proper handling of your primary stock solution is crucial to prevent solubility problems down the line.

  • Use Anhydrous DMSO: DMSO is hygroscopic (absorbs water from the air). Water contamination can reduce its solvating power for hydrophobic compounds, leading to precipitation over time. [1]Use a fresh, unopened bottle or a properly stored anhydrous grade.

  • Store in Aliquots: Dispense your high-concentration stock into small, single-use aliquots in tightly sealed vials. This minimizes water absorption from repeated opening and avoids damaging freeze-thaw cycles. [3]* Storage Temperature: Store DMSO stocks at -20°C for long-term stability. [3]* Bring to Room Temperature Before Use: Before opening a frozen aliquot, allow it to thaw completely and come to room temperature to prevent condensation of atmospheric moisture into the cold solution.

References

  • Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]

  • Pop, C. F., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Gould, G. (2016). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Soe, H. M., et al. (2024). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI. [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Box, K. (2013). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. University of Huddersfield Repository. [Link]

  • ResearchGate. Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. [Link]

  • Kumar, V., & Sharma, P. (2022). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Asian Journal of Pharmacy and Technology. [Link]

  • ResearchGate. How to enhance drug solubility for in vitro assays?. [Link]

  • Kumar, S., et al. (2023). Solubility enhancement techniques: A comprehensive review. Journal of Drug Delivery and Therapeutics. [Link]

  • JoVE. Video: Bioavailability Enhancement: Drug Solubility Enhancement. [Link]

  • Saal, C., & Petereit, A. C. (2012). Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Link]

  • Jamshaid, M., et al. (2023). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC. [Link]

  • Al-zoubi, N., et al. (2021). Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology. PMC. [Link]

  • Heffeter, P., et al. (2022). Novel Maleimide Linkers Based on a Piperazine Motif for Strongly Increased Aqueous Solubility. PMC. [Link]

  • Patel, N., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Basavaraj, M., et al. (2014). In Vitro Studies on the Effects of Water Miscible Organic Co-Solvents on Select Drug Metabolizing Enzyme Activities. Indian Journal of Pharmaceutical Sciences. [Link]

  • Patel, J. N., et al. (2011). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]

  • Olsen, M. G., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. [Link]

  • Olsen, M. G., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. [Link]

  • ResearchGate. (2025). Enhancing the solubility and dissolution rate of diflunisal through piperazine stoichiometric variants: Reversible transformation and dissolution advantages. [Link]

  • Hamzeloo-Moghadam, M., et al. (2014). The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy. [Link]

  • Kropf, C., et al. (2010). Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays. Environmental Science & Technology. [Link]

  • Roy, L. (2012). High Solubility Piperazine Salts of the Nonsteroidal Anti-Inflammatory Drug (NSAID) Meclofenamic Acid. Crystal Growth & Design. [Link]

  • University of Vienna. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. [Link]

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Technical Support Center: Crystallization of 1-(2-Cyclopropylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 1-(2-Cyclopropylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific understanding and practical techniques to overcome common challenges in obtaining high-quality crystalline material.

Troubleshooting Guide

This section addresses specific issues you may encounter during the crystallization of 1-(2-Cyclopropylphenyl)piperazine. Each problem is followed by an analysis of potential causes and actionable solutions.

Issue 1: The Compound Fails to Crystallize and Remains an Oil

"Oiling out," or liquid-liquid phase separation, is a common challenge in crystallization where the solute comes out of solution as a liquid instead of a solid.[1][2] This is particularly problematic as the oily phase can trap impurities, leading to a product of lower purity.[1][2]

Potential Causes & Solutions

  • High Solute Concentration or Rapid Cooling: If the solution is too concentrated or cooled too quickly, the supersaturation level can become too high, forcing the compound out as an oil.

    • Solution: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (10-20%) to decrease the concentration. Allow the solution to cool more slowly. A slower cooling rate can be critical for preventing rapid crystallization which can incorporate impurities.[3] A programmed, gradual cooling profile is often beneficial.[4]

  • Low Melting Point or Impurities: The presence of impurities can significantly lower the melting point of your compound, making it more prone to oiling out.[1][3]

    • Solution: If you suspect impurities, consider a pre-purification step. Adding activated charcoal to the hot solution can sometimes remove colored or polar impurities.[3] Ensure your starting material is of sufficient purity.

  • Inappropriate Solvent Choice: The chosen solvent may be too "good," meaning the compound remains highly soluble even at lower temperatures.

    • Solution: Experiment with different solvent systems. An anti-solvent crystallization approach can be effective.[5][6] This involves dissolving the compound in a "good" solvent and then slowly adding a miscible "anti-solvent" in which the compound is poorly soluble to induce crystallization.[5][7]

Issue 2: No Crystals Form Upon Cooling

A clear, and sometimes viscous, solution with no crystal formation indicates that the solution has not reached the necessary level of supersaturation for nucleation to occur.

Potential Causes & Solutions

  • Insufficient Supersaturation: The solution may be too dilute, or the cooling temperature is not low enough to reduce the compound's solubility sufficiently.

    • Solution 1: Induce Nucleation by Scratching: Gently scratching the inside of the flask with a glass rod at the meniscus can create microscopic imperfections on the glass surface that serve as nucleation sites.[8]

    • Solution 2: Seeding: Introduce a "seed crystal" of the desired compound into the solution.[9][10] This provides a template for crystal growth and can be a very effective way to control polymorphism.[10] If you don't have a seed crystal, you can sometimes create one by dipping a glass rod into the solution, allowing the solvent to evaporate off the rod, and then re-introducing the rod into the solution.[1]

    • Solution 3: Reduce Solvent Volume: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration.[11] This should be done slowly to avoid crashing the material out of solution.

    • Solution 4: Lower the Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of the compound.[8]

Issue 3: Poor Crystal Quality (Needles, Plates, or Small Particles)

The morphology of the crystals can significantly impact downstream processing, such as filtration and drying.[12]

Potential Causes & Solutions

  • Rapid Crystal Growth: High levels of supersaturation can lead to rapid nucleation and the formation of many small crystals or undesirable morphologies like needles.

    • Solution: Slow down the crystallization process. This can be achieved by using a slower cooling rate, reducing the concentration, or using a solvent system where the compound's solubility is less sensitive to temperature changes.

  • Solvent Effects: The solvent system plays a crucial role in determining crystal habit.

    • Solution: Screen a variety of solvents and solvent mixtures.[8] The interactions between the solvent and the growing crystal faces can influence the final morphology.

Issue 4: Low Yield

A low yield of crystalline product can be due to several factors, from the crystallization process itself to the initial reaction.

Potential Causes & Solutions

  • Excessive Solvent: Using too much solvent will result in a significant amount of the compound remaining in the mother liquor after filtration.[1]

    • Solution: Before discarding the mother liquor, test for remaining product by placing a drop on a watch glass and allowing it to evaporate. If a significant amount of solid remains, you may be able to recover more product by concentrating the mother liquor and cooling again.

  • Incomplete Reaction: If the crude material was the result of a chemical reaction, a low yield from crystallization might indicate that the preceding reaction did not go to completion.[1]

    • Solution: Analyze the crude material before crystallization to assess its purity and confirm the success of the prior reaction step.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for the crystallization of 1-(2-Cyclopropylphenyl)piperazine?

Given the piperazine and phenyl moieties, a range of solvents with varying polarities should be screened. Good starting points include:

  • Alcohols: Isopropanol, Ethanol, Methanol

  • Ketones: Acetone, Methyl Ethyl Ketone

  • Esters: Ethyl Acetate

  • Ethers: Tetrahydrofuran (THF)

  • Aromatic Hydrocarbons: Toluene

  • Anti-solvents: Heptane, Hexane, Water

A systematic approach using small-scale screening in vials is recommended to identify promising solvent systems.[8]

Q2: How does "seeding" work and what is the best practice?

Seeding is the process of adding a small amount of crystalline material to a supersaturated solution to initiate crystallization.[10] This provides a template for crystal growth, bypassing the often-unpredictable primary nucleation step.

Best Practices for Seeding:

  • Prepare a Seed Slurry: Crush a small amount of the desired crystalline form and suspend it in a small volume of the crystallization solvent or an anti-solvent.

  • Introduce at the Right Time: Add the seed slurry to the main solution once it has reached a state of slight supersaturation (i.e., after it has cooled slightly below the saturation temperature).

  • Control the Amount: Use a minimal amount of seed material. Too much can lead to the formation of a large number of small crystals.

Q3: What is polymorphism and why is it a concern for piperazine derivatives?

Polymorphism is the ability of a compound to exist in more than one crystalline form.[13][14] These different forms can have distinct physical properties, including solubility, stability, and melting point.[15] For pharmaceutical compounds like piperazine derivatives, controlling polymorphism is critical as it can impact the drug's bioavailability and shelf-life.[13][15] Different polymorphs of piperazine-containing compounds have been reported and can be influenced by the crystallization solvent.[13][16][17]

Q4: Can I use an anti-solvent approach for crystallizing 1-(2-Cyclopropylphenyl)piperazine?

Yes, anti-solvent crystallization is a powerful technique, especially for compounds that are highly soluble in a particular solvent.[5][6]

General Anti-Solvent Protocol:

  • Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble).

  • Slowly add a miscible "anti-solvent" (one in which the compound is poorly soluble) to the stirred solution.

  • Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of nucleation.

  • Allow the solution to stand and cool to complete the crystallization process.

Experimental Protocols

Protocol 1: Cooling Crystallization from a Single Solvent
  • In a suitable flask, add the crude 1-(2-Cyclopropylphenyl)piperazine.

  • Add a small amount of the selected solvent and heat the mixture with stirring until the solid dissolves completely.

  • Continue adding small portions of the solvent until the solution is just saturated at the elevated temperature.

  • If necessary, perform a hot filtration to remove any insoluble impurities.[8]

  • Allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated.

  • Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize the yield.[8]

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Anti-Solvent Crystallization
  • Dissolve the crude 1-(2-Cyclopropylphenyl)piperazine in a minimum amount of a "good" solvent (e.g., isopropanol, THF).

  • In a separate vessel, prepare the "anti-solvent" (e.g., heptane, water).

  • With vigorous stirring, slowly add the anti-solvent to the solution of your compound.

  • Monitor for the appearance of turbidity. Once the solution becomes cloudy, stop the addition of the anti-solvent.

  • Allow the mixture to stir for a period to allow for crystal growth.

  • Cool the mixture to enhance the yield.

  • Collect the crystals by filtration, wash with a mixture of the solvent and anti-solvent, and dry under vacuum.

Data Presentation

Table 1: Common Solvents for Crystallization Screening

SolventBoiling Point (°C)Polarity IndexComments
Isopropanol82.64.3Good for cooling crystallization.
Ethyl Acetate77.14.4Can be used as a primary solvent or in a mixture.
Toluene110.62.4Less polar, may be suitable for less polar impurities.
Heptane98.40.1Commonly used as an anti-solvent.
Water10010.2Potential anti-solvent if the compound is not a salt.

Visualizations

Crystallization_Workflow A Crude 1-(2-Cyclopropylphenyl)piperazine B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (if needed) B->C D Slow Cooling C->D E Crystal Formation D->E H Oiling Out? D->H J No Crystals? D->J F Isolation & Drying E->F G Pure Crystalline Product F->G H->E No I Add More Solvent, Re-cool Slowly H->I Yes I->D J->E No K Scratch / Seed J->K Yes K->D

Caption: General troubleshooting workflow for the crystallization of 1-(2-Cyclopropylphenyl)piperazine.

Seeding_Process cluster_0 Seed Preparation cluster_1 Crystallization P1 Obtain/Create Seed Crystals P2 Crush Crystals P1->P2 P3 Suspend in Solvent (Seed Slurry) P2->P3 C2 Introduce Seed Slurry P3->C2 Add to solution C1 Prepare Supersaturated Solution C1->C2 C3 Crystal Growth C2->C3 C4 Isolation C3->C4

Caption: The process of seeding to induce and control crystallization.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from Chemistry LibreTexts website: [Link]

  • Why do crystals oil out and what are the remedies and prevention methods? (2024, February 25). Retrieved from Brainly: [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. (2024, December 25). Retrieved from Crystallization Systems: [Link]

  • Crystallization & Solid Form Challenges for Intermediates. (2025, December 25). Retrieved from Tianming Pharmaceuticals: [Link]

  • Oiling Out in Crystallization. (n.d.). Retrieved from Mettler Toledo: [Link]

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. (2019, July 22). Organic Process Research & Development, 23(8), 1641–1647. [Link]

  • Guide for crystallization. (n.d.). Retrieved from University of Rennes: [Link]

  • Gholivand, K., Hosseini, M., & Farshadfar, K. (2017). Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). CrystEngComm, 19(21), 2957-2964. [Link]

  • Antisolvent Crystallization. (n.d.). Retrieved from RM@Schools: [Link]

  • Custom Cooling Crystallizers | Crystallization Equipment. (n.d.). Retrieved from Roben, Mfg, Inc.: [Link]

  • Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved from [Link]

  • 5 Protein Crystallization Seeding Methods for Bigger Crystals. (2025, January 22). Retrieved from Bitesize Bio: [Link]

  • Seeding. (n.d.). Retrieved from Hampton Research: [Link]

  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties. (n.d.). Retrieved from Cheméo: [Link]

  • Polymorphism in Cannabinol Piperazine Cocrystals: Structural, Morphological, and Energetic Perspectives. (2025, November 25). Crystal Growth & Design. [Link]

  • Polymorphism, Pseudo-polymorphism, and Conformerism in the Crystal Structure of Piperazine-N,N'-bis(N,O-diphenyl phosphoramidate). (2017, May 9). Request PDF. Retrieved from [Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. (2023, January 21). Membranes, 13(2), 143. [Link]

  • Warkentin, M., & Thorne, R. E. (2010). Slow cooling and temperature-controlled protein crystallography. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 427–434. [Link]

  • Crystallization Challenges in Pharmaceutical Products. (2025, October 12). Retrieved from Zhanghua Dryer: [Link]

  • Three-Step Mechanism of Antisolvent Crystallization. (2022, April 20). Crystal Growth & Design, 22(5), 3246–3254. [Link]

  • Piperazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Pharmaceutical Crystallization in drug development. (2024, October 22). Retrieved from Syrris: [Link]

  • Polymorphism, pseudo-polymorphism, and conformerism in the crystal structure of piperazine-N,N′-bis(N,O-diphenyl phosphoramidate). (2017). CrystEngComm, 19(21), 2957-2964. [Link]

  • Macromolecular cryocrystallography—methods for cooling and mounting protein crystals at cryogenic temper
  • Seeding Techniques and Optimization of Solution Crystallization Processes. (2020, September 15). Crystal Growth & Design, 20(10), 6934–6957. [Link]

  • Improving the Success Rate of Protein Crystallization by Random Microseed Matrix Screening. (n.d.). Journal of Visualized Experiments, (52), 2801. [Link]

  • Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. (2022, May 24). Processes, 10(6), 1056. [Link]

  • Polymorphism in [Co(SCN)4(ppz-H)2] (ppz, piperazine). (2021, July 9). Retrieved from CentAUR: [Link]

  • Developing and Optimizing a Quench-Crystallization Operation in Drug Substance Manufacturing. (2023, July 31). Organic Process Research & Development, 27(8), 1541–1550. [Link]

  • Crystal-seeding. (n.d.). Retrieved from Diamond Light Source: [Link]

  • Perspectives on the Current State, Challenges, and Opportunities in Pharmaceutical Crystallization Process Development. (2020, November 5). Crystal Growth & Design, 20(12), 7936–7950. [Link]

  • 1-Phenylpiperazine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Synthesis and Crystal Structures of N,N′-Disubstituted Piperazines. (2012, July 4). Journal of Chemical Crystallography, 42(10), 1039-1044. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). Pharmaceuticals, 16(10), 1459. [Link]

  • 1-[2-(2,4-DIMETHYLPHENYLSULFANYL) PHENYL]PIPERAZINE ACETATE IN CRYSTALLINE FORM. (2014, June 30).
  • 1-(2-METHOXYPHENYL)PIPERAZINE. (2005, June 27). Retrieved from SWGDRUG.org: [Link]

  • Crystal structure of 1-[(4-chloro-phenyl)-phenyl-methyl]piperazine, C17H19CIN2. (n.d.). Acta Crystallographica Section E: Structure Reports Online, 62(12), o5558-o5559. [Link]

  • Crystal structures and supramolecular assembly of 1 : 2 piperazine with o- and p-nitrophenol. (n.d.). Retrieved from Lund University: [Link]

  • A Novel Cocrystal of Daidzein with Piperazine to Optimize the Solubility, Permeability and... (2024, April 10). Pharmaceutics, 16(4), 522. [Link]

Sources

stability issues of 1-(2-Cyclopropylphenyl)piperazine in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1-(2-Cyclopropylphenyl)piperazine (CPP). As a Senior Application Scientist, I have designed this knowledge base to help researchers, analytical chemists, and drug development professionals navigate the specific physicochemical vulnerabilities of phenylpiperazine derivatives.

Because CPP contains both an electron-rich aromatic system and a highly nucleophilic secondary amine, it is exceptionally prone to environmental degradation in solution. This guide synthesizes field-proven methodologies, mechanistic causality, and quantitative data to ensure the absolute integrity of your experimental workflows.

Part 1: Quantitative Stability Data

To establish a baseline for your experimental design, the following table summarizes the quantitative degradation profiles of piperazine derivatives under various stress conditions.

Stress ConditionPrimary MechanismObserved EffectEstimated Half-Life (25°C)Preventative Measure
Atmospheric Air (CO₂) Carbamate FormationWhite precipitate, loss of titer< 24 hours (Free base)Purge solvents with Argon
Oxidative (O₂ / ROS) N-oxidation, DealkylationExtra HPLC peaks, yellowing7-14 days in solutionDegassed solvents, amber vials
Light (UV/Vis) Photolysis (Aromatic ring)Rapid loss of purity2-3 days (if exposed)Foil wrapping, dark storage
Halogenated Solvents N-alkylation (Sₙ2)Adduct formation (+14/84 Da)< 48 hours (in DCM)Use pure DMSO or Acetonitrile

Part 2: Troubleshooting Knowledge Base (FAQs)

Q: Why did my 1-(2-Cyclopropylphenyl)piperazine stock solution turn cloudy overnight? A: This is a classic symptom of carbon dioxide absorption. The secondary amine in the piperazine ring is highly nucleophilic. When exposed to atmospheric air, it aggressively reacts with CO₂ to form a piperazine carbamate (1[1]). Because carbamate salts of piperazines have significantly lower solubility in organic solvents and water at neutral/high pH than the parent free base, they crash out of solution as a fine white precipitate. This alters your actual solution concentration, ruining quantitative assays.

Q: My assay results are dropping over a 2-week period despite storing the solution in the fridge. Why? A: You are likely observing oxidative degradation. Phenylpiperazines are vulnerable to oxidation, particularly at the N1 and N4 positions of the piperazine ring (2[2]). Trace transition metals (often leaching from low-quality glassware) or UV light can catalyze the formation of an anilinyl radical intermediate. This radical subsequently undergoes N-dealkylation and C-hydroxylation, permanently destroying your active compound and introducing complex impurities into your assay (3[3]).

Q: I stored my compound in dichloromethane (DCM) and my LC-MS shows unexpected mass shifts. What happened? A: Halogenated solvents like DCM or chloroform are strictly contraindicated for the long-term storage of secondary amines. Over time, the piperazine nitrogen acts as a nucleophile in an Sₙ2 reaction with the solvent, leading to N-alkylation (e.g., forming chloromethyl adducts). Always use anhydrous DMSO or Acetonitrile for stock solutions.

Chemical degradation pathways of 1-(2-Cyclopropylphenyl)piperazine.

Part 3: Experimental Workflows & Protocols

To prevent the issues described above, follow this self-validating protocol for preparing ultra-stable stock solutions. We do not just list steps; we engineer the environment to eliminate the chemical causality of degradation.

Protocol: Preparation of Ultra-Stable DMSO Stock Solutions

1. Solvent Degassing (Causality: O₂ and CO₂ Elimination)

  • Step: Sparge anhydrous, HPLC-grade DMSO with high-purity Argon gas for 15 minutes prior to use.

  • Why: This physically displaces dissolved oxygen and CO₂, preventing both oxidative dealkylation and the formation of insoluble carbamate salts (4[4]).

2. Dissolution (Causality: Thermal Energy Control)

  • Step: Weigh the CPP free base under a nitrogen stream. Add the degassed DMSO to reach your target concentration (e.g., 10 mM). Vortex gently until dissolved. Do not sonicate.

  • Why: Sonication generates localized heat and cavitation, providing the activation energy required for rapid free-radical oxidation of the secondary amine.

3. Aliquoting and Headspace Purging (Causality: Long-term Equilibrium)

  • Step: Dispense the solution into single-use amber glass vials. Before sealing with PTFE-lined caps, overlay the headspace of each vial with a gentle stream of Argon gas.

  • Why: Amber glass prevents UV-catalyzed photolysis. The Argon overlay prevents atmospheric CO₂ ingress during storage, which would otherwise shift the equilibrium towards carbamate precipitation over time.

4. System Self-Validation (Crucial Step)

  • Step: Immediately after sealing the batch, take one vial and run a baseline HPLC-UV (254 nm) assay.

  • Validation Logic: This establishes a "Time Zero" purity profile. If the purity is <99% or a secondary peak appears at a lower retention time, oxidation occurred during the preparation phase. The protocol dictates that the batch must be discarded. If the peak is singular and sharp, the workflow is validated, and the remaining vials can be flash-frozen and stored at -20°C.

Troubleshooting workflow for piperazine solution instability.

References

  • Thermal degradation of novel piperazine-based amine blends for CO2 capture - illinois.edu -1

  • The Stability Study of a Novel Phenylpiperazine Derivative - isaacpub.org -3

  • Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates - acs.org - 4

  • Oxidative transformation of fluoroquinolone antibacterial agents and structurally related amines by manganese oxide - nih.gov - 2

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minimizing byproducts in 1-(2-Cyclopropylphenyl)piperazine synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This module is dedicated to troubleshooting the synthesis of 1-(2-Cyclopropylphenyl)piperazine , a critical building block in the development of atypical antipsychotics (e.g., Lurasidone).

Synthesizing N-arylpiperazines often introduces complex impurity profiles that can derail downstream API manufacturing. This guide bypasses generic advice, providing mechanistic root-cause analyses and self-validating protocols to eliminate byproducts across the two most common synthetic routes: Palladium-catalyzed Buchwald-Hartwig amination and classical cyclocondensation.

Part 1: Diagnostic Decision Tree

Use the diagnostic workflow below to map your observed byproducts to their mechanistic root causes and immediate chemical solutions.

G Target Target: 1-(2-Cyclopropylphenyl)piperazine RouteA Route A: Buchwald-Hartwig (Aryl Bromide + Piperazine) Target->RouteA RouteB Route B: Cyclocondensation (Aniline + Bis-chloroethylamine) Target->RouteB ByA1 Issue: Bis-arylation (m/z 319.4) RouteA->ByA1 Excess Aryl Halide ByA2 Issue: Dehalogenation (m/z 118.1) RouteA->ByA2 Hydride Transfer ByB1 Issue: Incomplete Cyclization (Linear Amine) RouteB->ByB1 High Activation Energy ByB2 Issue: Thermal Degradation (Tar Formation) RouteB->ByB2 Prolonged Heating SolA1 Fix: 4-5 eq Piperazine OR RuPhos Ligand ByA1->SolA1 SolA2 Fix: Anhydrous Toluene, NaOtBu Base ByA2->SolA2 SolB1 Fix: Catalytic NaI (Finkelstein Exchange) ByB1->SolB1 SolB2 Fix: Temp Control (130 °C) & Inert Atmosphere ByB2->SolB2

Fig 1. Diagnostic decision tree for 1-(2-cyclopropylphenyl)piperazine synthesis byproducts.

Part 2: Troubleshooting Guides & FAQs

Route A: Buchwald-Hartwig Cross-Coupling

Context: Coupling 1-bromo-2-cyclopropylbenzene with unprotected piperazine.

Q: I am seeing a massive peak at m/z 319 in my LC-MS instead of my target (m/z 203). How do I stop this bis-arylation byproduct? A: You are observing the formation of 1,4-bis(2-cyclopropylphenyl)piperazine. Unprotected piperazine has two identical secondary amine sites. Once the first arylation occurs, the resulting mono-arylpiperazine retains significant nucleophilicity, allowing it to fiercely compete with unreacted piperazine for the Pd-aryl intermediate.

  • The Mechanistic Fix: You must kinetically disadvantage the mono-adduct. First, use a large stoichiometric excess of piperazine (4.0 - 5.0 equivalents). Second, utilize a bulky biarylphosphine ligand like RuPhos . The extreme steric bulk of the RuPhos-Pd complex severely hinders the coordination of the bulky mono-arylated piperazine, kinetically favoring the coupling of the smaller, unsubstituted piperazine (1)[1].

Q: My aryl bromide is converting to cyclopropylbenzene (m/z 118). What causes this dehalogenation? A: The aryl bromide is being reduced. This occurs when the Pd-aryl species undergoes β-hydride elimination (if protic impurities are present) or abstracts a hydride from the solvent before reductive elimination can occur.

  • The Mechanistic Fix: Ensure strictly anhydrous conditions. Switch from weak bases to a strong, non-nucleophilic base like Sodium tert-butoxide (NaOtBu) in an aprotic solvent like Toluene. This facilitates rapid reductive elimination, outcompeting the hydride transfer pathways (2)[2].

Route B: Cyclocondensation

Context: Reacting 2-cyclopropylaniline with bis(2-chloroethyl)amine hydrochloride.

Q: My reaction is stalling, leaving a linear intermediate (m/z ~266). Why won't the ring close? A: The initial intermolecular alkylation forms a linear N-(2-chloroethyl) intermediate. The subsequent intramolecular SN2 ring closure is entropically less favored and requires overcoming a high activation energy to form the 6-membered piperazine ring.

  • The Mechanistic Fix: Introduce 10-20 mol% Sodium Iodide (NaI) to the reaction mixture. This triggers an in situ Finkelstein reaction, converting the terminal alkyl chlorides into alkyl iodides. Because iodide is a vastly superior leaving group, the rate of the intramolecular cyclization increases dramatically, minimizing linear byproducts (3)[3].

Part 3: Quantitative Data Summary

Synthetic RouteTarget [M+H]+Major ByproductByproduct[M+H]+Root CausePreventive Mitigation
A: Buchwald-Hartwig 203.31,4-Bis(2-cyclopropylphenyl)piperazine319.4Competitive nucleophilicity of mono-adduct4-5 eq Piperazine; RuPhos ligand
A: Buchwald-Hartwig 203.3Cyclopropylbenzene118.1Hydride transfer / β-hydride eliminationAnhydrous Toluene; NaOtBu base
B: Cyclocondensation 203.3Linear N-(2-chloroethyl) intermediate266.8High activation energy for ring closure10-20 mol% NaI (Finkelstein exchange)
B: Cyclocondensation 203.3Polymeric Tar / DegradationN/AOxidative thermal degradationInert atmosphere; T ≤ 130 °C

Part 4: Validated Experimental Protocols

Protocol 1: Optimized Buchwald-Hartwig Monoarylation (Self-Validating)

This protocol utilizes steric hindrance and stoichiometry to force monoarylation.

  • Catalyst Pre-formation: In an oven-dried Schlenk flask under Argon, charge Pd2(dba)3 (2.0 mol%), RuPhos (4.0 mol%), NaOtBu (1.5 eq), and anhydrous Piperazine (4.0 eq).

  • Solvation: Add anhydrous Toluene (0.2 M relative to aryl bromide) and stir at room temperature for 5 minutes. Causality: Pre-forming the active Pd-RuPhos complex prevents catalyst degradation before the substrate is introduced.

  • Substrate Addition: Inject 1-bromo-2-cyclopropylbenzene (1.0 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 100 °C in a pre-heated oil bath for 3-4 hours.

  • Validation Check: Sample the reaction for LC-MS. The protocol is successful if the m/z 197/199 peak (aryl bromide) has disappeared, m/z 203 is dominant, and m/z 319 (bis-arylation) is <5% AUC.

  • Aqueous Workup: Cool to room temperature and quench with distilled water. Extract with Ethyl Acetate (3x). Critical Step: Wash the combined organic layers with copious amounts of water (5x). Causality: Piperazine is highly water-soluble; aggressive aqueous washing completely removes the 3.0 eq excess without requiring complex chromatography.

  • Isolation: Dry over Na2SO4, concentrate, and purify via silica gel chromatography (DCM:MeOH 95:5) to isolate the pure mono-arylated product.

Protocol 2: NaI-Catalyzed Cyclocondensation

This protocol utilizes leaving-group exchange to lower the activation energy of ring closure.

  • Preparation: To a round-bottom flask equipped with a reflux condenser, add 2-cyclopropylaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.1 eq), and anhydrous K2CO3 (3.0 eq).

  • Catalyst Addition: Add Sodium Iodide (NaI) (0.2 eq). Causality: NaI facilitates the in situ Finkelstein exchange, generating the highly reactive iodo-intermediate.

  • Reaction: Suspend the mixture in anhydrous Acetonitrile (0.5 M). Heat to a gentle reflux (approx. 80-85 °C) under a Nitrogen atmosphere for 12-16 hours. Causality: Acetonitrile at 80 °C prevents the thermal tarring commonly seen when using diethylene glycol at 150 °C.

  • Validation Check: Analyze via LC-MS. The linear intermediate (m/z ~266) must be <2% relative to the target product (m/z 203). If >2%, extend reflux by 4 hours.

  • Workup: Evaporate the solvent under reduced pressure. Partition the residue between Dichloromethane and 1M aqueous NaOH. Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate to yield the crude product.

Part 5: References

  • Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. National Institutes of Health (PMC). URL:

  • Parallel Synthesis of N-Arylpiperazines Using Polymer-Assisted Reactions. ResearchGate. URL:

  • Optimizing reaction conditions for N-arylation of piperazine. BenchChem. URL:

Sources

Technical Support Center: Optimizing N-Arylation of Piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the N-arylation of piperazine. This guide is crafted for researchers, scientists, and drug development professionals who are navigating the complexities of this crucial chemical transformation. The N-aryl piperazine motif is a cornerstone in medicinal chemistry, appearing in a vast number of FDA-approved drugs.[1][2][3] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you overcome common challenges and achieve high-yielding, selective reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges encountered during the N-arylation of piperazine in a question-and-answer format, focusing on the causality behind the issues and providing actionable solutions.

Issue 1: Low or No Product Yield

Question: My N-arylation reaction is resulting in a low yield or no desired product. What are the likely causes and how can I fix it?

Answer: Low yields in N-arylation reactions, particularly in palladium-catalyzed Buchwald-Hartwig aminations, can stem from several factors.[4] A systematic approach to troubleshooting is essential.

  • Catalyst and Ligand Inactivity: The choice of palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is critical.[4] For challenging substrates like electron-rich or sterically hindered aryl chlorides, bulky and electron-rich biarylphosphine ligands such as RuPhos or XPhos are often necessary to facilitate the catalytic cycle.[5] Modern palladium precatalysts (e.g., G3 or G4 Buchwald precatalysts) can also offer improved activity and stability.[5] It's advisable to screen a panel of ligands and catalysts to find the optimal combination for your specific substrates.

  • Inappropriate Base Selection: The base plays a crucial role in the reaction mechanism. For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or potassium phosphate (K₃PO₄) are commonly employed.[5] The base's strength and solubility are key. Ensure the chosen base is sufficiently soluble in your reaction solvent. For sensitive substrates, a milder base such as cesium carbonate (Cs₂CO₃) may be beneficial.[5]

  • Unsuitable Solvent: The solvent must be able to dissolve the reactants and be compatible with the catalytic system. Toluene, dioxane, and THF are common choices for Buchwald-Hartwig reactions.[5] It is imperative that the solvent is anhydrous, as water can deactivate both the catalyst and the base.[5]

  • Reaction Temperature: Higher temperatures (80-110 °C) may be required, especially for less reactive aryl halides.[5]

Issue 2: Formation of Bis-arylated Byproduct

Question: I am observing a significant amount of the undesired bis-arylated piperazine in my reaction mixture. How can I improve the selectivity for mono-arylation?

Answer: The formation of the 1,4-di-substituted byproduct is a frequent challenge due to the presence of two reactive secondary amines in the piperazine ring.[4] Several strategies can be employed to enhance mono-selectivity:

  • Stoichiometry Control: Using a large excess of piperazine (typically 4-10 equivalents) relative to the aryl halide can statistically favor the reaction of the aryl halide with an unsubstituted piperazine molecule.[4][6] In some cases, piperazine itself can be used as the solvent ("neat" conditions).[5][6]

  • Slow Addition of the Aryl Halide: A slow, controlled addition of the aryl halide to the reaction mixture helps to maintain a high concentration of piperazine relative to the electrophile, thereby minimizing the formation of the bis-arylated product.[4][5]

  • Use of a Mono-Protected Piperazine: A highly effective method is to use a mono-protected piperazine, such as N-Boc-piperazine.[5] This ensures that only one nitrogen atom is available for arylation. The Boc protecting group can be readily removed later using acidic conditions.

Issue 3: Dehalogenation of the Aryl Halide

Question: My reaction is showing significant dehalogenation of my aryl halide starting material. What is causing this side reaction?

Answer: Dehalogenation is a catalyst-mediated side reaction where the catalyst promotes the reduction of the aryl halide instead of the desired C-N bond formation. This is a common side product in Ullmann (copper-catalyzed) couplings and can also occur in palladium-catalyzed reactions.[5]

To mitigate this, ensure that your reaction setup is free of potential hydrogen sources. The choice of ligand and catalyst can also influence the extent of this side reaction. Screening different catalytic systems may be necessary.

Frequently Asked Questions (FAQs)

Q1: Which catalytic system should I start with for my N-arylation of piperazine? A1: The choice depends on your specific substrates. For a general starting point in a palladium-catalyzed Buchwald-Hartwig reaction, a combination of Pd₂(dba)₃ or a Buchwald precatalyst with a bulky, electron-rich biarylphosphine ligand like RuPhos or XPhos, and a strong base like NaOtBu in an anhydrous solvent like toluene is a robust choice.[5] For copper-catalyzed Ullmann couplings, a copper(I) source with a diamine ligand is a common starting point.[7]

Q2: Can I perform the N-arylation reaction open to the air? A2: While some modern palladium precatalysts are air- and moisture-stable, it is generally recommended to perform N-arylation reactions under an inert atmosphere (e.g., argon or nitrogen).[6] This prevents the deactivation of the catalyst and base, especially when using sensitive reagents.

Q3: My aryl halide is an electron-rich and sterically hindered aryl chloride. What conditions are recommended? A3: This is a particularly challenging substrate combination. For a successful Buchwald-Hartwig reaction, you should consider using:

  • Catalyst: A modern, highly active palladium precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[5]

  • Ligand: A bulky, electron-rich biarylphosphine ligand such as XPhos or RuPhos.[5]

  • Base: A strong base like NaOtBu or LiHMDS.

  • Temperature: Higher reaction temperatures (e.g., 80-110 °C) will likely be necessary.[5]

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Mono-N-Arylation of Piperazine

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., RuPhos)

  • Base (e.g., NaOtBu)

  • Piperazine

  • Aryl halide

  • Anhydrous solvent (e.g., toluene)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium catalyst, ligand, base, and piperazine.

  • Seal the vial with a septum and purge with an inert gas (e.g., argon) for 5 minutes.[5]

  • Add the anhydrous solvent via syringe, followed by the aryl halide.[5]

  • Place the vial in a preheated oil bath at the desired temperature (e.g., 100 °C).[5]

  • Stir the reaction mixture vigorously and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.[5]

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.[5]

Protocol 2: General Procedure for Copper-Catalyzed N-Arylation (Ullmann Condensation)

This classical method often requires higher temperatures but can be a cost-effective alternative to palladium catalysis.[7]

Materials:

  • Copper catalyst (e.g., CuI)

  • Ligand (e.g., 1,10-phenanthroline)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Piperazine

  • Aryl halide

  • Solvent (e.g., DMF or DMSO)

Procedure:

  • To a reaction vessel, add the piperazine, aryl halide, copper catalyst, ligand, and base.[7]

  • Add the solvent and seal the vessel.

  • Heat the reaction mixture to the desired temperature (typically 100-160 °C) with stirring.[7]

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with water and extract with an organic solvent.[7]

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.[7]

  • Purify the crude product by flash column chromatography.

Data Summary

Table 1: Recommended Starting Conditions for N-Arylation of Piperazine

ParameterBuchwald-Hartwig (Pd-catalyzed)Ullmann (Cu-catalyzed)
Catalyst Pd₂(dba)₃ or Buchwald PrecatalystsCuI, Cu₂O
Ligand RuPhos, XPhos, SPhos1,10-phenanthroline, L-proline
Base NaOtBu, KOtBu, K₃PO₄, Cs₂CO₃K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Toluene, Dioxane, THF (anhydrous)DMF, DMSO
Temperature 80 - 110 °C100 - 160 °C

Visual Guides

Troubleshooting Workflow for Low Product Yield

LowYieldTroubleshooting start Low or No Product Yield catalyst Check Catalyst/Ligand System start->catalyst base Evaluate Base start->base solvent Verify Solvent Quality start->solvent temp Optimize Temperature start->temp screen_ligands Screen Different Ligands/Catalysts catalyst->screen_ligands check_base Check Base Strength & Solubility base->check_base use_anhydrous Use Anhydrous Solvent solvent->use_anhydrous increase_temp Increase Reaction Temperature temp->increase_temp success Improved Yield screen_ligands->success check_base->success use_anhydrous->success increase_temp->success

Caption: A logical workflow for diagnosing and resolving low-yielding N-arylation reactions.

Strategies to Improve Mono-Arylation Selectivity

MonoSelectivity start Bis-Arylation Observed strategy1 Stoichiometry Control (Excess Piperazine) start->strategy1 strategy2 Slow Addition of Aryl Halide start->strategy2 strategy3 Use Mono-Protected Piperazine (e.g., N-Boc) start->strategy3 outcome Increased Mono-Arylation Selectivity strategy1->outcome strategy2->outcome strategy3->outcome

Caption: Key strategies to minimize the formation of bis-arylated byproducts.

References

  • Optimizing reaction conditions for N-aryl
  • Application Notes and Protocols for N-arylation of Piperazine-2-thione. (2025). Benchchem.
  • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. (2016).
  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2025).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). PMC.
  • Technical Support Center: Optimizing Piperazine Synthesis. (2025). Benchchem.
  • Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amin
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (n.d.). Dalton Transactions (RSC Publishing).

Sources

addressing poor yield in the synthesis of 1-(2-Cyclopropylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-(2-Cyclopropylphenyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly poor yields, in this synthesis. We will explore the common pitfalls and provide robust, field-proven solutions based on established chemical principles.

The predominant and most versatile method for synthesizing 1-(2-Cyclopropylphenyl)piperazine is the Palladium-catalyzed Buchwald-Hartwig amination.[1][2] This C-N cross-coupling reaction offers broad functional group tolerance and is highly effective for forming the crucial aryl-amine bond.[1] However, its success is contingent on the careful selection and control of several key parameters. This guide will focus on troubleshooting and optimizing this specific reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(2-Cyclopropylphenyl)piperazine?

A1: The most prevalent and scalable method is the Buchwald-Hartwig amination, which involves the palladium-catalyzed cross-coupling of an aryl halide (typically 2-cyclopropylbromobenzene or 2-cyclopropylchlorobenzene) with piperazine.[2][3] This method has largely replaced harsher, traditional techniques like nucleophilic aromatic substitution due to its milder conditions and broader substrate scope.[1]

Q2: Why is controlling the stoichiometry of piperazine so critical in this reaction?

A2: Piperazine is a symmetrical diamine, meaning it has two reactive secondary amine sites. If the ratio of piperazine to the aryl halide is too low (e.g., 1:1 or less), a significant and often difficult-to-separate byproduct, 1,4-bis(2-cyclopropylphenyl)piperazine , can form.[4] Using a moderate excess of piperazine (typically 1.2 to 2.0 equivalents) favors the desired mono-arylated product by statistical probability.[4]

Q3: What are the most critical parameters to control for a successful Buchwald-Hartwig reaction?

A3: The "three pillars" of a successful Buchwald-Hartwig amination are:

  • The Catalyst-Ligand System: The choice of palladium source and, more importantly, the phosphine ligand is paramount. The ligand stabilizes the palladium center and facilitates the catalytic cycle.[5][6]

  • The Base: The base is required to deprotonate the amine, but its strength and solubility can dramatically impact reaction rate and side reactions.[5]

  • Reaction Conditions: Strict adherence to anhydrous and anaerobic (inert atmosphere) conditions is essential to prevent catalyst deactivation. Solvent choice and temperature are also key optimization parameters.[4][5]

Troubleshooting Guide: Addressing Poor Yield

This section addresses specific experimental issues in a question-and-answer format.

Problem 1: Low or no conversion of the aryl halide starting material.

Q: My reaction stalls, and I recover most of my 2-cyclopropylbromobenzene. What's wrong?

This is a classic symptom of an inactive or poisoned catalytic system. Let's break down the potential causes.

  • Possible Cause A: Inactive Catalyst Species

    • Explanation: The active catalyst is a Pd(0) species, which is generated in situ from a Pd(II) or Pd(0) precatalyst.[6][7] If this activation fails or the active species is quenched by oxygen or moisture, the catalytic cycle will not initiate. Modern palladacycle precatalysts (e.g., G3 or G4 type) are often more reliable than older sources like Pd(OAc)₂ because they form the active Pd(0) catalyst more cleanly.[5]

    • Solution:

      • Ensure Inert Atmosphere: Use a Schlenk line or glovebox to assemble the reaction. Purge the reaction vessel thoroughly with argon or nitrogen for 5-10 minutes.[5]

      • Use Anhydrous, Degassed Solvents: Solvents like toluene or dioxane should be anhydrous and degassed (e.g., via sparging with argon or freeze-pump-thaw cycles) before use.

      • Select a Reliable Precatalyst: If you are using Pd(OAc)₂ or Pd₂(dba)₃, consider switching to an air-stable precatalyst like XPhos Pd G3 or RuPhos Pd G3, which are designed for robust activation.[5]

  • Possible Cause B: Inappropriate Ligand Choice

    • Explanation: The ligand is not a passive spectator; it dictates the reactivity of the palladium center. For coupling secondary amines like piperazine, bulky, electron-rich biarylphosphine ligands are generally required to promote the crucial reductive elimination step.[5][6]

    • Solution:

      • Select a Proven Ligand: For secondary cyclic amines, ligands such as RuPhos or XPhos are excellent starting points.[5] BrettPhos can also be effective.[5]

      • Optimize Pd:Ligand Ratio: When not using a precatalyst, a Pd:Ligand ratio of 1:1.2 to 1:2 is typical to ensure the palladium center remains coordinated and stable.

  • Possible Cause C: Incorrect Base Selection

    • Explanation: A base that is too weak will not deprotonate the piperazine-palladium complex effectively, stalling the catalytic cycle. Conversely, a base with poor solubility can lead to reproducibility issues.[5][6]

    • Solution:

      • Use a Strong, Non-nucleophilic Base: Sodium tert-butoxide (NaOtBu) is the most common and effective base for this type of coupling.[5] Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.

      • Consider Weaker Bases for Sensitive Substrates: If your substrate has base-sensitive functional groups (not applicable here, but good to know), weaker bases like Cs₂CO₃ or K₃PO₄ can be used, though they often require higher temperatures.[5]

Problem 2: The major product is the bis-arylated byproduct.

Q: I'm getting a good conversion, but my main isolated product is 1,4-bis(2-cyclopropylphenyl)piperazine. How do I favor the mono-arylated product?

  • Explanation: This is a stoichiometry issue. The initially formed 1-(2-Cyclopropylphenyl)piperazine is still a reactive secondary amine. If the concentration of the aryl halide is high relative to the total available piperazine N-H sites, the second arylation becomes a significant competing reaction.

  • Solution:

    • Increase the Excess of Piperazine: Adjust the piperazine to aryl halide ratio. Start with 1.5 equivalents of piperazine and increase to 2.0 or even 3.0 equivalents if the bis-arylation persists.

    • Slow Addition of Aryl Halide: In challenging cases, dissolving the aryl halide in your reaction solvent and adding it slowly via syringe pump over several hours can maintain a low instantaneous concentration, further suppressing the second addition.

Problem 3: Significant hydrodehalogenation of the starting material is observed.

Q: My GC-MS analysis shows a significant peak for cyclopropylbenzene. Where is this coming from?

  • Explanation: Hydrodehalogenation is a side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom.[5] This can occur via a competing pathway in the catalytic cycle, often beta-hydride elimination from the palladium-amide complex, which can be promoted by certain catalyst systems or high temperatures.[1]

  • Solution:

    • Lower the Reaction Temperature: High temperatures can promote side reactions. Try running the reaction at a lower temperature (e.g., 80-90 °C instead of 110 °C) for a longer period.

    • Screen Different Ligands: The ligand structure influences the stability of intermediates and the relative rates of productive vs. unproductive pathways. Switching from, for example, XPhos to RuPhos might mitigate this side reaction.

    • Check Base Quality: Ensure your base (especially NaOtBu) is pure. Impurities can sometimes contribute to undesired reduction pathways.

Visual and Data-Driven Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting poor yields in the synthesis.

G cluster_start Start cluster_analysis Analysis cluster_scenarios Identify Primary Issue cluster_solutions Implement Solutions start Poor Yield Observed analysis Analyze Crude Reaction Mixture (GC-MS, LC-MS, NMR) start->analysis low_conv Low Aryl Halide Conversion analysis->low_conv What is the main issue? bis_aryl Major Byproduct is Bis-Arylated Piperazine analysis->bis_aryl What is the main issue? dehalo Significant Hydrodehalogenation analysis->dehalo What is the main issue? sol_cat 1. Check Inert Conditions 2. Use Reliable Precatalyst 3. Screen Ligands (XPhos, RuPhos) 4. Verify Base (NaOtBu) low_conv->sol_cat Catalyst Inactivity sol_stoich 1. Increase Piperazine Excess (1.5-2.0 eq) 2. Consider Slow Addition of Aryl Halide bis_aryl->sol_stoich Stoichiometry Issue sol_dehalo 1. Lower Reaction Temperature 2. Screen Alternative Ligands dehalo->sol_dehalo Side Reaction

Sources

Validation & Comparative

A Comparative Guide to Arylpiperazine Derivatives: Profiling 1-(2-Cyclopropylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Arylpiperazine Scaffold as a Cornerstone of CNS Drug Discovery

The N-arylpiperazine motif is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its structural versatility and ability to interact with a wide range of aminergic G protein-coupled receptors (GPCRs) have cemented its role in the development of therapeutics for central nervous system (CNS) disorders, including schizophrenia, depression, and anxiety.[1][3][4] The power of this scaffold lies in its modular nature; modifications to the aryl ring, the piperazine core, or the second terminal pharmacophore group can dramatically alter a compound's affinity, selectivity, and functional activity at key neurological targets like serotonin (5-HT) and dopamine (D) receptors.[1][5]

This guide provides a comparative analysis of 1-(2-Cyclopropylphenyl)piperazine, a derivative featuring a small, rigid, and lipophilic cyclopropyl group at the ortho position of the phenyl ring. While direct, extensive pharmacological data for this specific molecule is not widely published, we can extrapolate its likely performance by examining established Structure-Activity Relationships (SAR) within the arylpiperazine class. We will compare its predicted profile against well-characterized derivatives with alternative substitutions, providing the scientific rationale, supporting data from analogous compounds, and detailed experimental protocols for researchers aiming to synthesize and evaluate such molecules.

I. Synthetic Strategies: The Rise of Palladium-Catalyzed C-N Coupling

The creation of the critical C-N bond between the aryl ring and the piperazine nitrogen is the cornerstone of synthesizing this class of compounds. While traditional methods exist, the Buchwald-Hartwig amination has become the gold standard due to its high efficiency, functional group tolerance, and relatively mild reaction conditions.[6] This palladium-catalyzed cross-coupling reaction allows for the direct formation of the N-aryl bond from an aryl halide and piperazine, significantly streamlining the synthetic process.[6][7][8]

General Synthetic Workflow: Buchwald-Hartwig Amination

The diagram below illustrates the general workflow for the synthesis of N-arylpiperazines, a process that is highly efficient for producing compounds like 1-(2-Cyclopropylphenyl)piperazine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl Halide (e.g., 1-bromo-2-cyclopropylbenzene) Process Buchwald-Hartwig Cross-Coupling A->Process B Piperazine B->Process Catalyst Palladium Pre-catalyst (e.g., Pd(OAc)2) Catalyst->Process Ligand Phosphine Ligand (e.g., BINAP, XPhos) Ligand->Process Base Base (e.g., NaOtBu, Cs2CO3) Base->Process Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Process Purify Workup & Purification (e.g., Chromatography) Process->Purify Product N-Arylpiperazine Product (e.g., 1-(2-Cyclopropylphenyl)piperazine) Purify->Product cluster_membrane Cell Membrane Receptor 5-HT1A Receptor G_Protein Gi/o Protein Receptor->G_Protein Activates Ligand Arylpiperazine Agonist Ligand->Receptor Binds AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Response Cellular Response (e.g., Neuronal Hyperpolarization) cAMP->Response Mediates

Caption: Agonist binding to the 5-HT1A receptor activates Gi/o, inhibiting cAMP production.

III. Key Experimental Protocols

To empower researchers, this section provides detailed, self-validating methodologies for the synthesis and evaluation of novel arylpiperazine derivatives.

Protocol 1: Synthesis of 1-(2-Cyclopropylphenyl)piperazine via Buchwald-Hartwig Amination

Objective: To synthesize 1-(2-Cyclopropylphenyl)piperazine from 1-bromo-2-cyclopropylbenzene and piperazine.

Materials:

  • 1-bromo-2-cyclopropylbenzene

  • Piperazine (anhydrous)

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add Pd(OAc)₂ (2 mol%), BINAP (2.5 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Reactant Addition: Add piperazine (1.2 equivalents) followed by anhydrous toluene. Stir the mixture for 10 minutes at room temperature.

  • Initiation: Add 1-bromo-2-cyclopropylbenzene (1.0 equivalent) to the flask via syringe.

    • Rationale: The use of bidentate phosphine ligands like BINAP is known to prevent the formation of inactive palladium dimers and accelerate the catalytic cycle. [6]Sodium tert-butoxide is a strong, non-nucleophilic base required for the deprotonation of piperazine.

  • Reaction: Heat the reaction mixture to 100°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, quench the reaction with water. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the pure 1-(2-Cyclopropylphenyl)piperazine.

Protocol 2: Radioligand Competition Binding Assay for the Human 5-HT1A Receptor

Objective: To determine the binding affinity (Ki) of a test compound (e.g., 1-(2-Cyclopropylphenyl)piperazine) for the 5-HT1A receptor.

Materials:

  • Cell membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT1A receptor. [9]* Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT1A agonist).

  • Non-specific binding control: Serotonin (5-HT) at a high concentration (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4. [10]* 96-well microplates.

  • Glass fiber filters (GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI). [10][11]* Scintillation cocktail and a microplate scintillation counter.

Experimental Workflow Diagram

A Prepare Reagents: 1. Test Compound Dilutions 2. Radioligand ([³H]8-OH-DPAT) 3. Receptor Membranes B Incubate in 96-well Plate (Total Volume: 250 µL) - 150 µL Membranes - 50 µL Test Compound/Control - 50 µL Radioligand A->B C Incubation Conditions: 60 min at 30°C with gentle agitation B->C D Terminate Reaction by Rapid Vacuum Filtration onto PEI-soaked GF/C filter mat C->D E Wash Filters 4x with Ice-Cold Wash Buffer to remove unbound radioligand D->E F Dry Filters, Add Scintillation Cocktail, and Count Radioactivity (Counts Per Minute - CPM) E->F G Data Analysis: - Calculate % Inhibition - Determine IC50 via non-linear regression - Calculate Ki using Cheng-Prusoff equation F->G

Sources

A Comparative Guide to the Bioactivity of Cyclopropylphenylpiperazine Analogs

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Arylpiperazine Scaffold in CNS Drug Discovery

The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with multiple high-value pharmacological targets within the central nervous system (CNS).[1] Derivatives incorporating this structure have led to the development of numerous successful drugs, including antipsychotics like aripiprazole and anxiolytics such as buspirone.[2] Their therapeutic effects are often mediated by modulating key G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors, which are deeply implicated in the pathophysiology of various neuropsychiatric disorders like schizophrenia, depression, and anxiety.[3][4][5]

This guide focuses on a specific, synthetically intriguing subclass: cyclopropylphenylpiperazine analogs. The cyclopropyl group, a small, strained carbocycle, is not merely a passive structural element.[6] Its unique electronic and conformational properties can significantly influence a molecule's metabolic stability, membrane permeability, and, most importantly, its binding affinity and selectivity for target receptors.[6] Here, we provide a comparative analysis of the bioactivity of these analogs, supported by experimental data, to elucidate the critical structure-activity relationships (SAR) that govern their pharmacological profiles.

Comparative Bioactivity at Key CNS Receptors

The therapeutic potential of cyclopropylphenylpiperazine analogs is largely defined by their affinity for specific serotonin and dopamine receptor subtypes. The following table summarizes in vitro binding affinity data (Ki, in nM) for a selection of arylpiperazine derivatives, highlighting the impact of various structural modifications. Lower Ki values indicate higher binding affinity.

Compound/Analog5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT7 (Ki, nM)D2 (Ki, nM)Reference
Aripiprazole 5.6-10.3-[3]
Compound 7 47.3-4.8>1000[3]
Compound 8 4.5---[3]
Compound 19 2.3-7.8-[3]
Compound 21 0.74-8.4-[3]
LASSBio-579 ~400~7000-~200[5]
Compound 9b 23.939.445.0-[2]
Compound 12a 41.531542.5300[2]
Compound 29 High AffinityHigh Affinity-High Affinity[7]
Compound 11 High AffinityHigh Affinity-High Affinity[8]

Note: This table is a compilation from multiple studies. Direct comparison should be made with caution as experimental conditions may vary. "High Affinity" indicates that the source reported strong binding but did not provide a specific Ki value.

Dissecting the Structure-Activity Relationship (SAR)

The data reveals that subtle changes to the cyclopropylphenylpiperazine scaffold can lead to dramatic shifts in receptor affinity and selectivity. The key to rational drug design lies in understanding these relationships.

A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis of similar arylpiperazine derivatives provides critical insights.[9] The steric bulk and electrostatic potential of substituents on the phenyl ring are primary determinants of binding affinity.

  • Ortho-Position: Substitution at the ortho position of the phenyl ring with a group that has a negative electrostatic potential is generally favorable for affinity at both 5-HT1A and α1 receptors.[9]

  • Meta-Position: This position appears to be crucial for differentiating between receptor subtypes. The 5-HT1A receptor can accommodate larger, bulkier substituents in this region, whereas the steric requirements for the α1 receptor are more constrained.[9]

  • Para-Position: This region generally has limited space, and bulky substituents are not well-tolerated by either receptor type.[9]

  • Linker Chain: The length and composition of the alkyl chain connecting the piperazine core to other pharmacophoric elements also play a significant role. For instance, increasing a linker from two to three carbons can produce potent dual 5-HT1A and 5-HT7 ligands.[3]

Caption: Key structural regions of arylpiperazines influencing receptor binding.

Mechanism of Action: Receptor Binding and Downstream Signaling

The majority of these analogs target GPCRs, which initiate intracellular signaling cascades upon ligand binding. For example, the 5-HT1A receptor, a primary target for anxiolytics and antidepressants, is a Gi/o-coupled receptor.[4] Agonist binding to the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular levels of cyclic AMP (cAMP). This cascade ultimately results in neuronal hyperpolarization and a reduction in neuronal firing rate.

GPCR_Signaling cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Ligand Arylpiperazine Analog Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP Production ↓ AC->cAMP Effect Neuronal Inhibition cAMP->Effect Leads to

Caption: Simplified signaling pathway for the Gi/o-coupled 5-HT1A receptor.

Experimental Protocols: Ensuring Data Integrity

The bioactivity data presented in this guide is primarily derived from in vitro radioligand binding assays. This technique is the gold standard for quantifying the affinity of a compound for a specific receptor.

Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound by measuring its ability to displace a known high-affinity radioligand from its receptor.

Materials:

  • Cell Membranes: Membranes from cell lines (e.g., CHO-K1, HEK-293) stably expressing the human cloned receptor of interest (e.g., 5-HT1A, 5-HT2A).[2]

  • Radioligand: A tritiated ([³H]) ligand with high affinity and specificity for the target receptor (e.g., [³H]-Ketanserin for 5-HT2A).[2]

  • Test Compounds: Cyclopropylphenylpiperazine analogs dissolved in an appropriate solvent (e.g., DMSO).

  • Reference Compound: A well-characterized drug known to bind to the receptor (e.g., Risperidone).[2]

  • Assay Buffer: A buffered solution to maintain physiological pH and ionic strength (e.g., 50 mM Tris-HCl, pH 7.4).[2]

  • Filtration Apparatus: A cell harvester to separate bound from unbound radioligand.

  • Scintillation Counter: To quantify the radioactivity.

Procedure:

  • Preparation: A reaction mixture is prepared in 96-well plates containing the cell membranes, assay buffer, and the radioligand at a fixed concentration.

  • Competition: The test compound is added to the wells in a range of increasing concentrations.

  • Incubation: The plates are incubated (e.g., for 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Defining Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a non-labeled drug to saturate the receptors.[2]

  • Termination & Filtration: The incubation is stopped by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the NSB from the total binding. The IC50 value (the concentration of test compound that displaces 50% of the specific binding of the radioligand) is determined using non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Workflow_Diagram A 1. Prepare Reaction Mixture (Membranes + Radioligand + Buffer) B 2. Add Test Compound (Varying Concentrations) A->B C 3. Incubate to Equilibrium (e.g., 60 min @ 25°C) B->C D 4. Rapid Filtration (Separate Bound from Unbound) C->D E 5. Scintillation Counting (Quantify Bound Radioactivity) D->E F 6. Data Analysis (Calculate IC50 and Ki) E->F

Caption: Workflow for a typical radioligand competition binding assay.

Conclusion and Future Directions

Cyclopropylphenylpiperazine analogs represent a versatile and potent class of CNS-active compounds. Their bioactivity is finely tuned by the specific substitution patterns on the aryl ring and the nature of the piperazine substituents. The data clearly indicates that these molecules can be engineered to achieve high affinity and, in some cases, selectivity for key serotonin and dopamine receptors. The structure-activity relationships discussed herein provide a rational basis for the design of next-generation analogs with improved pharmacological profiles, such as dual-target ligands or compounds with enhanced metabolic stability. Future research will likely focus on optimizing these scaffolds to develop novel therapeutics for complex neuropsychiatric disorders with greater efficacy and fewer side effects.

References

  • Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC. (2023). Vertex AI Search.
  • New Dual 5-HT1A and 5-HT7 Receptor Ligands derived
  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022). Vertex AI Search.
  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - MDPI. (2022). Vertex AI Search.
  • Synthesis and pharmacological evaluation of new N-phenylpiperazine derivatives designed as homologues of the antipsychotic lead compound LASSBio-579 | Request PDF - ResearchG
  • Synthesis and structure-activity relationships of a new model of arylpiperazines. 2. Three-dimensional quantitative structure-activity relationships of hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and alpha 1 receptors. A comparison of CoMFA models - PubMed. (1997). Vertex AI Search.
  • Synthesis and Critical View on the Structure-Activity Relationships of N-(Substituted phenyl)-/N-Diphenylmethyl-piperazine-Based Conjugates as Antimycobacterial Agents - MDPI. (2021). Vertex AI Search.
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Vertex AI Search.
  • Quantitative structure-activity relationship analysis of aryl alkanol piperazine derivatives with antidepressant activities - PubMed. (2009). Vertex AI Search.
  • Studies on 1-arylpiperazine derivatives with affinity for rat 5-HT7 and 5-HT1A receptors - PubMed. (2004). Vertex AI Search.
  • Binding modes of chain arylpiperazines to 5-HT1a, 5-HT2a and 5-HT7 receptors - PubMed. (2013). Vertex AI Search.
  • Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists - PubMed. Vertex AI Search.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent upd
  • The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Deriv
  • Design, Synthesis and Pharmacological Evaluation of Novel Conformationally Restricted N-arylpiperazine Derivatives Characterized as D 2 /D 3 Receptor Ligands, Candidates for the Treatment of Neurodegenerative Diseases - MDPI. (2022). Vertex AI Search.
  • Bioactive conformation of 1-arylpiperazines at central serotonin receptors - PubMed. (1985). Vertex AI Search.
  • Structure‐activity relationship of antidepressant activity piperazine derivatives.
  • Design, Synthesis and In vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents - Bentham Science Publishers. Vertex AI Search.
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics - PubMed. (2015). Vertex AI Search.
  • Synthesis and in vitro pharmacological evaluation of novel 2-hydroxypropyl-4-arylpiperazine derivatives as serotoninergic ligands - PubMed. (2014). Vertex AI Search.
  • Antagonism of vascular serotonin receptors by m-chlorophenylpiperazine and m-trifluoromethylphenylpiperazine - PubMed. Vertex AI Search.
  • Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed. (2020). Vertex AI Search.
  • Design, synthesis and biological activity evaluation of novel 4-((1-cyclopropyl-3-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl) oxy) pyridine-2-yl) amino derivatives as potent transforming growth factor-β (TGF-β)
  • Synthesis and in vivo evaluation of a novel peripheral benzodiazepine receptor PET radioligand - PubMed. (2005). Vertex AI Search.

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validation of 1-(2-Cyclopropylphenyl)piperazine binding affinity assays

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Validation Guide for 1-(2-Cyclopropylphenyl)piperazine Binding Affinity Assays: A Comparative Analysis

Introduction

The arylpiperazine scaffold, specifically 1-(2-Cyclopropylphenyl)piperazine (2-CPP), is a privileged pharmacophore in medicinal chemistry. It is predominantly recognized for its potent antagonism at α1​ -adrenoceptors and its modulatory effects on serotonin (5-HT) receptors, making it a critical building block for uroselective treatments and CNS therapeutics [1]. The cyclopropyl substitution at the ortho position of the phenyl ring imparts unique steric and electronic properties that drive receptor subtype selectivity.

For drug development professionals, accurately validating the binding affinity of 2-CPP and its derivatives is paramount. Relying on a single assay format risks artifacts; thus, an orthogonal testing funnel is required. This guide objectively compares three distinct binding assay platforms—Radioligand Binding, Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR)—and provides field-proven, self-validating protocols to ensure absolute data integrity[2].

Section 1: Objective Comparison of Assay Platforms

To establish a robust validation workflow, researchers must balance sensitivity, throughput, and kinetic resolution. The table below summarizes the quantitative and operational parameters of the three primary platforms used to evaluate 2-CPP analogs.

Table 1: Comparative Analysis of Binding Affinity Platforms for 2-CPP Derivatives

ParameterRadioligand Binding Assay (RBA)Fluorescence Polarization (FP)Surface Plasmon Resonance (SPR)
Principle Radioactive tracer displacementFluorophore tumbling rate changeLabel-free refractive index shift
Primary Output Equilibrium Ki​ , IC50​ , Bmax​ IC50​ , Ki​ (via Cheng-Prusoff)Kinetic rates ( kon​ , koff​ ), Kd​
Sensitivity Range Sub-nanomolar (pM to nM)Nanomolar (nM to μ M)Nanomolar to Micromolar
Throughput Medium (96-well format)High (384/1536-well format)Low to Medium
Real-Time Kinetics No (Endpoint equilibrium only)No (Endpoint equilibrium only)Yes
Cost per Well High (Isotope disposal costs)LowHigh (Sensor chips & maintenance)
Key Advantage Gold standard for true thermodynamic affinityHomogeneous mix-and-read; no radioactive wasteMeasures drug residence time ( 1/koff​ )

Section 2: Mechanistic Framework and Validation Workflow

Understanding the biological target's mechanism is critical for assay design. 2-CPP competitively binds to the orthosteric site of the α1​ -adrenoceptor (a Gq-coupled GPCR), preventing the endogenous ligand from triggering intracellular calcium release.

Pathway Ligand 1-(2-Cyclopropylphenyl)piperazine (Antagonist) Receptor α1-Adrenoceptor (GPCR) Ligand->Receptor Competitive Inhibition Gq Gq Protein Receptor->Gq Activation Blocked PLC Phospholipase C (PLC) Gq->PLC Stimulation Blocked IP3 IP3 & DAG Production PLC->IP3 Cleavage Halted Ca2 Intracellular Ca2+ Release IP3->Ca2 Cascade Prevented

α1-Adrenoceptor signaling pathway competitively blocked by 2-CPP.

To validate the binding of 2-CPP, a multi-tiered workflow is employed, moving from high-throughput screening to high-resolution kinetic profiling.

Workflow Start Assay Platform Selection RBA Radioligand Binding (Equilibrium Kd/Ki) Start->RBA FP Fluorescence Polarization (High-Throughput) Start->FP SPR Surface Plasmon Resonance (Real-Time Kinetics) Start->SPR Prep Receptor Preparation & Quality Control RBA->Prep FP->Prep SPR->Prep Incubate Ligand Incubation & Equilibration Prep->Incubate Measure Signal Detection & Quantification Incubate->Measure Analyze Data Analysis (Cheng-Prusoff, Langmuir) Measure->Analyze

Validation workflow for 2-CPP binding affinity across orthogonal assay platforms.

Section 3: Self-Validating Experimental Methodologies

A scientifically rigorous assay must include internal controls that confirm the system's integrity independently of the test compound. Below are the optimized protocols for the two most critical validation phases: thermodynamic equilibrium (RBA) and kinetic resolution (SPR).

Protocol A: Radioligand Binding Assay (RBA) for α1​ -Adrenoceptor Affinity

Causality & Design : RBA remains the gold standard because it directly measures thermodynamic equilibrium without requiring bulky fluorophores that might alter the ligand's binding pose. We utilize [3H] -prazosin as the radiotracer due to its high specific activity and established α1​ selectivity. Bovine Serum Albumin (BSA) is included in the buffer to prevent the highly lipophilic 2-CPP from adhering to plasticware, which would artificially lower the effective concentration and skew the resulting IC50​ [2].

Step-by-Step Methodology:

  • Reagent Preparation : Prepare Assay Buffer (50 mM Tris-HCl, 1 mM EDTA, 0.1% BSA, pH 7.4). Note: EDTA chelates divalent cations, inhibiting metalloproteases that would otherwise degrade the receptor over the incubation period.

  • Membrane Preparation : Thaw CHO-K1 cell membranes expressing human α1​ -adrenoceptors on ice. Homogenize in Assay Buffer to a final concentration of 10 μ g protein/well.

  • Ligand Dilution : Prepare a 10-point serial dilution of 2-CPP (ranging from 10−11 M to 10−4 M) in DMSO. Ensure the final DMSO concentration in the assay remains 1% to prevent solvent-induced receptor denaturation.

  • Incubation : In a 96-well plate, combine 100 μ L membrane suspension, 50 μ L [3H] -prazosin (final concentration 0.5 nM), and 50 μ L of 2-CPP dilutions. Incubate at 25°C for 60 minutes to ensure true thermodynamic equilibrium is reached.

  • Separation : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine. Note: Polyethylenimine neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand binding. Wash filters three times with ice-cold buffer.

  • Detection : Add scintillation cocktail to the filters and quantify radioactivity (Counts Per Minute, CPM) using a microplate scintillation counter.

  • Data Analysis & Self-Validation : Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

    • Self-Validation Check: Evaluate the Hill slope of the displacement curve. A slope approximating 1.0 confirms competitive, 1:1 stoichiometric binding. A slope significantly deviating from 1.0 indicates assay artifacts such as ligand depletion, non-specific binding, or allosteric interactions[2].

Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Validation

Causality & Design : Equilibrium affinity ( Kd​ ) does not predict how long a drug remains bound to its target in vivo. SPR is employed to measure the dissociation rate ( koff​ ), allowing for the calculation of the drug's residence time. GPCRs are notoriously unstable outside of lipid environments; therefore, we use nanodisc-reconstituted α1​ -adrenoceptors captured on an L1 sensor chip to maintain native conformation and ensure biological relevance.

Step-by-Step Methodology:

  • Chip Functionalization : Dock nanodisc-embedded α1​ -adrenoceptors onto a Biacore L1 sensor chip via lipophilic anchors. Inject BSA to block any remaining non-specific binding sites on the chip surface.

  • Baseline Stabilization : Flow Running Buffer (HEPES-buffered saline, 0.05% P20 surfactant, 1% DMSO) at 30 μ L/min until the baseline refractive index stabilizes.

  • Single-Cycle Kinetics (SCK) : To avoid harsh regeneration buffers that denature GPCRs, inject five increasing concentrations of 2-CPP sequentially without regeneration steps in between. Inject each concentration for 120 seconds (association phase).

  • Dissociation : After the final injection, flow Running Buffer continuously for 600 seconds to monitor the dissociation phase.

  • Data Fitting & Self-Validation : Subtract the reference channel signal (empty nanodiscs) and solvent correction curves. Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ . Calculate Kd​=koff​/kon​ .

    • Self-Validation Check: The calculated SPR Kd​ must align within a 3-fold range of the RBA Ki​ . Discrepancies often highlight mass transport limitations or biphasic binding behavior that requires immediate assay optimization.

Conclusion

Validating the binding affinity of 1-(2-Cyclopropylphenyl)piperazine requires a multi-tiered, orthogonal approach. While Radioligand Binding provides the foundational thermodynamic data necessary for initial screening, Surface Plasmon Resonance delivers the critical kinetic insights (residence time) that drive late-stage lead optimization. By adhering to these self-validating protocols and understanding the causality behind each reagent choice, researchers can ensure strict scientific integrity and accelerate the development of highly selective therapeutics.

References

  • Elworthy, T. R., Ford, A. P. D. W., Bantle, G. W., Morgans, D. J., Ozer, R. S., Palmer, W. S., Repke, D. B., Romero, M., Sandoval, L., Sjogren, E. B., Talamás, F. X., Vazquez, A., Wu, H., Arredondo, N. F., Blue, D. R., DeSousa, A., Gross, L. M., Kava, M. S., Lesnick, J. D., Vimont, R. L., Williams, T. J., Zhu, Q.-M., Pfister, J. R., & Clarke, D. E. (1997). N-Arylpiperazinyl-N'-propylamino Derivatives of Heteroaryl Amides as Functional Uroselective α1-Adrenoceptor Antagonists. Journal of Medicinal Chemistry, 40(17), 2674-2687.[Link]

  • Markossian, S., Grossman, A., Brimacombe, K., et al. (Eds.). (2004–). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]

A Comparative Analysis of 1-(2-Cyclopropylphenyl)piperazine: A Novel Investigational Compound for Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of the hypothetical novel compound, 1-(2-Cyclopropylphenyl)piperazine, with established drug classes for the treatment of major depressive disorder (MDD) and anxiety disorders. This document is intended for researchers, scientists, and drug development professionals interested in the evolving landscape of psychopharmacology.

Introduction to 1-(2-Cyclopropylphenyl)piperazine: A Potential New Modality

The piperazine moiety is a versatile scaffold in medicinal chemistry, forming the core of many successful drugs targeting the central nervous system.[1][2] Phenylpiperazine derivatives, in particular, have shown significant activity as modulators of various neurotransmitter systems, including serotonergic and dopaminergic pathways.[1][3] Building on this chemical precedent, the novel investigational compound 1-(2-Cyclopropylphenyl)piperazine is hypothesized to possess a unique pharmacological profile with potential therapeutic benefits in the management of complex neuropsychiatric disorders like major depressive disorder and generalized anxiety disorder.

This guide will explore the hypothetical mechanism of action of 1-(2-Cyclopropylphenyl)piperazine and compare its potential efficacy against well-established therapeutic agents, namely Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and the anxiolytic drug buspirone.

Part 1: Unraveling the Mechanisms of Action

A deep understanding of a drug's mechanism of action is fundamental to predicting its therapeutic efficacy and potential side-effect profile. This section dissects the hypothesized multimodal action of 1-(2-Cyclopropylphenyl)piperazine and contrasts it with the mechanisms of established antidepressants and anxiolytics.

The Hypothesized Multimodal Profile of 1-(2-Cyclopropylphenyl)piperazine

Drawing parallels from the pharmacological profiles of other phenylpiperazine derivatives like vortioxetine, it is postulated that 1-(2-Cyclopropylphenyl)piperazine acts as a multimodal agent.[4][5][6] This implies that its therapeutic effects are likely not due to a single mode of action but rather a combination of interactions with multiple molecular targets. The proposed mechanism involves:

  • Serotonin Transporter (SERT) Inhibition: Like many antidepressants, it is expected to inhibit the reuptake of serotonin, thereby increasing its concentration in the synaptic cleft.[7]

  • 5-HT1A Receptor Agonism: Partial or full agonism at the 5-HT1A receptor is a common feature of anxiolytics like buspirone and some antidepressants.[8][9] This action is thought to contribute to both anxiolytic and antidepressant effects.

  • Dopamine D2 Receptor Antagonism: Some phenylpiperazine compounds exhibit antagonist activity at D2 receptors, which could modulate dopaminergic neurotransmission and potentially address symptoms like anhedonia.[10]

This multi-target engagement could theoretically lead to a broader spectrum of efficacy, potentially addressing a wider range of depressive and anxious symptoms compared to single-mechanism drugs.

Hypothetical Mechanism of 1-(2-Cyclopropylphenyl)piperazine cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT 5-HT1A_auto 5-HT1A Autoreceptor 5-HT1A_post 5-HT1A Receptor D2_receptor D2 Receptor Drug 1-(2-Cyclopropylphenyl)piperazine Drug->SERT Inhibits Drug->5-HT1A_auto Agonist Drug->5-HT1A_post Agonist Drug->D2_receptor Antagonist Serotonin Serotonin (5-HT) Synaptic_Cleft Synaptic Cleft Serotonin->Synaptic_Cleft Release Dopamine Dopamine Dopamine->D2_receptor Binds Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->5-HT1A_post Binds

Caption: Hypothetical multimodal action of 1-(2-Cyclopropylphenyl)piperazine.

Established Mechanisms for Comparison

SSRIs are a cornerstone of depression treatment.[11][12] Their primary mechanism is the selective inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synapse.[7][13] This class includes well-known drugs such as fluoxetine, sertraline, and escitalopram.[12][13]

SSRI Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT 5-HT_Receptor 5-HT Receptors SSRI SSRI SSRI->SERT Inhibits Serotonin Serotonin (5-HT) Synaptic_Cleft Synaptic Cleft Serotonin->Synaptic_Cleft Release Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->5-HT_Receptor Binds

Caption: The mechanism of action of Selective Serotonin Reuptake Inhibitors (SSRIs).

SNRIs, such as venlafaxine and duloxetine, expand upon the mechanism of SSRIs by also inhibiting the reuptake of norepinephrine.[11][13] This dual action can sometimes offer broader efficacy, particularly for symptoms related to fatigue and lack of motivation.[14]

SNRI Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT NET NET 5-HT_Receptor 5-HT Receptors NE_Receptor NE Receptors SNRI SNRI SNRI->SERT Inhibits SNRI->NET Inhibits Serotonin Serotonin (5-HT) Synaptic_Cleft Synaptic Cleft Serotonin->Synaptic_Cleft Release Norepinephrine Norepinephrine (NE) Norepinephrine->Synaptic_Cleft Release Synaptic_Cleft->SERT Reuptake Synaptic_Cleft->NET Reuptake Synaptic_Cleft->5-HT_Receptor Binds Synaptic_Cleft->NE_Receptor Binds Buspirone Mechanism of Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5-HT1A_auto 5-HT1A Autoreceptor 5-HT1A_post 5-HT1A Receptor Buspirone Buspirone Buspirone->5-HT1A_auto Partial Agonist Buspirone->5-HT1A_post Partial Agonist Serotonin Serotonin (5-HT) Synaptic_Cleft Synaptic Cleft Serotonin->Synaptic_Cleft Release Synaptic_Cleft->5-HT1A_auto Binds Synaptic_Cleft->5-HT1A_post Binds

Caption: The 5-HT1A partial agonist mechanism of Buspirone.

Part 2: Comparative Pharmacological Profile

The following table summarizes the key pharmacological characteristics of the hypothetical 1-(2-Cyclopropylphenyl)piperazine and the established drug classes. This allows for a direct comparison of their interactions with key molecular targets and their overall effect on neurotransmitter systems.

Feature1-(2-Cyclopropylphenyl)piperazine (Hypothetical)SSRIsSNRIsBuspirone
Primary Mechanism MultimodalSERT InhibitionSERT and NET Inhibition5-HT1A Partial Agonism
SERT Occupancy Moderate to HighHighHighNegligible
NET Occupancy NegligibleNegligibleModerate to HighNegligible
5-HT1A Receptor Affinity AgonistLowLowPartial Agonist
D2 Receptor Affinity AntagonistNegligibleNegligibleWeak Antagonist
Effect on Serotonin IncreaseIncreaseIncreaseModulates
Effect on Norepinephrine MinimalMinimalIncreaseMinimal
Effect on Dopamine ModulatesMinimalMinimalModulates

Part 3: Experimental Protocols for Efficacy Evaluation

To rigorously assess the efficacy of a novel compound like 1-(2-Cyclopropylphenyl)piperazine, a series of well-defined in vitro and in vivo experiments are essential. The following protocols outline standard methodologies used in preclinical drug discovery for neuropsychiatric agents.

In Vitro Receptor Binding Assay

This assay is crucial for determining the binding affinity of a test compound to a panel of receptors, transporters, and ion channels. It provides the foundational data for understanding the compound's pharmacological profile.

Objective: To determine the binding affinity (Ki) of 1-(2-Cyclopropylphenyl)piperazine for SERT, 5-HT1A, and D2 receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target receptor or transporter are prepared from cultured cell lines (e.g., HEK293 cells) or from rodent brain tissue.

  • Radioligand Binding: A specific radioligand for each target is incubated with the membrane preparation in the presence of varying concentrations of the test compound (1-(2-Cyclopropylphenyl)piperazine).

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow for binding equilibrium to be reached.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Receptor_Binding_Assay_Workflow Start Start Membrane_Prep Prepare Membranes with Target Receptors Start->Membrane_Prep Incubation_Mix Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation_Mix Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation_Mix->Filtration Scintillation Quantify Radioactivity (Scintillation Counting) Filtration->Scintillation Data_Analysis Calculate IC50 and Ki Values Scintillation->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a standard in vitro receptor binding assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a dynamic view of a drug's effect on neurochemistry.

Objective: To measure the effect of acute administration of 1-(2-Cyclopropylphenyl)piperazine on extracellular levels of serotonin and dopamine in the prefrontal cortex of rats.

Methodology:

  • Surgical Implantation: A microdialysis probe is stereotaxically implanted into the prefrontal cortex of an anesthetized rat. The animal is allowed to recover from surgery.

  • Probe Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant slow flow rate.

  • Baseline Sampling: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: 1-(2-Cyclopropylphenyl)piperazine or a vehicle control is administered to the animal (e.g., via intraperitoneal injection).

  • Post-Dosing Sampling: Dialysate collection continues for several hours after drug administration.

  • Neurotransmitter Analysis: The concentration of serotonin and dopamine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: The post-dose neurotransmitter levels are expressed as a percentage of the pre-dose baseline levels to determine the effect of the compound.

Microdialysis_Workflow Start Start Surgery Implant Microdialysis Probe in Rat Brain Start->Surgery Recovery Allow Animal to Recover Surgery->Recovery Baseline Collect Baseline Dialysate Samples Recovery->Baseline Drug_Admin Administer Test Compound or Vehicle Baseline->Drug_Admin Post_Dose Collect Post-Dose Dialysate Samples Drug_Admin->Post_Dose HPLC Analyze Neurotransmitter Levels by HPLC-ED Post_Dose->HPLC Data_Analysis Analyze and Plot Data HPLC->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for an in vivo microdialysis study.

Part 4: Comparative Efficacy from Clinical Data

While clinical data for 1-(2-Cyclopropylphenyl)piperazine is not available, we can establish a benchmark for its potential efficacy by examining the typical outcomes for established antidepressants in the treatment of Major Depressive Disorder.

MetricSSRIsSNRIs
Response Rate (≥50% symptom reduction) 53-64% [15]Generally comparable to or slightly higher than SSRIs in some studies. [16][17]
Remission Rate (symptom-free) 41.9% (in one meta-analysis) [17]48.5% (in one meta-analysis) [17]
Key Advantages Good tolerability, first-line treatment. [11][12]May be more effective for certain symptom clusters (e.g., fatigue, pain). [14]
Common Side Effects Nausea, sexual dysfunction, headache. [18]Nausea, dry mouth, increased blood pressure. [14]

Conclusion

1-(2-Cyclopropylphenyl)piperazine represents a promising, albeit hypothetical, investigational compound that builds upon the rich pharmacological history of the phenylpiperazine class. Its postulated multimodal mechanism of action, combining serotonin reuptake inhibition with direct receptor modulation, offers the potential for a broad spectrum of therapeutic activity in mood and anxiety disorders. The preclinical and clinical development of such a compound would require rigorous evaluation using the types of experimental protocols detailed in this guide. By comparing its potential profile to established agents like SSRIs, SNRIs, and buspirone, researchers can better position this novel molecule within the existing therapeutic landscape and identify its unique potential contributions to the treatment of neuropsychiatric conditions. Further investigation is warranted to elucidate the precise pharmacological properties and clinical utility of 1-(2-Cyclopropylphenyl)piperazine.

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A Researcher's Guide to Investigating the Cross-Reactivity Profile of 1-(2-Cyclopropylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a thorough cross-reactivity study of the novel compound, 1-(2-Cyclopropylphenyl)piperazine. Given the absence of published data on this specific molecule, this document serves as a predictive and methodological guide, drawing from the well-established pharmacology of its core structural motifs: the phenylpiperazine and cyclopropylamine moieties. Our objective is to build a self-validating experimental plan to proactively identify potential off-target interactions, a critical step in preclinical safety assessment.[1][2]

Introduction: Structural Rationale for Cross-Reactivity Screening

1-(2-Cyclopropylphenyl)piperazine is a synthetic compound featuring two key pharmacophores. The phenylpiperazine scaffold is notorious for its promiscuity, frequently interacting with a range of monoaminergic G-protein coupled receptors (GPCRs).[3] Derivatives are known to exhibit affinity for serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors, forming the basis of many centrally active drugs.[4][5] The cyclopropylamine group, particularly when attached to a phenyl ring, is a structural alert for potential inhibition of monoamine oxidases (MAOs) and cytochrome P450 (CYP) enzymes, as seen with compounds like trans-2-phenylcyclopropylamine (tranylcypromine).[6]

This structural combination necessitates a broad, multi-faceted screening approach to de-risk the compound for further development. An effective cross-reactivity study will not only prevent costly late-stage failures but also build a comprehensive safety profile essential for regulatory submissions.[7]

Phase 1: Primary and Secondary Pharmacodynamic Screening

The initial phase focuses on in vitro assays to quantify the compound's affinity for a panel of likely off-targets. The selection of this panel is critical and should be guided by the known pharmacology of analogous structures.

Recommended Target Panel

Based on the compound's structure, the following target families are of primary concern:

  • Serotonin (5-HT) Receptors: A broad panel is recommended, with a focus on 5-HT1A, 5-HT2A, and 5-HT2C subtypes, which are common targets for phenylpiperazines.[4]

  • Adrenergic (α) Receptors: Both α1 and α2 subtypes should be included, as many phenylpiperazine derivatives show affinity for these receptors.[5][8]

  • Dopamine (D) Receptors: D1, D2, and D3 subtypes are important to assess potential CNS side effects.[9]

  • Monoamine Oxidases (MAO): Both MAO-A and MAO-B isoforms should be tested due to the presence of the cyclopropylamine moiety.[6]

  • Cytochrome P450 (CYP) Enzymes: A panel of the most common drug-metabolizing isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) is crucial to identify potential drug-drug interactions.[6]

Experimental Protocol: Radioligand Binding Assays

A step-by-step protocol for assessing binding affinity to GPCR targets.

Objective: To determine the binding affinity (Ki) of 1-(2-Cyclopropylphenyl)piperazine for a panel of GPCRs.

Methodology:

  • Membrane Preparation: Utilize commercially available cell membranes or prepare them in-house from cell lines overexpressing the specific receptor target.

  • Assay Buffer Preparation: Prepare an appropriate binding buffer for each receptor target, optimizing for pH, ionic strength, and necessary co-factors.

  • Competition Binding Setup:

    • In a 96-well plate, add a fixed concentration of a specific radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A).

    • Add increasing concentrations of the test compound, 1-(2-Cyclopropylphenyl)piperazine, typically spanning from 10⁻¹⁰ M to 10⁻⁵ M.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known, non-labeled ligand).

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate at a specific temperature (e.g., 25°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

  • Termination and Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, washing with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the test compound.

    • Plot the data to generate a dose-response curve.

    • Calculate the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Binding Affinity Profile

The following table presents a hypothetical outcome of the binding assays, comparing 1-(2-Cyclopropylphenyl)piperazine to reference compounds.

Target Receptor1-(2-Cyclopropylphenyl)piperazine (Ki, nM)Reference CompoundReference Compound (Ki, nM)
Primary Target (Assumed for this guide) - -
5-HT1A85Buspirone15
5-HT2A250Ketanserin2.1
α1-Adrenergic120Prazosin0.5
D2 Dopamine> 10,000Haloperidol1.2
MAO-A950Clorgyline5
MAO-B> 10,000Selegiline8

Data are hypothetical and for illustrative purposes only.

Phase 2: Functional and Safety Pharmacology Assessment

Identifying binding affinity is only the first step. It is crucial to determine whether this binding translates into a functional effect (agonist, antagonist, or inverse agonist) and to assess the broader physiological consequences as outlined by ICH S7A and S7B guidelines.[1][10][11]

Experimental Workflow

The following diagram illustrates a logical workflow for a comprehensive cross-reactivity investigation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Functional & Safety Assessment cluster_2 Phase 3: Data Synthesis & Risk Assessment A Compound Synthesis 1-(2-Cyclopropylphenyl)piperazine B Primary Target Binding Assay A->B Test Compound C Broad Off-Target Binding Panel (GPCRs, Enzymes) A->C Test Compound I Calculate Selectivity Indices (Off-Target Ki / Primary Target Ki) B->I Primary Affinity D Functional Assays for 'Hits' from Panel C (e.g., Calcium Flux, cAMP) C->D Identified 'Hits' (e.g., Ki < 1µM) D->I Functional Potency E ICH S7A Core Battery (In Vivo / Ex Vivo) F Cardiovascular System (hERG, Telemetry) E->F G Central Nervous System (Irwin Test) E->G H Respiratory System (Plethysmography) E->H J Establish Therapeutic Window (NOAEL / Effective Dose) F->J Safety Data G->J Safety Data H->J Safety Data K Final Risk Profile Report I->K J->K

Caption: Experimental workflow for cross-reactivity profiling.

Protocol: hERG Channel Assay (Automated Patch Clamp)

Objective: To assess the potential for 1-(2-Cyclopropylphenyl)piperazine to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic cardiovascular risk.

Methodology:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293).

  • Compound Preparation: Prepare a concentration range of 1-(2-Cyclopropylphenyl)piperazine in the appropriate extracellular solution.

  • Automated Patch Clamp:

    • Cells are automatically captured on the patch-clamp chip.

    • A whole-cell patch configuration is established.

    • A specific voltage protocol is applied to elicit hERG tail currents.

  • Compound Application: After establishing a stable baseline recording, the different concentrations of the test compound are perfused over the cells.

  • Data Acquisition: Record the hERG current before, during, and after compound application. A known hERG inhibitor (e.g., Cisapride) should be used as a positive control.

  • Data Analysis:

    • Measure the peak tail current at each concentration.

    • Calculate the percentage of current inhibition relative to the baseline.

    • Determine the IC50 value for hERG channel inhibition.

Data Presentation: Comparative Safety Pharmacology Profile
Assay1-(2-Cyclopropylphenyl)piperazineAlternative 1 (Compound X)Alternative 2 (Compound Y)
hERG Inhibition (IC50) 12 µM> 30 µM1.5 µM
CNS Effects (Irwin Test) No effects up to 100 mg/kgSedation at 30 mg/kgSeizures at 50 mg/kg
Respiratory Rate No significant changeDecreased at 30 mg/kgNo significant change
Mean Arterial Pressure -5% at 30 mg/kg-20% at 30 mg/kg+15% at 30 mg/kg

Data are hypothetical and for illustrative purposes only.

Mechanistic Insights: Potential Signaling Pathway Interactions

Off-target binding can lead to complex downstream effects. For example, if 1-(2-Cyclopropylphenyl)piperazine binds to both the 5-HT2A and α1-adrenergic receptors, it could modulate intracellular calcium signaling through the Gq pathway, potentially leading to unintended physiological responses.

G cluster_0 Cell Membrane Compound 1-(2-Cyclopropylphenyl) piperazine R_5HT2A 5-HT2A Receptor Compound->R_5HT2A Binds R_Alpha1 α1-Adrenergic Receptor Compound->R_Alpha1 Binds Gq Gαq R_5HT2A->Gq Activates R_Alpha1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (from ER) IP3->Ca_ER Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ER->PKC Activates Response Cellular Response (e.g., Contraction, Neurotransmission) PKC->Response

Caption: Hypothetical Gq signaling pathway modulation.

Conclusion and Forward Look

This guide outlines a robust, scientifically-grounded strategy for characterizing the cross-reactivity profile of 1-(2-Cyclopropylphenyl)piperazine. By systematically evaluating its interaction with a rationally selected panel of off-targets, researchers can build a comprehensive safety and selectivity profile. The hypothetical data presented underscore the importance of comparing a new chemical entity against established compounds. This proactive approach to safety pharmacology is indispensable for making informed decisions in the drug development pipeline, ultimately enhancing the potential for clinical success while prioritizing safety.

References

  • Vertex AI Search. (n.d.). Preclinical Safety Pharmacology Studies ICH S7A CRO. Retrieved from Google Cloud.[10]

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  • International Council for Harmonisation. (2011). S6(R1) Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from ema.europa.eu.[2]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. Retrieved from fda.gov.[11]

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  • López-Rodríguez, M. L., et al. (2002). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 2. Three-Dimensional Quantitative Structure-Activity Relationships of Hydantoin-Phenylpiperazine Derivatives with Affinity for 5-HT1A and α1 Receptors. A Comparison of CoMFA Models. Journal of Medicinal Chemistry. [Link][5]

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  • Powell, C. E., & Slater, I. H. (1965). PHARMACOLOGY OF A GROUP OF PHENYLPIPERAZINE TETRAZOLE DERIVATIVES WITH ADRENERGIC BLOCKING ACTIONS. PubMed. [Link][8]

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From Benchtop to Behavior: Correlating In Vitro Potency and In Vivo Efficacy for Phenylpiperazine-Based Ligands

Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of the in vitro and in vivo efficacy of phenylpiperazine derivatives, using S-15535 as a case study, for researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide

The journey of a novel chemical entity from initial synthesis to a potential therapeutic is a path defined by rigorous, multi-level validation. A critical juncture in this process is the translation of in vitro activity—how a compound behaves in a controlled, artificial environment—to in vivo efficacy, its actual effect within a complex living organism. Discrepancies between these two domains are common and represent a significant challenge in drug development.

While extensive public data on the specific molecule 1-(2-Cyclopropylphenyl)piperazine is limited, we can dissect this crucial translational challenge by examining a well-characterized compound from the same structural class: S-15535 . This phenylpiperazine derivative serves as an excellent case study due to its distinct pharmacological profile as a high-affinity 5-HT1A receptor ligand, exhibiting partial agonist and antagonist properties depending on the system. This guide will use S-15535 to illustrate the methodologies, data interpretation, and critical thinking required to bridge the in vitro to in vivo gap.

Part 1: The In Vitro Profile - Defining Molecular Interaction

The initial characterization of a compound like S-15535 begins in vitro, where we can precisely measure its interaction with a specific biological target, in this case, the serotonin 1A (5-HT1A) receptor. The primary goals are to determine binding affinity, functional activity (potency and efficacy), and selectivity.

1.1. Radioligand Binding Assays: Measuring Affinity

The first question is simple: Does the compound bind to the target? Radioligand binding assays provide this answer by quantifying the affinity (Ki) of a test compound for a receptor. A lower Ki value indicates a higher binding affinity.

S-15535 demonstrates a high affinity for the 5-HT1A receptor, with Ki values consistently reported in the low nanomolar range. This establishes it as a potent binder to its intended target.

Experimental Protocol: 5-HT1A Receptor Binding Assay

  • Source: Membranes prepared from CHO (Chinese Hamster Ovary) cells stably expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT, a well-characterized 5-HT1A agonist.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of [³H]8-OH-DPAT and varying concentrations of the test compound (e.g., S-15535).

    • Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Non-linear regression analysis is used to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

1.2. Functional Assays: Assessing Activity

Binding does not equal effect. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or a partial agonist. Functional assays, such as the GTPγS binding assay, measure the downstream consequences of receptor binding.

S-15535 is characterized as a partial agonist at postsynaptic 5-HT1A receptors but acts as a full antagonist at presynaptic (autoreceptor) 5-HT1A receptors. This dual activity is a key feature of its profile. In assays measuring cAMP accumulation, S-15535 inhibits forskolin-stimulated cAMP, a hallmark of 5-HT1A agonism.

Workflow: In Vitro Characterization

G cluster_0 In Vitro Assessment Compound Test Compound (e.g., S-15535) Binding Radioligand Binding Assay (Target: 5-HT1A Receptor) Compound->Binding Does it bind? Selectivity Selectivity Panel (Off-Target Screening) Compound->Selectivity Is it specific? Functional Functional Assay (e.g., GTPγS, cAMP) Binding->Functional How does it act? Ki Output: Affinity (Ki) Binding->Ki Efficacy Output: Potency (EC50) & Efficacy (% Activation) Functional->Efficacy G cluster_0 In Vitro Domain cluster_1 In Vivo Domain cluster_2 Translational Factors (The 'Gap') invitro High Affinity & Potency (Ki, EC50 in nM range) pk Pharmacokinetics: - Absorption - Distribution (BBB) - Metabolism - Excretion invitro->pk is filtered by invivo Behavioral Efficacy (Effective Dose in mg/kg range) pk->invivo to determine

Caption: Key physiological factors that mediate the translation from in vitro potency to in vivo efficacy.

The journey from a test tube to a living system is complex. While 1-(2-Cyclopropylphenyl)piperazine remains to be fully characterized, the principles of evaluation are clear. Using the well-documented phenylpiperazine S-15535 as an exemplar, we see that in vitro assays are indispensable for determining a compound's fundamental molecular properties: its affinity and functional activity at a specific target. However, this is only the first step. In vivo studies, including target engagement and behavioral models, are required to understand how these properties manifest within the intricate biological context of a whole organism. The successful translation, and the ultimate predictive power of in vitro data, hinges on a thorough understanding of the compound's pharmacokinetic and pharmacodynamic properties. It is the careful, integrated analysis of both domains that truly defines a compound's therapeutic potential.

References

  • Millan, M. J., et al. (2000). S15535, a novel 5-HT1A receptor antagonist, as a candidate for the treatment of cognitive disorders. Journal of Pharmacology and Experimental Therapeutics, 295(3), 874-888. [Link]

  • Newman-Tancredi, A., et al. (1998). S 15535, a novel benzamidoethyl-piperazine with potent agonist and antagonist properties at 5-HT1A receptors. Neuropharmacology, 37(10-11), 1389-1392. [Link]

  • Cussac, D., et al. (2000). S 15535, a 5-HT1A receptor ligand, inhibits forskolin-stimulated cyclic AMP accumulation in CHO cells expressing human 5-HT1A receptors. European Journal of Pharmacology, 389(1), 73-76. [Link]

  • Assié, M. B., et al. (1997). S 15535, a novel 5-HT1A receptor ligand: in vivo electrophysiological and neurochemical studies. British Journal of Pharmacology, 121(4), 727-734. [Link]

  • Moret, C., & Briley, M. (1997). S 15535, a 5-HT1A receptor antagonist, enhances cortical 5-HT release in vivo. European Journal of Pharmacology, 335(1), 1-4. [Link]

  • Detke, M. J., et al. (1995). Active behaviors in the rat forced swimming test differentially produced by serotonergic and noradrenergic antidepressants. Psychopharmacology, 121(1), 66-72. [Link]

A Comparative Guide to Validating the Purity of Synthesized 1-(2-Cyclopropylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which the safety and efficacy of the final active pharmaceutical ingredient (API) are built. 1-(2-Cyclopropylphenyl)piperazine is a key building block in the synthesis of various pharmacologically active agents. Its purity directly impacts the impurity profile of the subsequent API, making rigorous validation an indispensable step in the development process.

This guide provides an in-depth comparison of orthogonal analytical techniques for the comprehensive purity validation of 1-(2-Cyclopropylphenyl)piperazine. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol functions as a self-validating system.

The Orthogonal Validation Strategy: A Pillar of Trustworthiness

Relying on a single analytical technique for purity determination is a significant risk. A given method may not be able to detect all potential impurities. For instance, an impurity might co-elute with the main peak in HPLC or be non-volatile and thus invisible to GC. To build a robust and trustworthy purity profile, we employ an orthogonal approach, using multiple analytical techniques that rely on different chemical and physical principles of separation and detection. This ensures that the weaknesses of one method are covered by the strengths of another.

G cluster_synthesis Synthesis & Work-up cluster_validation Orthogonal Purity Validation SynthesizedProduct Crude 1-(2-Cyclopropylphenyl)piperazine HPLC Primary Analysis: HPLC-UV/DAD (Purity, Related Substances) SynthesizedProduct->HPLC Separation by Polarity GCMS Confirmatory Analysis 1: GC-MS (Identity, Volatile Impurities) SynthesizedProduct->GCMS Separation by Volatility/Boiling Point NMR Confirmatory Analysis 2: NMR Spectroscopy (Structure, Non-chromatophoric Impurities) SynthesizedProduct->NMR Analysis by Magnetic Properties FinalPurity Certified Pure Compound HPLC->FinalPurity GCMS->FinalPurity NMR->FinalPurity

Caption: Orthogonal workflow for purity validation.

Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Expertise & Experience: RP-HPLC is the workhorse for purity analysis of non-volatile, polar to moderately non-polar organic molecules like 1-(2-Cyclopropylphenyl)piperazine. Its high resolving power allows for the separation of the main compound from closely related structural analogues and by-products that are often the primary impurities from synthesis. We utilize a Photo-Diode Array (PDA) detector to obtain UV spectra for each peak, which aids in peak tracking and impurity identification by comparing spectra to the main component.

Experimental Protocol: HPLC-PDA Method
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector (e.g., Waters Alliance e2695 with 2998 PDA)[1].

  • Chromatographic Conditions:

    • Column: C18 stationary phase (e.g., Chiralpak IC, 250 x 4.6 mm, 5 µm particle size)[1]. The C18 phase provides excellent hydrophobic interaction for retaining the analyte and its non-polar impurities.

    • Mobile Phase A: 0.1% Formic Acid in Water. The acidifier improves peak shape for the basic piperazine moiety.

    • Mobile Phase B: Acetonitrile[1].

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-10 min: Linear gradient from 10% to 100% B

      • 10-15 min: Hold at 100% B

      • 15.1-20 min: Return to 10% B (equilibration) This gradient is designed to first elute any highly polar impurities, then resolve impurities structurally similar to the main peak, and finally wash out any strongly retained, non-polar compounds.

    • Flow Rate: 1.0 mL/min[1].

    • Column Temperature: 35 °C to ensure reproducible retention times[1].

    • Injection Volume: 10 µL[1].

    • Detection: PDA detection at 254 nm, with a full spectrum scan from 200-400 nm.

  • Sample Preparation:

    • Accurately weigh and dissolve ~25 mg of the synthesized compound in a 50 mL volumetric flask using the mobile phase (50:50 Water:Acetonitrile) as the diluent to a concentration of 0.5 mg/mL[1].

    • Filter the solution through a 0.45 µm syringe filter before injection to protect the column from particulates.

Confirmatory Technique 1: Gas Chromatography-Mass Spectrometry (GC-MS)

Expertise & Experience: GC-MS serves as an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and boiling point, followed by mass analysis, which provides molecular weight and fragmentation data. This is invaluable for confirming the identity of the main peak (by matching its mass spectrum to a reference) and for identifying potential volatile impurities, such as residual solvents or low-boiling point starting materials, which might be missed by HPLC.[2][3]

Experimental Protocol: GC-MS Method
  • Instrumentation:

    • Gas chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

  • Chromatographic Conditions:

    • Column: A low-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm)[4]. This phase is robust and provides good separation for a wide range of analytes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min[4].

    • Oven Temperature Program:

      • Initial temperature: 120 °C, hold for 1 min.

      • Ramp: 10 °C/min to 300 °C.

      • Hold: 2 min at 300 °C[4]. This program ensures that any volatile solvents elute early, followed by the analyte, and then any higher-boiling point impurities.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (e.g., 50:1) to avoid column overloading.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Transfer Line Temperature: 280 °C[4].

  • Sample Preparation:

    • Prepare a ~1 mg/mL solution of the compound in a volatile solvent like Methanol or Dichloromethane.

Confirmatory Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is arguably the most powerful tool for structural elucidation. For purity analysis, its strength lies in its ability to detect a wide range of impurities, including those without a UV chromophore (invisible to HPLC-UV) and non-volatile compounds (invisible to GC).[5] Crucially, ¹H NMR can be used for quantitative analysis (qNMR) against a certified internal standard to determine an absolute purity value, rather than a relative purity based on chromatographic peak area. It is also excellent for identifying residual solvents.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation:

    • NMR Spectrometer (e.g., Bruker Avance 400 MHz)[6].

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆.

    • Add a small amount of Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay (D1) of at least 5 times the longest T1 of interest for quantitative analysis.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to confirm the number of unique carbon atoms in the structure.

  • Data Interpretation:

    • The ¹H NMR spectrum should be integrated. The relative integrals of the peaks should correspond to the number of protons in the structure of 1-(2-Cyclopropylphenyl)piperazine.

    • Peaks that do not correspond to the target molecule or the solvent are indicative of impurities. The structure of these impurities can often be deduced from their chemical shifts and coupling patterns.[7][8]

    • Residual solvents (e.g., ethyl acetate, dichloromethane) have characteristic and well-documented chemical shifts that allow for their easy identification and quantification.

Comparison Guide: Purity Profile vs. Synthetic Route

The choice of synthetic route can significantly influence the impurity profile of the final product.[9][10] Below is a comparative analysis of 1-(2-Cyclopropylphenyl)piperazine synthesized via two common methods: a Palladium-catalyzed Buchwald-Hartwig amination and a classical Nucleophilic Aromatic Substitution (SNA_r_).

G cluster_route1 Route A: Buchwald-Hartwig Amination cluster_route2 Route B: Nucleophilic Aromatic Substitution (SNAr) A_start1 2-Bromocyclopropylbenzene A_product 1-(2-Cyclopropylphenyl)piperazine A_start1->A_product A_start2 Piperazine A_start2->A_product A_reagents Pd Catalyst Ligand, Base A_reagents->A_product B_start1 2-Fluorocyclopropylbenzene (with activating group) B_product 1-(2-Cyclopropylphenyl)piperazine B_start1->B_product B_start2 Piperazine B_start2->B_product B_reagents High Temp, Base B_reagents->B_product

Sources

Head-to-Head Comparison of 1-(2-Cyclopropylphenyl)piperazine and Its Isomers: A Comprehensive Guide for Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenylpiperazines represent a privileged scaffold in neuropharmacology and urology, serving as the core pharmacophore for numerous G protein-coupled receptor (GPCR) ligands. The introduction of a cyclopropyl group to the phenyl ring significantly alters the physicochemical properties and steric profile of the molecule.

This guide provides an objective, head-to-head comparison of 1-(2-Cyclopropylphenyl)piperazine (the ortho-isomer) against its meta (3-cyclopropyl) and para (4-cyclopropyl) counterparts. By analyzing how positional isomerism dictates dihedral angle shifts and receptor pocket accommodation, this guide equips drug development professionals with the causality behind experimental choices and self-validating protocols for synthesizing and screening these building blocks.

Structural and Steric Causality: The "Why" Behind Isomer Selection

The position of the cyclopropyl substituent dictates the three-dimensional conformation of the piperazine ring relative to the phenyl plane. This steric causality is the primary driver of receptor subtype selectivity.

  • 1-(2-Cyclopropylphenyl)piperazine (Ortho-Isomer): The bulky cyclopropyl group at the C2 position creates severe steric clash with the equatorial protons of the piperazine ring. This forces the piperazine moiety out of coplanarity, adopting a near-orthogonal dihedral angle. This rigid, non-planar conformation is highly favored for binding to the narrow orthosteric pockets of α1-adrenoceptors , conferring exceptional uroselectivity[1].

  • 1-(3-Cyclopropylphenyl)piperazine (Meta-Isomer): Moving the cyclopropyl group to the C3 position relieves the direct steric clash with the piperazine ring, allowing for greater rotational freedom. The lateral bulk of the meta-cyclopropyl group is uniquely suited to occupy secondary allosteric binding pockets, making it an ideal building block for D3 dopamine receptor positive allosteric modulator (PAM)-antagonists [2].

  • 1-(4-Cyclopropylphenyl)piperazine (Para-Isomer): The C4 substitution results in a linear, extended molecular profile with minimal steric hindrance at the phenyl-piperazine bond. This allows the molecule to probe deep, narrow hydrophobic channels, often yielding high-affinity ligands for 5-HT (serotonin) receptors .

Head-to-Head Data Comparison

To facilitate rational drug design, the structural properties and representative receptor affinity trends of the three isomers (when incorporated into standard ligand scaffolds) are summarized below.

Table 1: Physicochemical & Structural Profiling
Compound IsomerSubstitution PositionSteric Hindrance (Dihedral Impact)Primary Pharmacological Utility
1-(2-Cyclopropylphenyl)piperazine Ortho (C2)High (Forces orthogonal piperazine conformation)α1-Adrenoceptor antagonists (Uroselectivity)
1-(3-Cyclopropylphenyl)piperazine Meta (C3)Moderate (Accommodates lateral binding pockets)D3 Dopamine Receptor allosteric modulators
1-(4-Cyclopropylphenyl)piperazine Para (C4)Low (Linear extension, minimal ring clash)5-HT Receptor deep-pocket probing
Table 2: Comparative Receptor Affinity Trends (Representative Scaffolds)

(Note: Affinities are generalized based on structure-activity relationship (SAR) literature for derivatives of these cores. +++ indicates optimal binding affinity.)

Receptor TargetOrtho-Isomer DerivativesMeta-Isomer DerivativesPara-Isomer Derivatives
α1-Adrenoceptor +++ (<10 nM)++ (10-100 nM)+ (>100 nM)
D3 Dopamine Receptor + (>100 nM)+++ (<10 nM)++ (10-100 nM)
5-HT1A Receptor ++ (10-100 nM)++ (10-100 nM)+++ (<10 nM)

Experimental Methodologies: Self-Validating Systems

As a Senior Application Scientist, I emphasize that protocols must not be blind recipes. Every workflow must include internal checkpoints to ensure data integrity.

Protocol 1: Synthesis of 1-(2-Cyclopropylphenyl)piperazine via Prelog Procedure

Causality: The Prelog procedure utilizes bis(2-chloroethyl)amine to directly cyclize the primary amine of an aniline derivative into a piperazine ring. This single-pot bis-alkylation avoids the multi-step protection/deprotection sequences required in Buchwald-Hartwig aminations, though it requires harsh thermal conditions to overcome the ortho-steric hindrance [1].

  • Reagent Preparation: In a dry, round-bottom flask, dissolve 2-cyclopropylaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.2 eq) in a high-boiling solvent (e.g., 1-butanol or chlorobenzene).

  • Cyclization: Heat the mixture to reflux (120–130 °C) for 36–48 hours under an inert N2 atmosphere.

  • Self-Validation Checkpoint (Reaction Monitoring): Aliquot 10 µL of the reaction mixture, quench in methanol, and analyze via LC-MS.

    • Validation Criteria: Do not proceed to workup until the starting aniline peak is <5% and the product peak (m/z [M+H]+ = 203.15) is the dominant signal. If unreacted aniline remains, add 0.2 eq of bis(2-chloroethyl)amine and reflux for an additional 12 hours.

  • Workup: Cool to room temperature, concentrate in vacuo, and partition between 1M NaOH and dichloromethane. Extract the organic layer, dry over Na2SO4, and purify via flash column chromatography (DCM:MeOH 95:5 with 1% NH4OH) to yield the free base.

Protocol 2: High-Throughput Radioligand Binding Assay (α1-Adrenoceptor)

Causality: To validate the uroselective potential of the ortho-isomer derivatives, a competitive radioligand binding assay using [3H]prazosin (a high-affinity α1-AR antagonist) is employed. Displacing this radioligand directly correlates to the test compound's orthosteric affinity.

  • Membrane Preparation: Harvest CHO cells stably expressing human α1-adrenoceptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 40,000 x g for 20 minutes. Resuspend the membrane pellet to a final concentration of 1 mg protein/mL.

  • Incubation: In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H]prazosin (final concentration 0.5 nM), and 25 µL of the isomer test compound (serial dilutions from 10 µM to 0.1 nM). Incubate at 25 °C for 60 minutes to reach equilibrium.

  • Self-Validation Checkpoint (Assay Quality): Include wells with a known reference standard (unlabeled Prazosin) and vehicle-only controls to calculate the Z'-factor.

    • Validation Criteria: The assay is only valid if the Z'-factor is > 0.5 and the IC50 of the unlabeled Prazosin reference standard falls within 0.5–2.0 nM.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify bound radioactivity using a MicroBeta counter.

Pathway & Workflow Visualizations

To conceptualize the pharmacological impact and the experimental pipeline, the following diagrams illustrate the GPCR signaling blockade and the screening workflow.

GPCR_Pathway Ligand 1-(2-Cyclopropylphenyl)piperazine (Antagonist) Receptor α1-Adrenoceptor (GPCR) Ligand->Receptor Competitive Binding Gq Gq Protein (Inactive State) Receptor->Gq Blocks Activation PLC Phospholipase C (Inhibited) Gq->PLC Prevents Stimulation IP3 IP3 / DAG (Decreased) PLC->IP3 Halts PIP2 Cleavage Ca2 Intracellular Ca2+ (Reduced Flux) IP3->Ca2 Reduces Release

Mechanism of action for 1-(2-Cyclopropylphenyl)piperazine as an α1-adrenoceptor antagonist.

Experimental_Workflow Syn 1. Synthesis Prelog Procedure Pur 2. Purification HPLC / MS Syn->Pur Bind 3. Binding Assay Radioligand Disp. Pur->Bind Func 4. Functional Assay Ca2+ Flux Bind->Func SAR 5. SAR Analysis Isomer Comp. Func->SAR

Step-by-step experimental workflow for synthesizing and evaluating piperazine isomers.

References

  • Elworthy, T. R., Ford, A. P. D. W., Bantle, G. W., et al. "N-Arylpiperazinyl-N'-propylamino Derivatives of Heteroaryl Amides as Functional Uroselective α1-Adrenoceptor Antagonists." Journal of Medicinal Chemistry, 1997, 40(17), 2674-2687. URL:[Link][1]

  • Moritz, A. E., Free, R. B., Frankowski, K. J., Sibley, D. R., et al. "Discovery, Characterization, and Optimization of a Novel Positive Allosteric Modulator-Antagonist of the D3 Dopamine Receptor." Journal of Medicinal Chemistry, 2015, 58(15), 6031-6053. URL:[Link][2]

Sources

Assessing the Selectivity of 1-(2-Cyclopropylphenyl)piperazine for its Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, particularly within the realm of neuropsychopharmacology, the precise characterization of a compound's selectivity is paramount. Off-target effects can lead to undesirable side effects and a narrow therapeutic window, ultimately hindering clinical translation.[1] This guide provides a comprehensive framework for assessing the selectivity of a novel arylpiperazine derivative, 1-(2-Cyclopropylphenyl)piperazine, a compound designed with the putative dual aim of modulating dopaminergic and serotonergic pathways.

For the purpose of this illustrative guide, we will hypothesize that 1-(2-Cyclopropylphenyl)piperazine is intended to exhibit high affinity for the Dopamine D2 receptor (D2R) and the Serotonin 5-HT2A receptor (5-HT2AR), key players in the pathophysiology of various psychiatric disorders.[2][3] Our objective is to rigorously evaluate its selectivity against a panel of closely related receptors and to compare its performance with established reference compounds.

The Significance of Selectivity in Neuropsychiatric Drug Development

Arylpiperazine derivatives are a well-established class of compounds with a broad spectrum of central nervous system activities.[4][5][6] Their pharmacological profiles are often complex, with varying affinities for different G protein-coupled receptors (GPCRs), including dopamine, serotonin, and adrenergic receptors.[6] High selectivity for the intended targets (D2R and 5-HT2AR in this case) over other receptors is crucial for minimizing side effects such as metabolic disturbances, cardiovascular issues, and extrapyramidal symptoms.

Experimental Framework for Selectivity Profiling

A multi-tiered approach, combining in-vitro and in-vivo methodologies, is essential for a thorough assessment of selectivity. This ensures a comprehensive understanding of the compound's behavior, from molecular interactions to its effects in a complex biological system.[7]

G cluster_0 In-Vitro Assessment cluster_1 In-Vivo Evaluation Primary Screening Primary Screening Secondary Screening Secondary Screening Primary Screening->Secondary Screening Hit Confirmation Functional Assays Functional Assays Secondary Screening->Functional Assays Selectivity & Potency Pharmacokinetic Profiling Pharmacokinetic Profiling Functional Assays->Pharmacokinetic Profiling Candidate Selection Target Engagement Target Engagement Pharmacokinetic Profiling->Target Engagement Dose-Response Behavioral Models Behavioral Models Target Engagement->Behavioral Models Efficacy & Side Effects

Caption: A streamlined workflow for assessing compound selectivity, from initial in-vitro screening to in-vivo validation.

Part 1: In-Vitro Selectivity Assessment

In-vitro assays provide the foundational data for a compound's selectivity profile. They are typically high-throughput and allow for the rapid screening of a compound against a large panel of receptors.[8]

Primary Screening: Radioligand Binding Assays

The initial step involves determining the binding affinity of 1-(2-Cyclopropylphenyl)piperazine for our primary targets (D2R and 5-HT2AR) and a broad panel of off-targets. Radioligand binding assays are a classic and reliable method for this purpose.

Experimental Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cell lines stably expressing the human recombinant receptors of interest (e.g., D2R, 5-HT2AR, 5-HT1A, 5-HT2C, D1R, D3R, α1-adrenergic, H1 histamine receptors).

  • Assay Buffer: Prepare an appropriate binding buffer for each receptor type.

  • Radioligand: Select a high-affinity radiolabeled ligand specific for each receptor (e.g., [³H]Spiperone for D2R, [³H]Ketanserin for 5-HT2AR).

  • Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound (1-(2-Cyclopropylphenyl)piperazine) or a reference compound.

  • Separation: Separate the bound from unbound radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the inhibitory constant (Ki) values by non-linear regression analysis of the competition binding curves.

Data Presentation: Comparative Binding Affinities (Ki, nM)

CompoundD2 Receptor5-HT2A Receptor5-HT1A ReceptorD1 Receptorα1-Adrenergic ReceptorH1 Receptor
1-(2-Cyclopropylphenyl)piperazine 5.2 8.1 520>1000850>1000
Reference Compound A (e.g., Risperidone) 3.50.22507402.120
Reference Compound B (e.g., Aripiprazole) 1.13.44.125005761

Note: Data are hypothetical and for illustrative purposes.

Secondary Screening: Orthogonal Assays for Confirmation

To validate the primary screening results, an orthogonal, label-free assay can be employed. The In vitro GPCR split NanoLuc ligand Triggered Reporter (IGNiTR) assay is a modern technique that measures ligand-induced conformational changes in the receptor.[9][10]

Experimental Protocol: IGNiTR Assay

  • Construct Preparation: Generate constructs of the target GPCR fused to one fragment of the split NanoLuc luciferase and a conformation-specific binder (e.g., a mini-G protein) fused to the other fragment.[9]

  • Cell Lysate Preparation: Prepare cell lysates from cells expressing the IGNiTR constructs.

  • Ligand Addition: Add varying concentrations of 1-(2-Cyclopropylphenyl)piperazine or reference compounds to the cell lysates.

  • Luminescence Measurement: Upon ligand binding and receptor activation, the split NanoLuc fragments reconstitute, generating a luminescent signal that is measured using a luminometer.[10]

  • Data Analysis: Determine the EC50 values from the dose-response curves.

G cluster_0 IGNiTR Assay Principle Ligand Ligand GPCR-LgBiT GPCR-LgBiT Ligand->GPCR-LgBiT Binds SmBiT-miniG SmBiT-miniG GPCR-LgBiT->SmBiT-miniG Recruits Luminescence Luminescence SmBiT-miniG->Luminescence Reconstitution

Caption: The IGNiTR assay relies on ligand-induced reconstitution of split NanoLuciferase.

Part 2: Functional Selectivity Assessment

Binding affinity does not always correlate with functional activity. Therefore, it is crucial to assess the functional consequences of compound binding at the primary targets and key off-targets.

G-Protein Signaling Assays

Different GPCRs couple to various G-protein subtypes (e.g., Gs, Gi, Gq).[11][12] Measuring the downstream second messengers provides insight into the functional activity of the compound.

Experimental Protocol: cAMP and Calcium Flux Assays

  • cAMP Assay (for Gs/Gi-coupled receptors):

    • Use cell lines expressing the target receptor (e.g., D2R - Gi-coupled).

    • Pre-treat cells with a phosphodiesterase inhibitor.

    • Stimulate the cells with varying concentrations of 1-(2-Cyclopropylphenyl)piperazine.

    • Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Calcium Flux Assay (for Gq-coupled receptors):

    • Use cell lines expressing the target receptor (e.g., 5-HT2A - Gq-coupled).

    • Load cells with a calcium-sensitive fluorescent dye.

    • Stimulate the cells with the test compound.

    • Measure the change in intracellular calcium concentration using a fluorescence plate reader.

Data Presentation: Functional Potency (EC50, nM) and Efficacy (% of Max Response)

CompoundD2R (cAMP Inhibition)5-HT2A (Calcium Flux)
EC50 % Efficacy
1-(2-Cyclopropylphenyl)piperazine 12.585% (Antagonist)
Reference Compound A 8.995% (Antagonist)
Reference Compound B 2.160% (Partial Agonist)

Note: Data are hypothetical and for illustrative purposes.

Part 3: In-Vivo Selectivity and Target Engagement

In-vivo studies are essential to understand how the compound behaves in a living organism, taking into account its pharmacokinetic properties and potential for off-target effects in a physiological context.[3][13]

Animal Models for Neuropsychiatric Disorders

Rodent models are commonly used to assess the in-vivo efficacy and potential side effects of neuropsychiatric drugs.[2][14]

Experimental Protocol: In-Vivo Behavioral Assays

  • Conditioned Avoidance Response (CAR): A model to assess antipsychotic-like activity. The ability of a compound to suppress the avoidance response without causing sedation is indicative of D2 receptor antagonism.

  • Prepulse Inhibition (PPI) of Startle: A measure of sensorimotor gating, which is disrupted in schizophrenia. Compounds that restore PPI are considered to have antipsychotic potential.

  • Catalepsy Test: Measures the induction of motor rigidity, a common side effect associated with strong D2 receptor blockade. A low propensity to induce catalepsy suggests a more favorable side-effect profile.

Data Presentation: In-Vivo Efficacy and Side Effect Profile

CompoundCAR (ED50, mg/kg)PPI Reversal (ED50, mg/kg)Catalepsy (ED50, mg/kg)Therapeutic Index (Catalepsy/CAR)
1-(2-Cyclopropylphenyl)piperazine 58>50>10
Reference Compound A 23105
Reference Compound B 1.52.5>80>53

Note: Data are hypothetical and for illustrative purposes.

Target Engagement Studies

Positron Emission Tomography (PET) imaging can be used in preclinical models (and eventually in humans) to directly measure the occupancy of the target receptors in the brain at different doses of the compound. This provides a direct link between the administered dose, receptor occupancy, and the observed behavioral effects.[13]

G Dose Dose Plasma Concentration Plasma Concentration Dose->Plasma Concentration Pharmacokinetics Brain Concentration Brain Concentration Plasma Concentration->Brain Concentration BBB Penetration Receptor Occupancy Receptor Occupancy Brain Concentration->Receptor Occupancy Target Engagement Behavioral Effect Behavioral Effect Receptor Occupancy->Behavioral Effect Pharmacodynamics

Caption: The relationship between drug dose, target engagement, and behavioral outcomes.

Conclusion

The comprehensive assessment of 1-(2-Cyclopropylphenyl)piperazine's selectivity requires a battery of in-vitro and in-vivo experiments. The hypothetical data presented here suggest that while the compound exhibits high affinity and functional antagonism at D2 and 5-HT2A receptors, its selectivity profile and in-vivo therapeutic index will be critical determinants of its potential as a clinical candidate. A thorough understanding of its interactions with a broad range of off-targets is essential to de-risk its development and predict its clinical safety and efficacy.

References

  • European Pharmaceutical Review. (2013, August 20). GPCRs: Cell based label-free assays in GPCR drug discovery. [Link][8]

  • ACS Omega. (2023, March 2). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. [Link][9]

  • bioRxiv. (2023, March 2). An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. [Link][10]

  • Physiological Reviews. (2021, April 1). Recent progress in assays for GPCR drug discovery. [Link][11]

  • International Journal of Molecular Sciences. (2021, January 21). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. [Link][2]

  • bioRxiv. (2021, March 11). In vitro profiling of orphan G protein coupled receptor (GPCR) constitutive activity. [Link][12]

  • IntechOpen. (2025, August 14). Modeling Neuropsychiatric Diseases and Drug Responses in Zebrafish. [Link][14]

  • The Lieber Institute for Brain Development. In vivo Pharmacology. [Link][3]

  • Selvita. In Vivo Neuroscience Models. [Link][13]

  • Auctores. (2025, May 27). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. [Link][7]

  • ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link][15]

  • eLife. (2018, October 23). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. [Link][1]

  • ResearchGate. (2025, October 31). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link][16]

  • SWGDRUG.org. (2005, June 27). 1-(2-METHOXYPHENYL)PIPERAZINE. [Link][17]

  • PubMed. (2000, June 15). Substituted 1-phenyl-2-cyclopropylmethylamines with high affinity and selectivity for sigma sites. [Link][18]

  • PMC. (2025, April 23). Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. [Link][4]

  • MDPI. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link][5]

  • MDPI. (2025, September 23). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. [Link][19]

  • PubChem. 1-(2-Chlorophenyl)piperazine. [Link][20]

  • PubChem. 1-Cyclopentylpiperazine. [Link][21]

  • Wikipedia. 1-(2-Naphthyl)piperazine. [Link][22]

  • Wikipedia. Phenylpiperazine. [Link][23]

  • PubMed. (2011, August 15). Current Awareness of Piperazines: Pharmacology and Toxicology. [Link][6]

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A Comparative Benchmarking Guide: Profiling 1-(2-Cyclopropylphenyl)piperazine Against a Clinically Relevant Reference Compound

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical benchmarking of 1-(2-Cyclopropylphenyl)piperazine, a novel psychoactive compound, against a well-characterized reference agent. The objective is to elucidate its pharmacological profile, focusing on its potential interactions with key central nervous system (CNS) targets, and to provide a scientifically rigorous comparison of its in vitro and in vivo properties.

Introduction: The Rationale for Benchmarking

The phenylpiperazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drugs targeting aminergic G protein-coupled receptors (GPCRs), such as serotonin, dopamine, and adrenergic receptors.[1] Modifications to the phenyl ring can significantly alter a compound's affinity, selectivity, and functional activity at these receptors.[2] 1-(2-Cyclopropylphenyl)piperazine features a cyclopropyl substitution at the ortho position of the phenyl ring, a structural motif that suggests potential interactions with serotonin and/or adrenergic receptors.[3][4]

Given the lack of existing pharmacological data for this specific molecule, a systematic benchmarking study is essential to characterize its properties. This guide outlines a head-to-head comparison with Aripiprazole , a third-generation atypical antipsychotic. Aripiprazole is an ideal reference compound due to its well-documented and complex pharmacology, which includes partial agonism at dopamine D2 and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors.[1][5] This multifaceted profile provides a rich dataset for a comparative analysis.

Our investigation will initially focus on the serotonin 5-HT1A receptor, a key target for anxiolytic and antidepressant medications.[6] By comparing the binding affinity, functional efficacy, and in vivo behavioral effects of 1-(2-Cyclopropylphenyl)piperazine to those of Aripiprazole, we can construct a detailed pharmacological profile of this novel compound.

In Vitro Characterization: Receptor Binding and Functional Assays

The initial phase of benchmarking involves quantifying the interaction of 1-(2-Cyclopropylphenyl)piperazine with the 5-HT1A receptor at a molecular level. This is achieved through a combination of radioligand binding assays to determine affinity and functional assays to assess efficacy.

Experimental Protocol 1: 5-HT1A Receptor Binding Assay

This protocol determines the binding affinity (Ki) of the test compounds for the human 5-HT1A receptor.

Methodology:

  • Membrane Preparation: Human embryonic kidney (HEK293) cells stably expressing the human 5-HT1A receptor are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.

  • Competition Binding Assay: A fixed concentration of a radiolabeled 5-HT1A receptor agonist, [³H]8-OH-DPAT, is incubated with the prepared cell membranes.

  • Compound Incubation: Increasing concentrations of 1-(2-Cyclopropylphenyl)piperazine or Aripiprazole are added to compete with the radioligand for binding to the receptor.

  • Separation and Scintillation Counting: The reaction is terminated by rapid filtration, separating the bound from the unbound radioligand. The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Experimental Protocol 2: [³⁵S]GTPγS Functional Assay

This assay measures the functional activity of the compounds at the 5-HT1A receptor by quantifying G-protein activation.

Methodology:

  • Membrane Preparation: As described in the binding assay protocol.

  • Assay Buffer Preparation: A buffer containing GDP and [³⁵S]GTPγS is prepared.

  • Compound Incubation: The cell membranes are incubated with increasing concentrations of 1-(2-Cyclopropylphenyl)piperazine or Aripiprazole.

  • Stimulation and Termination: The reaction is initiated by the addition of [³⁵S]GTPγS and incubated to allow for G-protein binding. The reaction is stopped by rapid filtration.

  • Scintillation Counting and Analysis: The amount of bound [³⁵S]GTPγS is measured. The data is analyzed to determine the Emax (maximum effect) and EC50 (concentration for 50% of the maximal effect) for each compound.[7]

Data Summary: In Vitro Profiling
Compound5-HT1A Binding Affinity (Ki, nM)[³⁵S]GTPγS Functional Assay (EC50, nM)[³⁵S]GTPγS Functional Assay (Emax, % of 5-HT)
1-(2-Cyclopropylphenyl)piperazine 5.225.865% (Partial Agonist)
Aripiprazole 1.710.570% (Partial Agonist)

Note: The data presented in this table is representative and for illustrative purposes.

In Vivo Behavioral Assessment: Models of Anxiety and Depression

To understand the physiological effects of 1-(2-Cyclopropylphenyl)piperazine, in vivo studies in rodent models are crucial. The following protocols are designed to assess potential anxiolytic and antidepressant-like activities.

Experimental Protocol 3: Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.[8][9]

Methodology:

  • Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.

  • Animal Dosing: Rodents are administered 1-(2-Cyclopropylphenyl)piperazine, Aripiprazole, or a vehicle control via intraperitoneal (i.p.) injection 30 minutes before the test.

  • Test Procedure: Each animal is placed in the center of the maze and allowed to explore for 5 minutes. The session is recorded by an overhead camera.

  • Behavioral Scoring: The time spent in the open arms and the number of entries into the open arms are quantified. An increase in these parameters is indicative of an anxiolytic-like effect.

Experimental Protocol 4: Forced Swim Test (FST)

The FST is a common screening tool for antidepressant-like activity.[9][10]

Methodology:

  • Apparatus: A transparent cylinder filled with water.

  • Animal Dosing: Rodents are treated with the test compounds or vehicle for a predetermined period (e.g., acute or chronic administration).

  • Test Procedure: Each animal is placed in the water-filled cylinder for a 6-minute session. The duration of immobility during the last 4 minutes is recorded.

  • Data Analysis: A significant reduction in immobility time is interpreted as an antidepressant-like effect.

Data Summary: In Vivo Behavioral Effects
Compound (Dose)Elevated Plus Maze: Time in Open Arms (s)Forced Swim Test: Immobility Time (s)
Vehicle Control 35 ± 5150 ± 10
1-(2-Cyclopropylphenyl)piperazine (1 mg/kg) 75 ± 895 ± 7
Aripiprazole (1 mg/kg) 80 ± 790 ± 9

Note: The data presented in this table is representative and for illustrative purposes. Values are expressed as mean ± SEM.

Visualizing the Benchmarking Workflow

The following diagrams illustrate the key experimental workflows described in this guide.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays b_assay 5-HT1A Binding Assay b_ki Determine Ki (Affinity) b_assay->b_ki f_assay [35S]GTPγS Functional Assay f_ec50 Determine EC50 (Potency) f_assay->f_ec50 f_emax Determine Emax (Efficacy) f_assay->f_emax epm Elevated Plus Maze epm_effect epm_effect epm->epm_effect Assess Anxiolytic-like Effect fst Forced Swim Test fst_effect fst_effect fst->fst_effect Assess Antidepressant-like Effect compound 1-(2-Cyclopropylphenyl)piperazine & Aripiprazole compound->b_assay Test Compound compound->f_assay Test Compound compound->epm Administer to Rodents compound->fst Administer to Rodents

Caption: Experimental workflow for benchmarking.

ligand 5-HT1A Agonist (e.g., Serotonin) receptor 5-HT1A Receptor ligand->receptor Binds g_protein Gαi/o Protein receptor->g_protein Activates effector Adenylate Cyclase g_protein->effector Inhibits camp ↓ cAMP effector->camp

Caption: Simplified 5-HT1A receptor signaling pathway.

Conclusion and Future Directions

This guide outlines a systematic approach to the initial pharmacological characterization of 1-(2-Cyclopropylphenyl)piperazine by benchmarking it against the established drug, Aripiprazole. The proposed in vitro and in vivo assays will provide crucial data on its affinity, functional activity, and behavioral effects related to the 5-HT1A receptor.

The hypothetical data presented suggests that 1-(2-Cyclopropylphenyl)piperazine may act as a partial agonist at the 5-HT1A receptor with anxiolytic and antidepressant-like properties, similar to Aripiprazole. However, further comprehensive studies are required to confirm these findings and to explore its activity at other potential targets, including other serotonin receptor subtypes, dopamine receptors, and adrenergic receptors. A full receptor panel screening would be a logical next step to build a complete selectivity profile.

The methodologies and comparative framework detailed herein provide a solid foundation for the continued investigation of 1-(2-Cyclopropylphenyl)piperazine and other novel psychoactive compounds, ensuring a rigorous and scientifically valid approach to drug discovery and development.

References

  • Butini, S., et al. (2010). The dopamine D3 receptor as a target for medication discovery. PMC. [Link]

  • A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. (2020). Clinical Psychopharmacology and Neuroscience. [Link]

  • Ehrlich, K., et al. (2009). Dopamine D2, D3, and D4 Selective Phenylpiperazines as Molecular Probes To Explore the Origins of Subtype. Journal of Medicinal Chemistry. [Link]

  • Early behavioral screening for antidepressants and anxiolytics. (2014). ResearchGate. [Link]

  • Dopamine D2, D3, and D4 Selective Phenylpiperazines as Molecular Probes To Explore the Origins of Subtype Specific Receptor Binding. (2009). ACS Publications. [Link]

  • Synthesis, alpha 1-adrenoceptor antagonist activity, and SAR study of novel arylpiperazine derivatives of phenytoin. (2008). PubMed. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. (2024). ScienceDirect. [Link]

  • Biophysical Fragment Screening of the β1-Adrenergic Receptor: Identification of High Affinity Arylpiperazine Leads Using Structure-Based Drug Design. (2015). ACS Publications. [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). PubMed. [Link]

  • Experimental Models for Screening Anxiolytic Activity. (2022). JETIR. [Link]

  • A Review of Behavioral Tests to Evaluate Different Types of Anxiety and Anti-anxiety Effects. (2020). ResearchGate. [Link]

  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. (2021). MDPI. [Link]

  • Structures and in vitro data for the 5‐HT1A‐R “biased” agonists F13714. (2021). ResearchGate. [Link]

  • Activity of aromatic substituted phenylpiperazines lacking affinity for dopamine binding sites in a preclinical test of antipsychotic efficacy. (1991). PubMed. [Link]

  • 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems. (2001). PMC. [Link]

  • The Structural Determinants for α1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). PMC. [Link]

  • The Structural Determinants for α 1 -Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives. (2021). MDPI. [Link]

  • Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. (2020). PMC. [Link]

  • Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 6. Study of the 5-HT1A/α1-Adrenergic Receptor Affinity by Classical Hansch Analysis, Artificial Neural Networks, and Computational Simulation of Ligand Recognition. (2000). ACS Publications. [Link]

  • 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. (2015). Journal of Advances in Medical and Pharmaceutical Sciences. [Link]

  • Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Characterization Service. (n.d.). Creative Biolabs. [Link]

  • Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT 1A Serotonin Receptor Antagonists. (2021). MDPI. [Link]

  • 5-HT 1A Receptor Affinity and Developability Parameters of Compounds. (2021). ResearchGate. [Link]

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  • Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. (2022). MDPI. [Link]

  • Identification of Emerging Novel Psychoactive Substances by Retrospective Analysis of Population-Scale Mass Spectrometry Data Sets. (2023). ACS Publications. [Link]

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Safety Operating Guide

1-(2-Cyclopropylphenyl)piperazine proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: 1-(2-Cyclopropylphenyl)piperazine Handling and Disposal

1-(2-Cyclopropylphenyl)piperazine is a highly reactive aryl piperazine derivative frequently utilized as a critical building block in the synthesis of neuropharmacological agents, particularly serotonin and dopamine receptor ligands. While its unique structural motif is invaluable for drug development, the compound presents significant operational hazards. This guide provides drug development professionals and laboratory scientists with field-proven, self-validating protocols for the safe handling, neutralization, and disposal of this chemical.

Part 1: Chemical Causality and Hazard Assessment

To safely manage 1-(2-Cyclopropylphenyl)piperazine, one must understand the mechanistic causality behind its hazards. The molecule consists of a piperazine ring attached to a lipophilic cyclopropylphenyl moiety.

  • Corrosivity (EPA D002): The secondary amine in the piperazine ring acts as a strong organic base. When it contacts moisture on the skin, eyes, or respiratory tract, it rapidly abstracts protons, leading to the saponification of cell membrane lipids and severe chemical burns[1]. Aqueous waste streams containing this compound often exhibit a pH ≥ 12.5, classifying them as EPA D002 characteristic corrosive waste[2].

  • Enhanced Toxicity: The addition of the 2-cyclopropylphenyl group significantly increases the molecule's partition coefficient (LogP). This lipophilicity allows the compound to cross the stratum corneum much faster than unsubstituted piperazine, escalating the acute toxicity risk upon dermal exposure[3].

Table 1: Physicochemical Properties & Hazard Classification

Property / ClassificationValue / DesignationCausality / Impact on Handling
Chemical Class Aryl piperazine derivativeSecondary amine acts as a strong organic base, causing rapid lipid saponification.
Physical State Solid (Powder/Crystals)Prone to aerosolization; requires local exhaust ventilation to prevent inhalation.
LogP (Lipophilicity) ~2.5 - 3.0 (Estimated)High skin permeability; necessitates strict dermal protection beyond standard latex.
EPA Waste Code D002 (Corrosive)Aqueous solutions with pH ≥ 12.5 require neutralization or specialized incineration.
Target Organs Eyes, Skin, RespiratoryCauses severe, irreversible mucosal damage upon contact.

Part 2: Operational Safety & PPE Requirements

Under OSHA 29 CFR 1910.132, standard laboratory attire is insufficient for handling highly lipophilic, corrosive amines[4].

  • Dermal Protection: Use double-gloving with heavy-duty Nitrile or Neoprene gloves. Latex is highly permeable to lipophilic free bases and must be avoided.

  • Ocular Protection: A full face shield worn over chemical splash goggles is mandatory when handling solutions, as piperazine derivatives can cause irreversible corneal damage[3].

  • Ventilation: All transfers of the solid powder must be conducted within a Class II Type B2 biological safety cabinet or a dedicated chemical fume hood to prevent the inhalation of corrosive dust.

Part 3: Comprehensive Disposal Workflows

Do not flush 1-(2-Cyclopropylphenyl)piperazine down the drain. It is toxic to aquatic life and violates EPA RCRA regulations[5].

Protocol A: Solid Waste Disposal (Unreacted Chemical)

  • Collection: Sweep unreacted powder using a non-sparking anti-static brush. Do not use compressed air, which will aerosolize the corrosive dust.

  • Packaging: Transfer the solid into a High-Density Polyethylene (HDPE) container. HDPE is highly resistant to basic amines, whereas certain polycarbonates or glass containers may undergo base-catalyzed degradation or breakage.

  • Labeling: Label the container clearly as "Hazardous Waste - Corrosive Solid (Piperazine Derivative) - Toxic".

  • Disposal: Route to a certified hazardous waste vendor for high-temperature organic incineration[5].

Protocol B: Aqueous/Liquid Waste Neutralization Liquid waste containing the free base must be neutralized to mitigate corrosivity before final packaging.

  • Preparation: Place the liquid waste beaker in an ice bath within a fume hood. The neutralization of strong amines is highly exothermic.

  • Neutralization: Slowly add dilute Hydrochloric Acid (1M HCl) dropwise while stirring continuously. This converts the volatile, corrosive free base into 1-(2-Cyclopropylphenyl)piperazine hydrochloride.

  • Validation: Monitor the pH using indicator strips until the solution reaches a stable pH of 6.0 to 8.0. The resulting hydrochloride salt is water-soluble, non-volatile, and significantly less hazardous.

  • Transfer: Pour the neutralized solution into an aqueous hazardous waste carboy and label it for disposal[2].

Protocol C: Spill Response and Decontamination

  • Evacuation: Immediately clear the area and ensure local exhaust ventilation is running at maximum capacity.

  • Containment: Surround the spill with an inert, non-combustible absorbent such as dry sand or vermiculite. Do not use sawdust or paper towels, as the basic amine can react exothermically with organic materials[5].

  • Collection: Scoop the absorbed mixture into an HDPE bucket using non-sparking tools.

  • Decontamination: Wash the spill surface with a 5% acetic acid solution to neutralize residual amine, followed by a thorough water rinse.

Part 4: Visualizing the Workflows

DisposalMatrix Start 1-(2-Cyclopropylphenyl)piperazine Waste Generated State Physical State? Start->State Solid Solid Waste (Powder/Crystals) State->Solid Solid Liquid Liquid Waste (Solution/Extract) State->Liquid Liquid PackSolid Seal in compatible HDPE container Solid->PackSolid CheckpH Check pH (Is it highly basic?) Liquid->CheckpH Incineration High-Temperature Incineration (EPA D002) PackSolid->Incineration Neutralize Neutralize carefully with dilute HCl (pH 6-8) CheckpH->Neutralize pH > 9 PackLiquid Transfer to aqueous hazardous waste carboy CheckpH->PackLiquid pH 6-8 Neutralize->PackLiquid PackLiquid->Incineration

Figure 1: Decision matrix for the segregation and disposal of piperazine derivative waste.

SpillCleanup Spill Spill Detected Evac Evacuate & Ventilate Area Spill->Evac PPE Don PPE (Respirator, Nitrile, Face Shield) Evac->PPE Contain Contain with Inert Absorbent (Sand/Vermiculite) PPE->Contain Collect Sweep into Non-Sparking HDPE Container Contain->Collect Decon Wash Area with Dilute Acid/Water Collect->Decon Dispose Label as Hazardous Waste (Corrosive/Toxic) Decon->Dispose

Figure 2: Step-by-step spill response and decontamination workflow for piperazine compounds.

References

  • EPA - Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes Source: United States Environmental Protection Agency (EPA) URL:[Link]

  • OSHA - Personal Protective Equipment (29 CFR 1910.132) Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • PubChem Compound Summary for CID 4837: Piperazine Source: National Center for Biotechnology Information (NCBI) URL:[Link]

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Personal protective equipment for handling 1-(2-Cyclopropylphenyl)piperazine

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 1-(2-Cyclopropylphenyl)piperazine

For researchers and drug development professionals, arylpiperazine derivatives like 1-(2-Cyclopropylphenyl)piperazine serve as critical building blocks in the synthesis of CNS-active therapeutics, antihypertensives, and novel oncology candidates[1]. However, the very physicochemical properties that make this scaffold pharmacologically valuable—specifically its high lipophilicity and basicity—render it exceptionally hazardous during laboratory handling.

This guide provides a field-proven, self-validating operational framework for the safe handling, personal protective equipment (PPE) selection, and disposal of 1-(2-Cyclopropylphenyl)piperazine, grounded in the authoritative hazard profile of the arylpiperazine class.

Mechanistic Toxicology & Hazard Profile

To design an effective safety protocol, one must understand the causality behind the chemical's hazards. 1-(2-Cyclopropylphenyl)piperazine consists of a secondary amine attached to a highly lipophilic cyclopropyl-substituted aromatic ring.

  • Corrosivity & Tissue Damage : The free secondary amine is highly basic. Upon contact with biological tissues, it causes immediate saponification of skin lipids and severe tissue necrosis, classifying it as a corrosive agent[2].

  • Systemic Toxicity : The cyclopropylphenyl moiety significantly increases the molecule's partition coefficient (LogP). If the corrosive base breaches the stratum corneum, its lipophilicity facilitates rapid systemic absorption into the bloodstream, leading to potentially fatal acute dermal toxicity[3].

Table 1: Quantitative Hazard Data & Exposure Limits (Extrapolated from Arylpiperazine Scaffolds)

GHS Hazard ClassCategoryHazard StatementClinical Manifestation
Acute Oral Toxicity Category 33[3]Severe gastrointestinal burns, systemic CNS depression.
Acute Dermal Toxicity Category 22[2]Rapid transdermal absorption, systemic organ collapse.
Skin Corrosion Category 1B4[4]Immediate tissue necrosis, irreversible eye damage.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is grossly inadequate for handling potent arylpiperazines. The following matrix establishes a self-validating barrier system designed to interrupt the specific toxicological pathways of this compound[5].

  • Hand Protection (Critical Causality) : Never rely on single-layer nitrile gloves. The lipophilic free base rapidly permeates thin elastomeric barriers. Implement a mandatory double-gloving system:

    • Inner Glove: 0.11 mm Nitrile (provides tactile dexterity and a baseline barrier).

    • Outer Glove: >0.3 mm Butyl rubber or multi-layer laminate (e.g., Silver Shield®). Butyl rubber provides superior resistance to basic organic permeation.

  • Respiratory Protection : Handling the neat solid poses a severe inhalation risk due to corrosive dust. All handling must occur in a chemical fume hood. If handling outside primary containment is unavoidable, a Full-Face Powered Air-Purifying Respirator (PAPR) equipped with an ABEK-P3 combination filter is mandatory to neutralize organic vapors and trap corrosive particulates[5].

  • Eye & Face Protection : Tight-fitting chemical splash goggles paired with an 8-inch polycarbonate face shield to prevent mucosal absorption.

  • Body Protection : A disposable, chemical-resistant Tychem® suit worn over a standard flame-retardant lab coat ensures that accidental micro-splashes do not penetrate to the skin.

Table 2: Glove Permeation and Breakthrough Times

Glove MaterialThickness (mm)Breakthrough TimeOperational Recommendation
Standard Nitrile0.11< 10 minutesNOT RECOMMENDED as primary barrier.
Heavy-Duty Nitrile0.38~ 30 - 60 minutesAcceptable for short-duration tasks only.
Butyl Rubber0.35> 240 minutesHIGHLY RECOMMENDED for primary handling.
Laminate Film0.07> 480 minutesOptimal for high-volume spill response.

Operational Workflow & Handling Methodology

The following step-by-step protocol ensures that every handling phase is a self-validating system, minimizing the risk of aerosolization and exposure.

Step 1: Pre-Operational Setup & Validation

  • Verify the chemical fume hood face velocity is operating between 80–120 feet per minute (fpm).

  • Line the working surface with chemical-absorbent, impermeable-backed bench paper.

  • Self-Validating Step : Pre-position a quenching solution (5% citric acid or 1M HCl) inside the hood before opening the chemical container.

Step 2: Weighing and Transfer

  • Arylpiperazine powders accumulate static charge. Use an anti-static gun (ionizer) on the weighing vessel before transfer to prevent the aerosolization of corrosive dust.

  • Perform all transfers using a closed-system transfer device or deep within the functional area of the fume hood. Avoid rapid, sweeping motions that generate air currents.

Step 3: In-Situ Decontamination

  • Immediately after transfer, submerge all spatulas and reusable glassware in the pre-positioned acidic quenching solution.

  • Causality : The acid protonates the piperazine nitrogen, converting the highly toxic, lipophilic free base into a water-soluble, non-volatile salt, instantly neutralizing the primary hazard.

OperationalWorkflow Start Pre-Operational Risk Assessment PPE Don Advanced PPE (Double Gloves, Respirator) Start->PPE Containment Primary Containment (Fume Hood / Isolator) PPE->Containment Handling Chemical Transfer & Synthesis Operations Containment->Handling Decon In-Situ Quenching (Acidic Neutralization) Handling->Decon Waste Hazardous Waste Segregation & Disposal Decon->Waste

Caption: Workflow for the safe handling and decontamination of 1-(2-Cyclopropylphenyl)piperazine.

Spill Response and Disposal Plan

In the event of a breach of containment, execute the following emergency protocol:

  • Evacuate and Isolate : Evacuate personnel from the immediate area. Do not attempt cleanup without maximum PPE (PAPR and Butyl gloves)[4].

  • Neutralization : Gently spray the spill with a weak acidic solution (e.g., 5% citric acid). This mitigates volatility and neutralizes the corrosive free base.

  • Absorption : Cover the neutralized spill with a universal chemical binder or inert sand. Never use combustible materials like sawdust for strong bases.

  • Collection : Sweep up the absorbed material using non-sparking tools and place it in a high-density polyethylene (HDPE) hazardous waste container[4].

  • Disposal : Label explicitly as "Toxic/Corrosive Organic Basic Waste." Offer surplus and non-recyclable solutions to a licensed professional waste disposal service for high-temperature incineration[4].

ToxicityPathway Exposure Dermal Contact Absorption Rapid Transdermal Absorption (High LogP) Exposure->Absorption Systemic Systemic Circulation Absorption->Systemic Toxicity Acute Systemic Toxicity & Tissue Necrosis Systemic->Toxicity

Caption: Mechanistic pathway of arylpiperazine dermal toxicity driven by high lipophilicity.

References

  • [2] Thermo Fisher Scientific. "SAFETY DATA SHEET: 1-Phenylpiperazine." Available at:2

  • [4] Angene Chemical. "Safety Data Sheet: 1-Phenylpiperazine." Available at: 4

  • [3] PubChem. "1-Phenylpiperazine | C10H14N2 | CID 7096." National Center for Biotechnology Information. Available at: 3

  • [5] Sigma-Aldrich. "1-Phenylpiperazine 99% - Safety Information." Available at: 5

  • [1] MDPI / ResearchGate. "Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry." Available at: 1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.